Benzyl 1-Boc-piperidine-3-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-O-benzyl 1-O-tert-butyl piperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-7-10-15(12-19)16(20)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDSVOCCBYCHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzyl 1-Boc-piperidine-3-carboxylate CAS number
An In-Depth Technical Guide to Benzyl 1-Boc-piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound (CAS No. 139985-95-8) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1][2] Its unique trifunctional architecture, featuring a Boc-protected amine, a benzyl ester, and a chiral center at the C3 position, offers a versatile platform for constructing complex molecular scaffolds. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on the underlying chemical principles and practical experimental insights. We will explore its role as a key intermediate in the development of novel therapeutics, detailing robust protocols for its synthesis and subsequent chemical manipulation. This document is intended to serve as a practical resource for scientists engaged in drug discovery and process development, enabling the efficient and strategic utilization of this valuable synthetic intermediate.
Introduction: A Scaffold of Significance
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, allowing for precise spatial orientation of substituents to maximize interactions with biological targets. The N-benzyl piperidine motif, in particular, is frequently used to introduce crucial cation-π interactions and to fine-tune physicochemical properties.[4]
This compound capitalizes on this scaffold by incorporating two critical functional groups that grant chemists exquisite control over synthetic strategy:
-
The N-Boc Group (tert-butyloxycarbonyl): This protecting group deactivates the piperidine nitrogen, preventing its participation in undesired side reactions (e.g., N-alkylation) and directing reactivity to other parts of the molecule. Its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions make it an ideal choice for multi-step syntheses.
-
The Benzyl Ester: This group serves a dual purpose. It acts as a stable protecting group for the carboxylic acid, which can be removed under mild hydrogenolysis conditions that are orthogonal to the acid-labile Boc group. Furthermore, the benzyl moiety itself can be a key pharmacophoric element, engaging in hydrophobic and π-stacking interactions within a receptor's binding pocket.[5]
This strategic combination makes the title compound an invaluable starting material for creating libraries of substituted piperidine derivatives for structure-activity relationship (SAR) studies, particularly in the development of analgesics, anti-inflammatory agents, and therapeutics for neurological disorders.[6]
Physicochemical Properties & Characterization
Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 139985-95-8 | [1][2] |
| Molecular Formula | C₁₈H₂₅NO₄ | [2][7] |
| Molecular Weight | 319.40 g/mol | [2][7] |
| IUPAC Name | 1-tert-butyl 3-benzyl piperidine-1,3-dicarboxylate | N/A |
| Synonyms | 3-benzyl-tert-butyl piperidine-1,3-dicarboxylate | [2][7] |
| Appearance | Typically a colorless oil or low-melting solid | N/A |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF) | [8] |
| Storage | Store at 4°C for long-term stability | [7] |
Spectroscopic Data Interpretation
While specific spectra should be acquired for each batch, typical ¹H NMR and ¹³C NMR spectral data provide confirmation of the structure. Key expected signals include:
-
¹H NMR: Resonances for the tert-butyl protons (~1.4 ppm), the piperidine ring protons (a complex multiplet pattern from ~1.5-4.0 ppm), the benzylic methylene protons (~5.1 ppm), and the aromatic protons of the benzyl group (~7.3 ppm).
-
¹³C NMR: Signals corresponding to the quaternary and methyl carbons of the Boc group, the carbons of the piperidine ring, the benzylic carbon, the ester carbonyl, and the aromatic carbons.
-
Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 320.4.
Synthesis & Mechanism
The most direct and common synthesis of this compound involves the benzylation of the corresponding carboxylic acid, (S)-1-Boc-piperidine-3-carboxylic acid. This approach is favored for its high efficiency and use of readily available starting materials.
Caption: General workflow for the synthesis of the title compound.
Mechanistic Rationale
The core of the synthesis is a classic Sₙ2 reaction. The causality behind the choice of reagents is critical for success:
-
Base Selection: A mild to moderate base, such as sodium bicarbonate (NaHCO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the carboxylic acid, forming the carboxylate anion. This anion is the active nucleophile. A strong base is unnecessary and could promote side reactions. Cesium carbonate is often preferred as the resulting cesium carboxylate is highly dissociated and more nucleophilic in organic solvents, often leading to faster reaction times and higher yields.
-
Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation (e.g., Na⁺, Cs⁺) while leaving the carboxylate anion relatively "bare" and highly reactive. They are also able to dissolve both the polar carboxylate salt and the less polar benzyl bromide.
-
Electrophile: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the bromine being a good leaving group and the benzylic carbon being susceptible to nucleophilic attack.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound lies in its capacity for controlled, sequential deprotection and functionalization. This allows it to serve as a versatile scaffold for building molecular complexity.
Caption: Synthetic utility via orthogonal deprotection pathways.
-
Path A (Boc Removal): Treatment with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane selectively cleaves the Boc group, exposing the secondary amine. This free amine can then undergo a vast array of reactions, including N-alkylation, N-acylation, reductive amination, or arylation, to introduce diversity at the N1 position.
-
Path B (Benzyl Removal): Catalytic hydrogenolysis (e.g., H₂ gas over a palladium-on-carbon catalyst) cleanly removes the benzyl group, revealing the carboxylic acid. This acid is a handle for amide bond formation, coupling with various amines to build another vector of diversity.
This orthogonal strategy is a cornerstone of modern library synthesis for drug discovery, allowing for the rapid generation of analogues to probe the chemical space around the piperidine core.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always first consult relevant safety data sheets and perform a risk assessment.[9][10]
Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution. Stir the resulting suspension at room temperature for 20 minutes.
-
Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50-60°C and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature. Pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Protocol: Boc Group Deprotection
-
Setup: Dissolve the this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to safety protocols is paramount.
-
Handling: Handle the compound in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and avoid breathing dust or vapors.[9][11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11] For long-term storage, refrigeration at 2-8°C is recommended to ensure stability.
-
Reagents: Be particularly cautious when handling reagents used in its synthesis. Benzyl bromide is a lachrymator and should be handled with extreme care in a fume hood. Strong acids like TFA are corrosive.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its robust and well-defined structure, combined with orthogonally protected functional groups, provides an efficient and versatile entry point into a vast chemical space of piperidine-based compounds. For researchers in drug discovery, mastering the synthesis and manipulation of this scaffold is a key step toward the rational design of next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.
References
- 1. 139985-95-8|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 9. fishersci.es [fishersci.es]
- 10. fishersci.com [fishersci.com]
- 11. gustavus.edu [gustavus.edu]
Benzyl 1-Boc-piperidine-3-carboxylate molecular weight
An In-depth Technical Guide: Benzyl 1-Boc-piperidine-3-carboxylate
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key bifunctional building block in modern medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, outline a detailed synthetic protocol and characterization strategy, and explore its strategic application in drug discovery, focusing on the principle of orthogonal deprotection. This document is intended for researchers, scientists, and drug development professionals who utilize complex heterocyclic scaffolds in the design and synthesis of novel therapeutic agents.
Introduction to a Versatile Heterocyclic Scaffold
This compound (CAS No: 139985-95-8) is a synthetically valuable derivative of piperidine.[1][2] Its structure is distinguished by a piperidine core functionalized with two distinct and orthogonally stable protecting groups: a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen and a benzyl ester at the C-3 carboxylate position.
This dual-protection strategy is the cornerstone of its utility. The Boc group provides robust protection for the secondary amine under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation processes, yet it can be selectively removed under acidic conditions.[3] Conversely, the benzyl ester is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation. This orthogonality allows for the selective deprotection and subsequent functionalization at either the nitrogen or the carboxylic acid position, making it an indispensable intermediate for constructing complex molecular architectures and libraries of compounds for drug discovery programs.[4][5] The piperidine motif itself is a privileged structure found in numerous approved drugs, and its N-benzyl derivatives are frequently used to modulate physicochemical properties and engage in crucial cation-π interactions with biological targets.[6][7][8]
Physicochemical and Computational Properties
A precise understanding of a compound's properties is fundamental to its application. The key physicochemical and computationally derived properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅NO₄ | [1][2] |
| Molecular Weight | 319.40 g/mol | [1][2] |
| CAS Number | 139985-95-8 | [1][2] |
| MDL Number | MFCD11975554 | [1][2] |
| Appearance | Colorless to White to Yellow Solid or Liquid | [9] |
| Purity Standard | ≥95% | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [1][9] |
| Topological Polar Surface Area (TPSA) | 55.84 Ų | [2] |
| LogP (calculated) | 3.3769 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 3 | [2] |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC2=CC=CC=C2 | [2] |
Synthesis and Purification Strategy
The synthesis of this compound is a multi-step process that hinges on the sequential protection of the piperidine-3-carboxylic acid starting material. The logic is to first protect the more reactive secondary amine, followed by the esterification of the carboxylic acid.
Synthetic Workflow Overview
The overall synthetic transformation involves two key steps:
-
N-Boc Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard and high-yielding reaction that renders the amine unreactive in subsequent steps.
-
O-Benzylation: The carboxylic acid of the N-Boc protected intermediate is esterified using benzyl bromide in the presence of a base.
Caption: A typical two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Boc-piperidine-3-carboxylic acid
-
To a stirred solution of piperidine-3-carboxylic acid (1 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 2.5 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF dropwise over 30 minutes.
-
Causality: The basic aqueous environment deprotonates the carboxylic acid and ensures the amine is a free nucleophile, ready to attack the Boc anhydride. The Boc₂O is the source of the electrophilic Boc group.
-
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture in vacuo to remove the THF.
-
Cool the remaining aqueous solution to 0°C and acidify to pH ~3 with 1M KHSO₄.
-
Extract the product with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude N-Boc protected intermediate, which can often be used without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-Boc-piperidine-3-carboxylic acid (1 eq.) in N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.
-
Add benzyl bromide (1.2 eq.) dropwise.
-
Causality: K₂CO₃ acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt. This anionic nucleophile then displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the benzyl ester.
-
-
Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification
The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure compound.
Structural Characterization
To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed. The expected data from these analyses serve as a self-validating system for the protocol.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should confirm the presence of all key structural motifs. Expected signals include a singlet around δ 1.47 ppm (9H) for the tert-butyl protons of the Boc group, a multiplet in the aromatic region δ 7.30-7.40 ppm (5H) for the benzyl ring protons, a singlet around δ 5.15 ppm (2H) for the benzylic CH₂ protons, and a series of multiplets between δ 1.5-4.2 ppm for the diastereotopic protons of the piperidine ring.
-
¹³C NMR (CDCl₃, 101 MHz): Key signals are expected around δ 173 ppm (ester carbonyl), δ 155 ppm (carbamate carbonyl), δ 136 ppm (quaternary aromatic carbon), δ 128 ppm (aromatic CHs), δ 80 ppm (quaternary carbon of Boc group), δ 66 ppm (benzylic CH₂), and within the δ 25-50 ppm range for the piperidine and methyl carbons.
-
Mass Spectrometry (ESI+): The analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 320.4.
-
HPLC: Used to determine the purity of the final product, which should typically be ≥95%.
Strategic Applications in Drug Discovery
The primary value of this compound lies in its role as a versatile scaffold for building molecular complexity through selective deprotection.
Caption: Orthogonal deprotection pathways for selective synthesis.
N-Deprotection for Amine Functionalization
The Boc group can be cleanly removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[3] This reaction is typically fast and occurs at room temperature, yielding the benzyl ester of piperidine-3-carboxylic acid as a salt. The liberated secondary amine is a key nucleophilic handle for a variety of subsequent reactions, including:
-
Reductive amination
-
N-alkylation and N-arylation (e.g., Buchwald-Hartwig coupling)
-
Acylation to form amides and sulfonamides
O-Deprotection for Carboxylic Acid Functionalization
The benzyl ester is selectively cleaved via catalytic hydrogenation, most commonly using palladium on carbon (Pd/C) as a catalyst under an atmosphere of hydrogen gas (H₂).[3] This deprotection is highly efficient and proceeds under neutral conditions, leaving the acid-labile Boc group intact. The resulting free carboxylic acid (1-Boc-piperidine-3-carboxylic acid) is a versatile electrophilic handle for reactions such as:
-
Amide bond formation with various amines using standard coupling reagents (e.g., EDC, HATU).
-
Esterification with other alcohols.
-
Reduction to the corresponding primary alcohol.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, reliable synthetic route, and, most importantly, its capacity for orthogonal deprotection make it an exceptionally powerful and flexible building block. By enabling the controlled, stepwise elaboration of the piperidine core at two distinct positions, it facilitates the efficient synthesis of complex, three-dimensional molecules essential for the discovery and development of next-generation therapeutics.
References
- 1. 139985-95-8|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]
Introduction: The Significance of Benzyl 1-Boc-piperidine-3-carboxylate in Medicinal Chemistry
An In-Depth Technical Guide to the Structure Elucidation of Benzyl 1-Boc-piperidine-3-carboxylate
This guide provides a detailed technical overview for the structural elucidation of this compound, a key building block in contemporary drug discovery and development. Targeted at researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes fundamental principles with practical, field-proven insights into the spectroscopic analysis of this important heterocyclic compound.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it an ideal framework for interacting with biological targets. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.[3]
This compound, with its CAS number 139985-95-8, molecular formula C₁₈H₂₅NO₄, and molecular weight of 319.40 g/mol , is a versatile intermediate. It combines the features of the N-Boc protected piperidine core with a benzyl ester at the 3-position. This substitution pattern is of particular interest in the synthesis of compounds targeting a range of receptors and enzymes. The benzyl group, beyond its role as a protecting group for the carboxylic acid, can also engage in crucial π-π and cation-π interactions within protein binding pockets.
A thorough and unambiguous structural confirmation of this molecule is paramount to ensure the integrity of downstream synthetic steps and the ultimate biological activity of the final compounds. This guide outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve a comprehensive structural elucidation.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.
Caption: Atom numbering for this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For a comprehensive analysis, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, are indispensable.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is unlikely to interact with the analyte and its residual peak is easily identifiable.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are generally sufficient.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).
Expected ¹H NMR Data (Predicted, based on analogous structures)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~7.35 | multiplet | 5H | Phenyl-H | Aromatic protons of the benzyl group typically resonate in this region. |
| ~5.15 | singlet | 2H | C10-H₂ (CH₂-Ph) | The benzylic protons are deshielded by the adjacent oxygen and phenyl ring, appearing as a characteristic singlet. |
| ~3.0-4.2 | multiplet | 2H | C2-H₂, C6-H₂ (axial/equatorial) | These protons adjacent to the nitrogen are deshielded. The Boc group's presence often leads to broad or complex signals due to restricted rotation around the N-C(O) bond. |
| ~2.8 | multiplet | 1H | C3-H | This proton is deshielded by the adjacent carboxylate group. |
| ~1.4-2.2 | multiplet | 4H | C4-H₂, C5-H₂ | These are the methylene protons of the piperidine ring, typically appearing as complex multiplets. |
| 1.45 | singlet | 9H | C8-(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a sharp singlet, a hallmark of the Boc protecting group. |
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data (Predicted, based on analogous structures)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~173 | C9 (C=O, ester) | The ester carbonyl carbon is highly deshielded. |
| ~155 | C7 (C=O, carbamate) | The carbamate carbonyl carbon of the Boc group appears at a characteristic downfield shift. |
| ~136 | Phenyl C (quaternary) | The ipso-carbon of the benzyl group. |
| ~128 | Phenyl CH | Aromatic carbons of the benzyl group. |
| ~80 | C8 (C(CH₃)₃) | The quaternary carbon of the tert-butyl group. |
| ~67 | C10 (CH₂-Ph) | The benzylic carbon is deshielded by the adjacent oxygen and phenyl ring. |
| ~40-45 | C2, C6 | Carbons adjacent to the nitrogen are deshielded. Due to the conformational rigidity imposed by the Boc group, two distinct signals may be observed. |
| ~41 | C3 | The carbon bearing the carboxylate group. |
| ~28.4 | C8-(CH₃)₃ | The methyl carbons of the tert-butyl group. |
| ~20-30 | C4, C5 | The remaining piperidine ring carbons. |
2D NMR Spectroscopy: Establishing Connectivity
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be crucial for tracing the connectivity within the piperidine ring, for instance, showing the correlation between C3-H and the protons on C2 and C4.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
II. Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula.
Expected Mass Spectrum Data
-
Molecular Ion: The expected exact mass of this compound (C₁₈H₂₅NO₄) is 319.1783. In positive ion ESI-MS, the primary peak observed should be the protonated molecule [M+H]⁺ at m/z 320.1856. An adduct with sodium [M+Na]⁺ at m/z 342.1675 may also be observed.
-
Key Fragmentation Pathways: While ESI is a soft technique, some in-source fragmentation or MS/MS experiments can provide valuable structural information. Key expected losses include:
-
Loss of the Boc group (100 Da): A fragment corresponding to the loss of C₅H₈O₂ would result in a peak at m/z 220. This represents the benzyl piperidine-3-carboxylate cation.
-
Loss of the tert-butyl group (57 Da): A fragment at m/z 263, corresponding to the loss of the C₄H₉ radical.
-
Loss of the benzyl group (91 Da): A fragment corresponding to the loss of the C₇H₇ radical, leading to a peak at m/z 228.
-
Formation of the tropylium ion (m/z 91): A common and often abundant fragment from benzyl-containing compounds.
-
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
III. Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2975, 2870 | C-H (alkane) | Stretching |
| ~1740 | C=O (ester) | Stretching |
| ~1690 | C=O (carbamate) | Stretching |
| ~1450, 1500 | C=C (aromatic) | Stretching |
| ~1250, 1160 | C-O | Stretching |
| ~700-750 | C-H (aromatic) | Out-of-plane bending |
The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, confirming the presence of both the ester and the Boc-carbamate functional groups.
Integrated Structure Elucidation Workflow
A robust structural confirmation is achieved by integrating the data from all three spectroscopic techniques.
Caption: Integrated workflow for structure elucidation.
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of this compound is a systematic process where each analytical technique provides a unique and complementary piece of the puzzle. The ¹H and ¹³C NMR spectra, supported by 2D experiments, define the precise connectivity of the carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition and provides corroborating structural evidence through predictable fragmentation patterns. Finally, infrared spectroscopy offers a rapid confirmation of the key functional groups. When the data from these orthogonal techniques are in complete agreement, a high degree of confidence in the assigned structure is achieved, ensuring the quality and reliability of this critical synthetic intermediate for its applications in drug discovery and development.
References
An In-depth Technical Guide to the Solubility and Stability of Benzyl 1-Boc-piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 1-Boc-piperidine-3-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, incorporating a piperidine core, a tert-butyloxycarbonyl (Boc) protecting group, and a benzyl ester, provides a versatile scaffold for creating a diverse range of molecules with potential therapeutic applications. The Boc group offers temporary protection of the piperidine nitrogen, enabling selective reactions at other positions, while the benzyl ester protects the carboxylic acid functionality. Understanding the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for its effective handling, reaction optimization, storage, and the overall success of multi-step synthetic campaigns in drug discovery and development.
This technical guide provides a comprehensive overview of the solubility and stability of this compound. It offers insights into its behavior in various solvent systems and under different environmental stressors, backed by mechanistic explanations and detailed experimental protocols for in-house assessment.
Part 1: Solubility Profile
The solubility of an intermediate is a critical parameter that influences its purification, reaction kinetics, and formulation. The molecular structure of this compound, with its blend of polar and non-polar moieties, dictates its solubility in different solvents.
Theoretical Solubility Assessment
The presence of the bulky and hydrophobic benzyl and tert-butyloxycarbonyl (Boc) groups significantly influences the solubility profile of this compound. While the parent piperidine ring exhibits high solubility in water due to hydrogen bonding with the nitrogen atom, the large non-polar surface area introduced by the protecting groups drastically reduces its aqueous solubility.[1][2] Conversely, these hydrophobic characteristics suggest good solubility in a range of common organic solvents.
Based on the structure and data from analogous compounds like N-Boc-piperazine, which is soluble in organic solvents such as dichloromethane and methanol but less soluble in water, a similar trend can be predicted for this compound.[1]
Predicted Solubility in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents can effectively solvate the entire molecule, including the polar ester and carbamate groups, as well as the non-polar benzyl and Boc moieties. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvents for non-polar and moderately polar organic compounds. The hydrophobic nature of the benzyl and Boc groups favors dissolution. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | The alkyl chains of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the ester and carbamate functionalities. Solubility is expected to decrease with increasing alcohol chain length. |
| Non-Polar | Hexanes, Toluene | Low to Moderate | While the benzyl and Boc groups have affinity for these solvents, the polarity of the ester and carbamate groups will limit overall solubility. |
| Aqueous | Water, Buffers | Very Low | The dominance of the large hydrophobic groups prevents effective hydration of the molecule, leading to poor solubility in water.[3] |
Experimental Protocol for Solubility Determination
A quantitative understanding of solubility is best achieved through experimental measurement. The following protocol outlines a standard shake-flask method for determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Water)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting peak area against concentration.
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent, typically expressed in mg/mL or mol/L.
-
Part 2: Stability Profile
The stability of this compound is a critical consideration for its synthesis, purification, and long-term storage. Degradation can lead to the formation of impurities, reducing the yield and purity of subsequent synthetic steps. The primary points of instability in the molecule are the acid-labile N-Boc group and the benzyl ester, which is susceptible to hydrolysis under both acidic and basic conditions.
Key Degradation Pathways
1. Acid-Catalyzed Deprotection of the N-Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions, but its deliberate removal is typically achieved under acidic conditions.[4] Inadvertent exposure to acidic environments during workup, purification (e.g., HPLC with TFA in the mobile phase), or storage can lead to premature deprotection.[5][6]
Mechanism: The reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free piperidine amine.[5]
The generated tert-butyl cation is a reactive electrophile that can potentially alkylate other nucleophilic sites on the molecule or in the reaction mixture, leading to byproducts. The use of "scavengers" like triisopropylsilane (TIS) or water can help to trap this cation and minimize side reactions.[5]
2. Hydrolysis of the Benzyl Ester
The benzyl ester functionality can be cleaved under both acidic and basic conditions to yield the corresponding carboxylic acid.
-
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is an equilibrium process.[7] It is typically slower than the deprotection of the Boc group. The mechanism involves protonation of the ester carbonyl, making it more electrophilic for nucleophilic attack by water.[8] Using a large excess of water can drive the equilibrium towards the carboxylic acid product.
-
Base-Catalyzed Hydrolysis (Saponification): This is generally a more efficient method for ester cleavage as it is an irreversible process.[7][9] The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and benzyl alcohol. The formation of the resonance-stabilized carboxylate anion drives the reaction to completion.[7]
3. Thermal and Photolytic Degradation
While the N-Boc and benzyl ester groups are the primary sites of instability, prolonged exposure to high temperatures or UV light can also lead to degradation.
-
Thermal Degradation: At elevated temperatures, thermolysis of benzyl esters can occur through free-radical mechanisms, potentially leading to decarboxylation and the formation of various degradation products such as toluene and bibenzyl.[10][11] While significant degradation is unlikely under typical storage conditions (room temperature or refrigerated), this can be a concern during high-temperature reactions or distillations.
-
Photodegradation: Although specific data for this molecule is limited, compounds with aromatic rings and carbonyl groups can be susceptible to degradation upon exposure to UV light. It is generally good practice to store the compound protected from light to minimize the risk of photolytic decomposition.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation (or stress testing) is a crucial component of drug development and is used to identify likely degradation products and establish the intrinsic stability of a molecule.[12] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[12][13] The typical goal is to achieve 5-20% degradation to ensure that analytical methods are capable of detecting and resolving impurities.[14]
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Suitable solvent (e.g., Acetonitrile or Methanol)
-
HPLC or LC-MS system
-
pH meter
-
Oven, Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at an elevated temperature (e.g., 60 °C) and monitor over time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature or slightly elevated temperature and monitor over time.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, and monitor over time.
-
Thermal Degradation: Store a solid sample and a solution of the compound in an oven at a high temperature (e.g., 80 °C) and analyze at set time points.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, withdraw a sample. For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Dilute the samples to an appropriate concentration.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products by comparing their mass-to-charge ratios with potential structures.[15]
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products.
-
Elucidate the probable degradation pathways.
-
Part 3: Analytical Methodologies
A robust analytical method is essential for monitoring the purity of this compound, quantifying its solubility, and assessing its stability. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique.[16][17]
Recommended HPLC Method Parameters
The following parameters provide a good starting point for developing a stability-indicating HPLC method. Optimization will be necessary based on the specific instrument and column used.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) | A gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration, will likely be needed to elute the parent compound and resolve polar and non-polar degradation products. The acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | ~220 nm or ~254 nm | The benzyl and carbamate groups provide UV absorbance. A UV scan of the compound should be performed to determine the optimal wavelength. |
| Column Temperature | 30-35 °C | Provides reproducible retention times. |
| Injection Volume | 10-20 µL | Standard injection volume. |
Method Validation
Once developed, the analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation samples are used to demonstrate specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
A thorough understanding of the solubility and stability of this compound is essential for its effective use in pharmaceutical research and development. Its solubility is predicted to be high in common polar aprotic and chlorinated organic solvents and low in aqueous media, a profile that can be quantitatively confirmed using the outlined experimental protocol. The compound's stability is primarily challenged by acidic conditions, which can cleave the N-Boc group, and by both acidic and basic conditions that can hydrolyze the benzyl ester. By understanding these degradation pathways and employing systematic forced degradation studies, researchers can develop appropriate handling, storage, and reaction conditions to ensure the integrity of this valuable synthetic intermediate. The use of a validated stability-indicating HPLC method is critical for monitoring purity and assessing stability throughout the lifecycle of the compound.
References
- 1. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ijper.org [ijper.org]
An In-Depth Technical Guide to Benzyl 1-Boc-piperidine-3-carboxylate as a Chiral Building Block
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of approved pharmaceutical agents.[1][2][3] The introduction of chirality to this privileged structure significantly enhances its utility, allowing for precise three-dimensional interactions with biological targets, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive technical overview of Benzyl 1-Boc-piperidine-3-carboxylate, a versatile chiral building block. We will delve into its synthesis, chiral resolution, and key applications, supported by detailed experimental protocols and mechanistic insights. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this valuable synthetic intermediate.
The Strategic Importance of Chiral Piperidines in Drug Discovery
The six-membered nitrogenous heterocyclic ring of piperidine is a prevalent core in many active pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for drug design. The introduction of a chiral center transforms the piperidine ring into a powerful tool for modulating a molecule's interaction with chiral biological environments, such as enzyme active sites and receptor binding pockets.[1][4]
The strategic benefits of employing chiral piperidine scaffolds in drug design include:
-
Modulation of Physicochemical Properties: Chirality can influence properties like solubility and lipophilicity, which are critical for drug absorption and distribution.[1][2][3]
-
Enhanced Biological Activity and Selectivity: Enantiomers of a drug often exhibit different pharmacological activities. The use of a single, pure enantiomer can lead to a more potent and selective drug with fewer off-target effects.[1][2][3]
-
Improved Pharmacokinetic Profiles: The stereochemistry of a molecule can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3]
-
Reduced hERG Toxicity: In some cases, the introduction of a chiral piperidine scaffold has been shown to mitigate cardiac toxicity associated with the hERG potassium channel.[1][2][3]
This compound, with its protected nitrogen and ester functionality at a chiral center, serves as a highly versatile starting material for the synthesis of a wide array of complex, enantiomerically pure piperidine derivatives.
Synthesis and Chiral Resolution: Establishing Stereochemical Integrity
The synthesis of enantiomerically pure this compound can be approached through several strategic routes. The choice of method often depends on the desired scale, cost-effectiveness, and available starting materials.
Racemic Synthesis
A common starting point is the synthesis of the racemic mixture, which can then be resolved into its constituent enantiomers. A typical synthetic sequence involves the N-Boc protection of a suitable piperidine precursor followed by esterification.
Workflow for Racemic Synthesis
Caption: General workflow for the racemic synthesis.
Chiral Resolution
Once the racemic mixture is obtained, chiral resolution is a critical step to isolate the desired enantiomer. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely adopted and robust technique for this purpose.[5][6][]
Key Considerations for Chiral HPLC Resolution:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount for achieving baseline separation of the enantiomers. Polysaccharide-based columns are often effective for this class of compounds.
-
Mobile Phase Optimization: A systematic approach to optimizing the mobile phase composition (e.g., varying the ratio of hexane/isopropanol) is necessary to achieve optimal resolution and run time.
Asymmetric Synthesis
Alternatively, enantioselective synthetic routes can directly yield the desired enantiomer, bypassing the need for resolution. Rhodium-catalyzed asymmetric hydrogenation of a corresponding pyridine precursor is a powerful strategy for accessing enantioenriched piperidines.[8][9]
Conceptual Asymmetric Synthesis Pathway
Caption: Conceptual pathway for asymmetric synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involved in the synthesis of this compound.
Protocol: N-Boc Protection of 3-Piperidinecarboxylic Acid
This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The Boc group is crucial for controlling the reactivity of the piperidine nitrogen in subsequent synthetic steps and can be readily removed under acidic conditions.[10]
Materials:
-
3-Piperidinecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 3-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-piperidine-3-carboxylic acid.
Protocol: Benzyl Esterification of 1-Boc-piperidine-3-carboxylic Acid
This protocol details the esterification of the carboxylic acid functionality with a benzyl group. This is a common strategy to protect the carboxylic acid or to introduce a handle for further transformations.
Materials:
-
1-Boc-piperidine-3-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M).
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol: Chiral HPLC Analysis for Enantiomeric Purity
This protocol outlines a general method for determining the enantiomeric excess (e.e.) of the synthesized this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram and identify the retention times of the two enantiomers.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers.
Applications in Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of numerous biologically active molecules. Its utility stems from the orthogonal protecting groups and the defined stereocenter, which allow for selective and stereocontrolled transformations.
Synthetic Utility Workflow
Caption: Key synthetic transformations of the building block.
This chiral building block has been instrumental in the synthesis of various therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes and neurokinin receptor antagonists.
Quantitative Data Summary
| Parameter | Typical Value | Method of Determination |
| Chemical Formula | C₁₈H₂₅NO₄ | - |
| Molecular Weight | 319.40 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Purity | ≥95% | HPLC |
| Enantiomeric Excess | ≥98% | Chiral HPLC |
Conclusion
This compound is a powerful and versatile chiral building block in modern drug discovery. Its well-defined stereochemistry and orthogonal protecting groups provide a robust platform for the synthesis of complex and biologically active piperidine derivatives. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers to effectively incorporate this valuable intermediate into their drug development programs, ultimately contributing to the discovery of novel therapeutics.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
Starting materials for Benzyl 1-Boc-piperidine-3-carboxylate synthesis
An In-Depth Technical Guide to the Synthesis of Benzyl 1-Boc-piperidine-3-carboxylate: Core Starting Materials and Strategic Execution
Introduction: The Strategic Importance of a Versatile Building Block
This compound is a highly valued heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its rigid piperidine core, orthogonally protected at the nitrogen and carboxylate positions, offers synthetic chemists precise control for constructing complex molecular architectures. The tert-butoxycarbonyl (Boc) group provides robust protection under a wide range of conditions, yet it is readily cleaved with acid, while the benzyl ester allows for deprotection via catalytic hydrogenation. This dual-functionality makes it an indispensable intermediate in the synthesis of a wide array of biologically active compounds, including potent enzyme inhibitors and receptor modulators.
This guide provides a detailed exploration of the primary synthetic strategies for preparing this compound, focusing on the selection of starting materials and the underlying chemical principles that govern each route. We will dissect the most common and efficient pathways, offering field-proven insights into experimental design and execution for researchers and drug development professionals.
Core Synthetic Strategies: A Fork in the Road
The synthesis of this compound can be approached from two fundamentally different strategic directions, each defined by its primary starting material:
-
Route A: The Direct Esterification Pathway. This is the most straightforward approach, beginning with a pre-formed and N-protected piperidine ring, specifically N-Boc-piperidine-3-carboxylic acid (also known as N-Boc-nipecotic acid). The core transformation is a classic esterification.
-
Route B: The Ring Formation Pathway. This strategy begins with a more fundamental, aromatic precursor, Pyridine-3-carboxylic acid (nicotinic acid). This route involves the construction of the saturated piperidine ring from its aromatic counterpart via reduction, in addition to the necessary esterification and protection steps.
The choice between these routes is often dictated by factors such as the cost and availability of the starting materials, desired scale of the reaction, and the specific capabilities of the laboratory.
Route A: Direct Esterification of N-Boc-Piperidine-3-carboxylic Acid
This is arguably the most common and efficient laboratory-scale synthesis due to its directness and generally high yields. The logic is simple: with the piperidine core and the crucial Boc protecting group already in place, the synthesis is reduced to a single, well-understood transformation.
Causality and Mechanistic Underpinnings
The core of this method is the nucleophilic substitution reaction between the carboxylate anion of N-Boc-piperidine-3-carboxylic acid and a suitable benzylating agent, typically benzyl bromide. The reaction proceeds via an SN2 mechanism. A base is required to deprotonate the carboxylic acid, generating a nucleophilic carboxylate. This carboxylate then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired benzyl ester.
The use of a polar aprotic solvent, such as dimethylformamide (DMF), is advantageous as it effectively solvates the cation of the base without solvating the carboxylate anion, thereby enhancing its nucleophilicity and accelerating the reaction rate.
Visualizing the Esterification Pathway
Caption: Direct Benzylation of N-Boc-nipecotic acid.
Experimental Protocol: Benzylation of N-Boc-piperidine-3-carboxylic acid
This protocol is a representative example adapted from standard organic synthesis procedures.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperidine-3-carboxylic acid (1.0 eq).
-
Solvent and Base: Dissolve the starting material in anhydrous dimethylformamide (DMF). Add a suitable base, such as sodium bicarbonate (NaHCO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure this compound.
Self-Validating System: Trustworthiness of the Protocol
The success of this protocol relies on a few key checkpoints. The complete consumption of the starting acid, verifiable by TLC, is the primary indicator of reaction completion. The final product's identity and purity can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Typical yields for this reaction are generally good to excellent, often exceeding 80%.
Route B: Synthesis from Pyridine-3-carboxylic Acid
This pathway is a multi-step process that builds the target molecule from a more fundamental and often more economical starting material. It requires the chemical transformation of the aromatic pyridine ring into the saturated piperidine ring, which is the most challenging aspect of this route.
Causality and Strategic Steps
This synthesis involves a logical sequence of three core transformations:
-
Esterification: The carboxylic acid of nicotinic acid is first converted to its benzyl ester.
-
Ring Reduction: The aromatic pyridine ring of the resulting benzyl nicotinate is catalytically hydrogenated to form the piperidine ring.
-
N-Protection: The secondary amine of the piperidine is protected with the Boc group.
The order of these steps can sometimes be varied, but the sequence described is the most common. The reduction of the pyridine ring is the most critical and demanding step, often requiring specialized high-pressure hydrogenation equipment and careful selection of a catalyst. Platinum oxide (PtO₂) is a highly effective catalyst for this transformation.[2]
Visualizing the Ring Formation Pathway
Caption: Multi-step synthesis from Nicotinic Acid.
Experimental Protocol Overview
-
Synthesis of Benzyl nicotinate: Nicotinic acid is reacted with benzyl chloride in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst to form the benzyl ester.[3]
-
Hydrogenation of Benzyl nicotinate: The benzyl nicotinate is dissolved in a suitable solvent like acetic acid or ethanol and hydrogenated under high pressure (e.g., 50-100 psi) of hydrogen gas using a platinum(IV) oxide (PtO₂) catalyst until the pyridine ring is fully saturated.[2]
-
N-Boc Protection: The resulting Benzyl piperidine-3-carboxylate is dissolved in a solvent such as dichloromethane (DCM). A base like triethylamine is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature until completion.[4] After work-up and purification, the final product is obtained.
Self-Validating System: Trustworthiness of the Protocol
Each step in this sequence requires careful monitoring and purification. The esterification can be tracked by TLC. The hydrogenation is typically monitored by the cessation of hydrogen uptake or by GC-MS/LC-MS to confirm the disappearance of the aromatic precursor. The final Boc protection is also readily monitored by TLC. The need for purification after each major step can impact the overall yield, making this route more labor-intensive than Route A.
Comparative Analysis of Synthetic Routes
The optimal choice of starting material is a balance of chemical efficiency and economic reality.
| Feature | Route A: Direct Esterification | Route B: Ring Formation |
| Starting Material | N-Boc-piperidine-3-carboxylic acid | Pyridine-3-carboxylic acid (Nicotinic Acid) |
| Key Steps | Single Step: Benzyl Esterification | 3 Steps: Esterification, Ring Reduction, N-Protection |
| Advantages | • High overall yield• Fewer steps, less labor-intensive• Milder reaction conditions | • Very inexpensive and widely available starting material• Economical for large-scale synthesis |
| Disadvantages | • Starting material is significantly more expensive | • Lower overall yield due to multi-step nature• Ring reduction requires harsh conditions (high pressure)• Requires purification at multiple stages |
Conclusion
The synthesis of this compound is a well-established process with two primary, robust strategies defined by the choice of starting material. For laboratory-scale research and rapid synthesis where cost is a secondary concern, the direct esterification of N-Boc-piperidine-3-carboxylic acid (Route A) is the superior method due to its efficiency, high yield, and operational simplicity. Conversely, for large-scale industrial production where the cost of raw materials is a critical driver, the multi-step synthesis from the inexpensive commodity chemical Pyridine-3-carboxylic acid (Route B) becomes the more economically viable, albeit more technically demanding, option. Understanding the trade-offs between these two pathways allows researchers and process chemists to make informed, strategic decisions tailored to their specific objectives.
References
Commercial availability of Benzyl 1-Boc-piperidine-3-carboxylate
An In-Depth Technical Guide to Benzyl 1-Boc-piperidine-3-carboxylate for Advanced Research Applications
Executive Summary: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound (CAS No. 139985-95-8). It provides an in-depth analysis of its commercial availability, procurement strategies, plausible synthetic pathways, and critical quality control protocols. Furthermore, this document outlines detailed methodologies for purification and analytical characterization, discusses its strategic applications as a versatile building block in pharmaceutical development, and provides essential safety and handling information. The insights are grounded in established scientific principles to empower researchers in leveraging this valuable synthetic intermediate for the creation of novel therapeutics.
Introduction to a Key Synthetic Scaffold
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of complex molecular architectures. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The strategic placement of a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen and a benzyl ester at the 3-position offers chemists orthogonal protecting group strategies and multiple points for molecular elaboration.
The Boc group provides a stable, acid-labile protecting group for the nitrogen, while the benzyl ester can be selectively removed under hydrogenolysis conditions, leaving other functional groups intact. This dual functionality makes it an invaluable intermediate for constructing libraries of compounds in drug discovery campaigns, particularly in the development of analgesics and anti-inflammatory agents.[2][3]
Key Chemical Identifiers:
-
Chemical Name: Benzyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate
-
Synonyms: 3-benzyl-tert-butyl piperidine-1,3-dicarboxylate[4]
-
Molecular Formula: C₁₈H₂₅NO₄[4]
-
Molecular Weight: 319.40 g/mol [4]
Commercial Availability and Strategic Procurement
This compound is readily available from various chemical suppliers that specialize in building blocks for research and development. Procurement for research purposes typically involves quantities ranging from grams to kilograms.
Table 1: Representative Commercial Suppliers
| Supplier | CAS Number | Purity (Typical) | Notes |
| BLD Pharm | 139985-95-8 | ≥95% | Analytical data such as NMR, HPLC, and LC-MS are often available upon request or on the product page.[5] |
| ChemScene | 139985-95-8 | ≥98% | Offers custom synthesis and process optimization services for larger scale needs.[4] |
| Sigma-Aldrich | 139985-95-8 | Varies | As a major distributor, availability and purity should be confirmed for the specific catalog number. |
Procurement Best Practices (Trustworthiness Pillar): As a self-validating system, it is imperative for researchers to perform their own quality assessment upon receipt of the material, regardless of the supplier's reputation.
-
Request a Certificate of Analysis (COA): Always request a lot-specific COA from the vendor. This document provides initial data on purity (usually by HPLC or GC), identity (often by ¹H NMR), and appearance.
-
Verify Structure and Purity: Upon receipt, an independent ¹H NMR and HPLC analysis should be performed to confirm the structure and purity stated on the COA. This internal verification is a cornerstone of experimental reproducibility.
Synthesis and Manufacturing Overview
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. While specific manufacturing processes are proprietary, a chemically plausible route can be constructed from established organic chemistry principles, often starting from precursors like 3-hydroxypyridine or a related piperidone. A common strategy involves the formation of the N-Boc-piperidine-3-carboxylic acid core, followed by esterification.
Caption: Plausible Synthetic Workflow for this compound.
Quality Control and Analytical Characterization
Rigorous analytical characterization is non-negotiable for ensuring the quality of starting materials in drug development. The following protocols provide a framework for the in-house validation of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate the main compound from potential impurities, such as starting materials or by-products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A similar method was described for a related compound.[6]
-
Gradient Example: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for confirming the chemical structure of a molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Analysis:
-
Expected Aromatic Protons: Signals between 7.2-7.4 ppm corresponding to the benzyl group.
-
Expected Benzyl CH₂: A singlet around 5.1-5.2 ppm.
-
Expected Boc Group: A sharp singlet for the 9 protons of the tert-butyl group around 1.4-1.5 ppm.
-
Expected Piperidine Ring Protons: A complex series of multiplets between 1.5-4.0 ppm.
-
-
¹³C NMR Analysis:
-
Expected Carbonyls: Signals for the ester and carbamate carbonyls will appear in the 155-175 ppm range.
-
Expected Aromatic Carbons: Signals in the 127-136 ppm range.
-
Expected Boc Carbons: A quaternary carbon signal around 80 ppm and the methyl carbons around 28 ppm.
-
Purification of Research-Grade Material
If the procured material does not meet the required purity specifications for a sensitive experiment, further purification may be necessary.
Protocol 3: Flash Column Chromatography
This is the most common method for purifying organic compounds on a laboratory scale.
-
Stationary Phase: Silica gel (230-400 mesh). Causality Note: Silica gel is acidic and may cause degradation of acid-sensitive compounds, including the potential cleavage of the Boc group. One report on a related silyl-protected compound noted instability on silica.[7] If degradation is observed, switching to a neutral stationary phase like alumina is a prudent choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A typical starting gradient would be 5% ethyl acetate in hexanes, gradually increasing the polarity.
-
Slurry Preparation: Dissolve the crude material in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it under vacuum, and load the resulting powder onto the top of the column. This "dry loading" technique typically results in better separation.
-
Elution: Run the column under positive pressure, collecting fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Applications in Drug Discovery and Development
The utility of this compound lies in its role as a modifiable scaffold. The N-benzyl piperidine motif itself is a powerful tool used by medicinal chemists to fine-tune physicochemical properties and introduce critical cation-π interactions with target proteins.[1][8]
Caption: Key Derivatization Pathways for the Core Scaffold.
-
Amide Bond Formation: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a versatile handle for amide coupling reactions to introduce a wide range of substituents.
-
N-Functionalization: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the secondary amine. This amine can then be functionalized via reductive amination, acylation, or sulfonylation to explore the chemical space around the nitrogen atom.
-
Chiral Synthesis: The racemic compound can be used as is, or chiral versions can be employed to create enantiomerically pure final products, which is critical in modern drug development.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. The specific hazards will be detailed in the Safety Data Sheet (SDS) provided by the supplier, which is the primary source of safety information and must be consulted before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin and eyes.[9][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[11] For long-term stability, storage at 2-8°C is often recommended.
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its commercial availability, coupled with a well-defined chemical profile, makes it an accessible and reliable starting material. By applying rigorous quality control, understanding its synthetic background, and leveraging its versatile functional handles, researchers can confidently incorporate this building block into their synthetic campaigns to accelerate the discovery and development of next-generation therapeutics.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. 139985-95-8|this compound|BLD Pharm [bldpharm.com]
- 6. High performance liquid chromatographic analysis method of benzyl pyridinium 3-carboxylate, and application of high performance liquid chromatographic analysis method - Eureka | Patsnap [eureka.patsnap.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Piperidine Derivatives Using Benzyl 1-Boc-piperidine-3-carboxylate
Introduction: The Piperidine Scaffold and the Versatility of Benzyl 1-Boc-piperidine-3-carboxylate
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, underscores its importance as a "privileged scaffold."[3][4][5] The conformational flexibility of the piperidine ring allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets.[6]
This compound is a highly versatile and strategically designed building block for the synthesis of a diverse array of substituted piperidines. Its key features include:
-
An N-Boc protecting group: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, preventing unwanted side reactions. It is stable under a wide range of conditions but can be removed cleanly under acidic conditions, allowing for subsequent functionalization of the nitrogen atom.[7][8]
-
A C3-Benzyl ester: The benzyl ester at the 3-position serves two primary purposes. Firstly, it protects the carboxylic acid functionality. Secondly, it can be chemoselectively cleaved through catalytic hydrogenation or reduced to a primary alcohol, providing a handle for further structural elaboration.[9]
-
A chiral center (optional): This starting material is commercially available in both racemic and enantiomerically pure forms, enabling its use in asymmetric synthesis to produce enantiopure pharmaceuticals with potentially higher efficacy and fewer side effects.[1]
This guide provides detailed protocols for the derivatization of this compound, focusing on key transformations that unlock its synthetic potential for researchers, scientists, and drug development professionals. We will explore methodologies for N-functionalization following Boc deprotection and for transformations of the C3-benzyl ester moiety.
Core Synthetic Strategies and Workflow
The synthetic utility of this compound stems from its orthogonal protecting group strategy. The Boc group is acid-labile, while the benzyl ester is typically removed by hydrogenolysis. This allows for selective manipulation at either the N1 or C3 position.
Caption: Synthetic pathways originating from this compound.
Part 1: N-Functionalization via Boc Deprotection
The critical first step for any modification at the piperidine nitrogen is the removal of the Boc protecting group. This is most commonly and efficiently achieved under acidic conditions.
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for Boc deprotection using TFA in a dichloromethane (DCM) solvent system. The volatile nature of TFA and its salts simplifies the workup process.[10]
Rationale: TFA is a strong acid that readily protonates the carbamate oxygen, initiating a cascade that results in the loss of the stable tert-butyl cation and carbon dioxide, liberating the free secondary amine.[10] DCM is an excellent solvent for both the starting material and the intermediate trifluoroacetate salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (to achieve a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq.) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases (pH ~8-9) to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Benzyl piperidine-3-carboxylate. The product is often used in the next step without further purification.
| Parameter | Condition | Rationale |
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid, efficient cleavage, volatile byproducts.[10] |
| Solvent | Dichloromethane (DCM) | Good solubility for reactant and product salt. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, allows for smooth reaction. |
| Time | 1-3 hours | Typically sufficient for complete conversion. |
| Workup | Aqueous NaHCO₃ | Neutralizes excess acid to isolate the free amine. |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds. This protocol describes the N-alkylation of the deprotected piperidine with an aldehyde or ketone in the presence of a mild reducing agent.[11][12]
Rationale: The piperidine nitrogen reacts with the carbonyl compound to form an intermediate iminium ion, which is then reduced in situ by a hydride source like sodium triacetoxyborohydride (STAB). STAB is a preferred reagent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that could be detrimental to other functional groups.[13]
Materials:
-
Benzyl piperidine-3-carboxylate (from Protocol 1)
-
Aldehyde or Ketone (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (catalytic, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Benzyl piperidine-3-carboxylate (1.0 eq.) in anhydrous DCM or DCE, add the desired aldehyde or ketone (1.1 eq.).
-
(Optional) Add a catalytic amount of glacial acetic acid (0.1 eq.) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add STAB portion-wise over 10-15 minutes. An exotherm may be observed.
-
Continue stirring at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated piperidine derivative.
| Parameter | Condition | Rationale |
| Carbonyl Source | Aldehyde or Ketone | Provides the alkyl group to be installed. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective for iminium ion reduction.[13] |
| Solvent | DCM or DCE | Aprotic solvent, good for iminium formation. |
| Catalyst | Acetic Acid (optional) | Can accelerate the formation of the iminium ion. |
| Temperature | Room Temperature | Sufficient for most reductive aminations. |
Protocol 3: N-Acylation via Amide Coupling
Amide bond formation is one of the most common reactions in pharmaceutical synthesis.[14] This protocol details the coupling of the deprotected piperidine with a carboxylic acid using a standard coupling agent.
Rationale: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive ester intermediate, which readily undergoes nucleophilic attack by the piperidine nitrogen to form the stable amide bond.[14][15] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed and to deprotonate the piperidine salt.
Materials:
-
Benzyl piperidine-3-carboxylate (from Protocol 1)
-
Carboxylic Acid (1.0-1.1 eq.)
-
HATU (1.1-1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) and HATU (1.2 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.
-
Add a solution of Benzyl piperidine-3-carboxylate (1.0 eq.) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acylated piperidine derivative.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | Highly efficient, minimizes side reactions.[14] |
| Base | DIPEA | Non-nucleophilic base for acid scavenging. |
| Solvent | DMF | Polar aprotic solvent, excellent for coupling reactions. |
| Temperature | Room Temperature | Generally sufficient for amide bond formation. |
| Workup | Acid/Base Washes | Removes unreacted starting materials and coupling byproducts. |
Part 2: Transformations of the C3-Benzyl Ester
The benzyl ester at the C3 position offers another site for diversification, primarily through reduction to an alcohol or deprotection to the carboxylic acid.
Protocol 4: Reduction of Benzyl Ester to Primary Alcohol
The reduction of the benzyl ester to the corresponding primary alcohol, (N-Boc-piperidin-3-yl)methanol, is effectively carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][16]
Rationale: LiAlH₄ is a potent, non-selective hydride source capable of reducing esters and carboxylic acids to primary alcohols.[17] The reaction is typically performed in an anhydrous ethereal solvent.
Caption: Workflow for the LiAlH₄ reduction of the benzyl ester.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under a strictly inert atmosphere.
-
To a three-necked flask equipped with a dropping funnel and a reflux condenser under nitrogen, add LiAlH₄ (1.5-2.0 eq.) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench with extreme care by the sequential, dropwise addition of:
-
'x' mL of H₂O
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of H₂O (where 'x' is the mass of LiAlH₄ in grams).
-
-
Stir the resulting mixture vigorously for 30 minutes until a granular white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (N-Boc-piperidin-3-yl)methanol, which can be purified by column chromatography if necessary.
Protocol 5: Deprotection of Benzyl Ester via Hydrogenolysis
Catalytic hydrogenation is the method of choice for selectively cleaving the benzyl ester to reveal the carboxylic acid without affecting the acid-labile Boc group.
Rationale: A palladium on carbon (Pd/C) catalyst facilitates the reaction of molecular hydrogen with the benzyl ester. The C-O bond of the ester is cleaved, producing the carboxylic acid and toluene as a byproduct.[18] This method is highly chemoselective and proceeds under mild, neutral conditions.
Materials:
-
This compound
-
Palladium on carbon (10 wt% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve this compound (1.0 eq.) in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under an H₂ atmosphere (typically a balloon is sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 4-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. CAUTION: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate in vacuo to yield N-Boc-piperidine-3-carboxylic acid, which is often of sufficient purity for subsequent reactions, such as amide couplings.
Conclusion
This compound is a powerful and adaptable building block for the synthesis of diverse piperidine libraries. The orthogonal nature of its protecting groups allows for selective and sequential functionalization at both the piperidine nitrogen and the C3-substituent. The protocols detailed in this guide provide a robust foundation for researchers to explore the vast chemical space accessible from this versatile intermediate, paving the way for the discovery of novel therapeutic agents.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. echemi.com [echemi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. mcours.net [mcours.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. growingscience.com [growingscience.com]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Benzyl 1-Boc-piperidine-3-carboxylate in Modern Medicinal Chemistry
Introduction: The Piperidine Scaffold and the Value of Orthogonal Protection
The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of FDA-approved drugs.[1][2][3] Its saturated, three-dimensional nature provides an excellent framework for orienting functional groups in precise vectors to interact with biological targets, while its inherent physicochemical properties often contribute to favorable pharmacokinetic profiles.[1][4] However, the successful incorporation of this privileged scaffold into complex drug molecules hinges on precise synthetic control. This is where building blocks like Benzyl 1-Boc-piperidine-3-carboxylate come to the forefront.
This versatile intermediate offers medicinal chemists a powerful tool for several reasons:
-
Orthogonal Protecting Groups: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen and the benzyl (Bn) ester at the 3-position are "orthogonal," meaning one can be selectively removed without affecting the other. The Boc group is labile under acidic conditions, while the benzyl group is typically removed by catalytic hydrogenation.[5][6] This allows for sequential, controlled functionalization at both the nitrogen and the 3-position, a critical requirement in multi-step drug synthesis.[7]
-
Chirality: As a chiral intermediate, it allows for the synthesis of enantiomerically pure pharmaceuticals, which is crucial for maximizing therapeutic efficacy and minimizing off-target side effects.[2][4][8]
-
Versatile Handle: The carboxylic acid functionality (masked as a benzyl ester) serves as a versatile handle for introducing a wide array of functionalities, most commonly through amide bond formation, to build out the desired pharmacophore.
These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into the causality behind key experimental choices, provide detailed, field-proven protocols for its manipulation, and showcase its application in the synthesis of cutting-edge therapeutic agents.
Core Synthetic Transformations: Protocols and Mechanistic Rationale
The utility of this compound lies in its capacity for selective deprotection and subsequent functionalization. Below are detailed protocols for the three most critical transformations.
Protocol 1: Boc Group Deprotection via Acidolysis
The removal of the Boc protecting group is a fundamental step to enable functionalization of the piperidine nitrogen, for example, through reductive amination or arylation. Trifluoroacetic acid (TFA) is the most common reagent for this transformation due to its efficacy and the volatile nature of its byproducts.[6][9]
Rationale: The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, which weakens the tert-butyl-oxygen bond. The stable tert-butyl cation then cleaves, and upon loss of a proton, forms isobutylene. The resulting carbamic acid is unstable and decarboxylates to yield the free secondary amine as its trifluoroacetate salt.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent potential side reactions.
-
TFA Addition: Add trifluoroacetic acid (TFA) (5-10 eq, often a 25-50% v/v solution in DCM) dropwise to the stirred solution.[9]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude benzyl piperidine-3-carboxylate.
-
| Parameter | Condition | Rationale |
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid that efficiently cleaves the Boc group; volatile byproducts are easily removed.[11] |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent that dissolves both starting material and reagents. |
| Temperature | 0 °C to Room Temp | Controls initial exotherm and allows the reaction to proceed to completion. |
| Time | 1-2 hours | Typically sufficient for complete deprotection. |
| Typical Yield | >95% (as the salt) | The reaction is generally high-yielding and clean. |
Protocol 2: Benzyl Ester Cleavage via Catalytic Hydrogenation
Once modifications at the nitrogen are complete, the benzyl ester can be cleaved to unmask the carboxylic acid. This is most commonly achieved by catalytic hydrogenation, which is a mild and efficient method.[5]
Rationale: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas adsorbs onto the catalyst surface and reductively cleaves the benzylic C-O bond. The byproducts, toluene and the free carboxylic acid, are easily separated.
Experimental Protocol:
-
Dissolution: Dissolve the N-substituted benzyl piperidine-3-carboxylate (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely seal the reaction vessel, evacuate the air, and replace it with hydrogen gas (H₂), often using a balloon or a Parr hydrogenator apparatus.[5]
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. The filter cake should be quenched with water.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate in vacuo to yield the N-substituted piperidine-3-carboxylic acid.
-
| Parameter | Condition | Rationale |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Highly efficient and standard catalyst for hydrogenolysis of benzyl groups.[12] |
| Hydrogen Source | H₂ gas (balloon or Parr) | The reducing agent for the reaction. |
| Solvent | Methanol or Ethanol | Protic solvents that are suitable for hydrogenation. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Time | 4-16 hours | Dependent on substrate and catalyst loading. |
| Typical Yield | >90% | Generally a very clean and high-yielding transformation. |
Protocol 3: Amide Bond Formation
With the carboxylic acid unmasked, the final piece of the molecule can be installed via amide bond formation. This is a cornerstone reaction in medicinal chemistry, and numerous coupling reagents are available. A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[7][13]
Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. HOBt is often added to suppress side reactions (like N-acylurea formation) and racemization by forming an activated HOBt ester, which then reacts cleanly with the amine.
Experimental Protocol:
-
Dissolution: Dissolve the N-substituted piperidine-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.[7]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography if necessary.
-
| Parameter | Condition | Rationale |
| Coupling Reagent | EDC | Water-soluble carbodiimide; byproducts are easily removed during aqueous work-up.[13] |
| Additive | HOBt | Suppresses racemization and side reactions, improving yield and purity.[13] |
| Base | DIPEA | Scavenges the HCl produced during the reaction without being nucleophilic. |
| Solvent | DMF or DCM | Anhydrous, aprotic solvents are required for efficient coupling. |
| Time | 4-24 hours | Substrate-dependent; electron-deficient amines may require longer reaction times. |
| Typical Yield | 75-90% | A robust and generally high-yielding method.[7] |
Visualizing the Synthetic Strategy
The following workflow illustrates the strategic, sequential functionalization of this compound.
Caption: Sequential functionalization workflow.
Application in Drug Discovery: Case Studies
The 3-substituted piperidine scaffold derived from precursors like this compound is found in numerous clinical candidates and approved drugs.
Orexin Receptor Antagonists for Insomnia
The orexin system plays a critical role in regulating wakefulness. Antagonists of orexin receptors (OX₁R and OX₂R) are effective treatments for insomnia. Several potent orexin antagonists feature a 3-substituted piperidine core, where the piperidine nitrogen is often attached to a diazepane or similar moiety, and the 3-position is functionalized with an amide or ether linkage.[14][15][16] The synthesis of these molecules relies on the precise, independent functionalization of the N-1 and C-3 positions of the piperidine ring, a strategy enabled by orthogonally protected building blocks.
JAK Inhibitors for Autoimmune Diseases
Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[17][18] A key intermediate in its synthesis is (3R,4R)-4-methyl-3-(methylamino)piperidine.[1][19] The synthesis of this chiral piperidine often involves multi-step sequences where Boc protection of the nitrogen is critical for controlling reactivity and stereochemistry during the introduction of the amine and methyl groups at the 3- and 4-positions.[18]
CCR5 Antagonists for HIV-1 Treatment
The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the HIV-1 virus to enter host cells. CCR5 antagonists block this interaction, preventing viral entry. Many potent CCR5 antagonists are built around a central piperidine scaffold.[20][21][22] For example, piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists, where the amide functionality is crucial for binding affinity.[20] The synthesis of such compounds involves the coupling of a piperidine carboxylic acid derivative with various amines, a transformation directly analogous to Protocol 3 described above.
The following diagram illustrates the general pharmacophoric elements of these drug classes, highlighting the central role of the 3-substituted piperidine scaffold.
Caption: Pharmacophoric patterns of piperidine-based drugs.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that embodies the principles of modern synthetic and medicinal chemistry. Its orthogonally protected functionalities provide the necessary control to build molecular complexity in a predictable and efficient manner. The protocols and applications outlined in this guide demonstrate its central role in accessing privileged chemical space and developing novel therapeutics for a range of diseases. By understanding the rationale behind the synthetic transformations and leveraging the versatility of this building block, researchers can accelerate their drug discovery programs and continue to innovate in the field of medicinal chemistry.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A concise and practical stereoselective synthesis of ipragliflozin L-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disubstituted piperidines as potent orexin (hypocretin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. research.unl.pt [research.unl.pt]
- 19. researchgate.net [researchgate.net]
- 20. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. III: synthesis, antiviral and pharmacokinetic profiles of symmetrical heteroaryl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Benzyl 1-Boc-piperidine-3-carboxylate in the Synthesis of Novel Analgesics
Abstract
The piperidine scaffold is a cornerstone in the architecture of high-potency analgesics, most notably the fentanyl class of µ-opioid receptor agonists.[1][2] Strategic functionalization of this core motif is paramount for modulating pharmacological activity, receptor selectivity, and pharmacokinetic profiles. This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of Benzyl 1-Boc-piperidine-3-carboxylate, a versatile and stereochemically defined building block, in the rational design and synthesis of next-generation analgesics. We will explore the inherent advantages of this starting material, detail key chemical transformations with step-by-step protocols, and discuss the underlying structure-activity relationship (SAR) principles.
Introduction: The Piperidine Core in Opioid Analgesics
The six-membered piperidine ring is an essential pharmacophore for many potent opioid analgesics, including morphine and its synthetic derivatives like the 4-anilidopiperidine family (e.g., fentanyl, carfentanil, remifentanil).[1][3] Its chair conformation is considered ideal for interaction with the µ-opioid receptor (MOR), where the protonated nitrogen atom forms a critical salt bridge with a conserved aspartate residue (Asp147) in the receptor's binding pocket.[4][5] The substituents on the piperidine ring, particularly at the N-1 and C-4 positions, are pivotal for defining the compound's potency and pharmacological character.[6][7]
This compound emerges as a high-value starting material for several strategic reasons:
-
Orthogonal Protection: It features two distinct protecting groups. The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen allows for selective deprotection under acidic conditions, while the benzyl ester at the C-3 position is readily cleaved via hydrogenolysis. This orthogonality enables precise, stepwise modification of the scaffold.
-
Stereochemical Control: The chiral center at the C-3 position allows for the synthesis of enantiomerically pure final compounds, which is critical for optimizing receptor interaction and reducing off-target effects.
-
In-built Functionality: The carboxylate group provides a versatile handle for introducing a wide array of chemical moieties through amide bond formation or other coupling chemistries, enabling extensive SAR exploration.
This guide will delineate the core methodologies for leveraging this building block to construct novel analgesic candidates.
Physicochemical Properties of the Starting Material
A clear understanding of the starting material's properties is essential for proper handling, storage, and reaction setup.
| Property | Value | Source |
| IUPAC Name | Benzyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate | |
| CAS Number | 139985-95-8 | [8] |
| Molecular Formula | C₁₈H₂₅NO₄ | [8] |
| Molecular Weight | 319.39 g/mol | |
| Appearance | Colorless to White to Yellow Solid or Liquid | |
| Purity | Typically ≥96% | |
| Storage | Sealed in a dry environment at 2-8°C | [8] |
Core Synthetic Strategy: A Modular Approach
The synthesis of a 4-anilidopiperidine-type analgesic from this compound follows a modular and logical sequence of reactions. The overall strategy involves sequential deprotection and functionalization steps to build the final pharmacophore.
Figure 1: General synthetic workflow for converting this compound into a target analgesic scaffold.
Detailed Experimental Protocols
The following protocols are presented as robust, field-proven methodologies. Researchers should always perform appropriate risk assessments and adhere to all laboratory safety guidelines.
Protocol 1: N-Boc Deprotection
Causality: The Boc group is an acid-labile protecting group. Trifluoroacetic acid (TFA) or a saturated solution of HCl in an organic solvent like 1,4-dioxane is used to protonate the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide, liberating the secondary amine.[9][10] This step is crucial for enabling the subsequent N-alkylation required for high-potency analgesics.[6]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
-
Re-dissolve the residue in DCM and transfer to a separatory funnel.
-
Carefully neutralize the solution by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected secondary amine (Intermediate 1), which is often used directly in the next step.
Protocol 2: N-Alkylation with Phenethyl Bromide
Causality: The introduction of an aralkyl substituent, such as a phenethyl group, on the piperidine nitrogen is a key structural feature for high analgesic potency in the fentanyl series.[6] This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine attacks the electrophilic carbon of the alkyl halide. A weak base like potassium carbonate is used to scavenge the HBr generated during the reaction, driving it to completion.
Materials:
-
Intermediate 1 (from Protocol 1)
-
Phenethyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the crude Intermediate 1 in anhydrous ACN or DMF.
-
Add anhydrous K₂CO₃ and phenethyl bromide to the solution.
-
Heat the reaction mixture to 60-80°C and stir under a nitrogen atmosphere for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue using flash column chromatography (typically silica gel with a hexane/ethyl acetate gradient) to obtain the pure N-substituted piperidine (Intermediate 2).
Protocol 3: Benzyl Ester Deprotection via Hydrogenolysis
Causality: The benzyl ester is removed via catalytic hydrogenation. The palladium on carbon (Pd/C) catalyst facilitates the addition of hydrogen across the C-O bond of the benzyl group, cleaving it to yield the free carboxylic acid and toluene.[11] This method is highly effective and clean, with the catalyst being easily removable by filtration.
Materials:
-
Intermediate 2 (from Protocol 2)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite® or a similar filter aid
Procedure:
-
Dissolve Intermediate 2 in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with H₂ gas. Repeat this cycle 3 times.
-
Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon or 1-3 atm in a Parr apparatus) for 4-12 hours at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate in vacuo to yield the carboxylic acid (Intermediate 3).
Protocol 4: Amide Coupling with Aniline
Causality: The formation of the anilide bond is the final key step in assembling many potent analgesics. A peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the nucleophilic aniline nitrogen. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize acids formed during the reaction.
Materials:
-
Intermediate 3 (from Protocol 3)
-
Aniline (or a substituted aniline) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Intermediate 3 in anhydrous DMF.
-
Add aniline, followed by DIPEA.
-
Add HATU portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture under a nitrogen atmosphere for 2-6 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final target analgesic compound.
Structure-Activity Relationship (SAR) Insights
The use of this compound as a precursor allows for systematic exploration of the SAR of novel analgesics.
References
- 1. longdom.org [longdom.org]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 139985-95-8|this compound|BLD Pharm [bldpharm.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jgtps.com [jgtps.com]
- 11. The Synthesis of Biphasic Metabolites of Carfentanil [mdpi.com]
Application of Benzyl 1-Boc-piperidine-3-carboxylate in anti-inflammatory drug discovery
Application Notes & Protocols
Topic: Strategic Application of Benzyl 1-Boc-piperidine-3-carboxylate in Modern Anti-inflammatory Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of FDA-approved therapeutics.[1][2][3] Its unique physicochemical properties allow for the fine-tuning of solubility, lipophilicity, and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2][4] This guide provides an in-depth exploration of this compound, a versatile and strategically designed building block for synthesizing novel piperidine-based compounds. We will detail its application in the discovery of anti-inflammatory agents, providing field-proven synthetic protocols, methodologies for biological screening, and the scientific rationale behind these experimental designs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate in their discovery pipelines.
The Piperidine Scaffold: A Privileged Structure in Drug Design
The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in pharmaceuticals, largely due to its favorable characteristics.[1][5]
-
Modulation of Physicochemical Properties: The piperidine nitrogen is typically basic (pKa ≈ 11), allowing it to be protonated at physiological pH. This enhances aqueous solubility and enables critical hydrogen bonding interactions with biological targets. The substitution pattern on the ring and nitrogen atom can be systematically modified to control lipophilicity (LogP/LogD), influencing membrane permeability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][4]
-
Vectorial Exit Points: The piperidine ring offers multiple, well-defined three-dimensional exit vectors for introducing various substituents. This allows chemists to explore the chemical space around the core scaffold to optimize target binding and selectivity.[6]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, contributing to improved pharmacokinetic profiles.[2]
Its importance is exemplified in numerous drug classes, including potent Janus kinase (JAK) inhibitors like Tofacitinib, which are used to treat chronic inflammatory diseases such as rheumatoid arthritis.[7][8] The piperidine core in these molecules is crucial for orienting key functional groups within the ATP-binding pocket of the kinase.[7]
This compound: A Chemist's Strategic Tool
This compound is an ideal starting material for library synthesis due to its orthogonal protecting groups. This dual protection strategy allows for selective, stepwise modification at either the nitrogen atom or the C3-carboxylic acid functionality.
| Property | Value |
| CAS Number | 139985-95-8[9] |
| Molecular Formula | C₁₉H₂₇NO₄ |
| Molecular Weight | 333.42 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C, keep sealed in a dry environment |
-
Boc (tert-butyloxycarbonyl) Group: This group protects the piperidine nitrogen. It is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the secondary amine. This amine can then be functionalized via N-alkylation, N-arylation, or reductive amination.
-
Benzyl (Bn) Ester: The carboxylic acid is protected as a benzyl ester. This group is robust but can be selectively cleaved under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This unmasks the carboxylic acid, making it available for amide bond formation, a critical linkage in many drug molecules.
This orthogonality is the cornerstone of its utility, enabling precise and controlled synthetic diversification.
Synthetic Protocol: From Building Block to a Novel Amide-Based Lead
This section details a representative two-step protocol to convert this compound into a novel N-aryl piperidine-3-carboxamide, a common scaffold in kinase inhibitors.[10]
Workflow for Synthesis
Caption: Synthetic workflow from the starting material to the final amide product.
Protocol 1: Selective Deprotection of the Benzyl Ester via Hydrogenolysis
Rationale: Catalytic hydrogenolysis is the method of choice for benzyl ester removal when acid-labile groups like Boc are present. It proceeds under neutral pH and mild temperature and pressure, ensuring the integrity of the Boc protecting group. The only by-product is toluene, which is easily removed.
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas supply or H-Cube apparatus
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous MeOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (approx. 0.1 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the atmosphere, and backfill with H₂ gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon or 1 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Once complete, carefully purge the flask with nitrogen to remove excess H₂.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 1-Boc-piperidine-3-carboxylic acid, which is often used in the next step without further purification.
Protocol 2: Amide Coupling with a Target Amine
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral centers are present). DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
Materials:
-
1-Boc-piperidine-3-carboxylic acid (from Protocol 1)
-
Target amine (e.g., 4-fluoroaniline, 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the target amine (1.1 eq), followed by DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired final compound.
Biological Evaluation: An In Vitro Anti-inflammatory Assay
A standard and robust method for assessing the anti-inflammatory potential of a new chemical entity is to measure its ability to suppress pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS).[11][12][13]
Principle of the Assay
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages (e.g., the murine RAW 264.7 cell line) through Toll-like receptor 4 (TLR4).[14] This activation triggers intracellular signaling cascades, primarily involving NF-κB and MAPKs, leading to the transcription and secretion of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][15][16] A potential anti-inflammatory compound will inhibit one or more steps in this pathway, resulting in a dose-dependent reduction of cytokine release.[15][17]
Workflow for In Vitro Screening
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Protocol 3: LPS-Stimulated Cytokine Release Assay
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound, dissolved in DMSO (stock solution)
-
LPS from E. coli O111:B4[12]
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/mL in 100 µL of complete DMEM and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[12][18]
-
Compound Pre-treatment: The next day, prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration in the well should be ≤ 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control - DMEM with 0.1% DMSO).
-
Incubate for 1-2 hours.[12]
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (except for the unstimulated control wells).[11][18]
-
Incubation: Incubate the plate for 18-24 hours at 37°C.[12]
-
Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.[16][19]
Data Presentation and Interpretation
The results from the ELISA are used to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Table 1: Hypothetical Dose-Response Data for Test Compound 1
| Treatment Group | Concentration (µM) | TNF-α Release (pg/mL) | % Inhibition | IL-6 Release (pg/mL) | % Inhibition |
| Vehicle (Unstimulated) | - | 55 ± 8 | - | 30 ± 5 | - |
| Vehicle + LPS (100 ng/mL) | - | 2540 ± 150 | 0% | 4850 ± 210 | 0% |
| Test Compound 1 + LPS | 0.1 | 2110 ± 120 | 17.1% | 4025 ± 180 | 17.0% |
| Test Compound 1 + LPS | 1.0 | 1320 ± 95 | 48.0% | 2570 ± 155 | 47.0% |
| Test Compound 1 + LPS | 10.0 | 350 ± 40 | 86.2% | 730 ± 60 | 85.0% |
| Test Compound 1 + LPS | 50.0 | 110 ± 20 | 95.7% | 240 ± 35 | 95.1% |
| Calculated IC₅₀ | ~1.1 µM | ~1.2 µM |
% Inhibition is calculated relative to the LPS-only control after subtracting the unstimulated baseline.
Interpretation: The hypothetical data in Table 1 shows that Test Compound 1 exhibits a dose-dependent inhibition of both TNF-α and IL-6 production with an IC₅₀ value of approximately 1.1-1.2 µM. This indicates potent anti-inflammatory activity in this cell-based model. A crucial follow-up experiment is to assess cytotoxicity (e.g., using an MTT assay) to ensure that the observed inhibition is not due to cell death.
Conclusion
This compound is a high-value, versatile building block for constructing libraries of novel compounds aimed at anti-inflammatory targets. Its orthogonal protecting groups provide synthetic flexibility, allowing for systematic structure-activity relationship (SAR) exploration. The protocols outlined in this guide provide a robust framework for synthesizing potential lead candidates and evaluating their biological activity in a primary in vitro inflammation model. This strategic approach, combining rational synthetic design with reliable biological screening, is fundamental to the modern drug discovery process.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 139985-95-8|this compound|BLD Pharm [bldpharm.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ask-ayurveda.com [ask-ayurveda.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
Application Note: Strategic Deployment of Benzyl 1-Boc-piperidine-3-carboxylate in Chiral Synthesis
Introduction
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and biologically active alkaloids.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3] Within the expansive library of piperidine-based building blocks, Benzyl 1-Boc-piperidine-3-carboxylate emerges as a particularly versatile and strategic chiral synthon. This guide elucidates its applications, focusing on the strategic advantages conferred by its unique structural features: a stereocenter at the C3 position and the presence of two orthogonally-labile protecting groups—the tert-butoxycarbonyl (Boc) group on the nitrogen and the benzyl (Bn) ester on the carboxylate. This dual protection scheme offers chemists exceptional control over synthetic pathways, enabling selective modifications at either the nitrogen or the carboxyl group, a crucial capability in multi-step drug development campaigns.[4]
Part 1: The Power of Orthogonal Protection
The primary strategic advantage of this compound lies in the differential reactivity of its two protecting groups. The Boc group is reliably cleaved under acidic conditions (e.g., trifluoroacetic acid), leaving the benzyl ester untouched. Conversely, the benzyl ester is selectively removed via catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), a mild method that preserves the acid-sensitive Boc group.[4] This orthogonality is the key to its utility, allowing for sequential and directed functionalization.
Figure 1: Orthogonal deprotection strategy for this compound.
Part 2: Core Synthetic Applications & Protocols
The functional handles of this building block—the protected amine and the ester—are gateways to a multitude of chemical transformations central to drug discovery.
Amide Bond Formation via the Carboxylate
The most direct application involves leveraging the carboxylate functionality. After selective deprotection of the benzyl ester via hydrogenolysis, the resulting N-Boc-piperidine-3-carboxylic acid is a prime substrate for amide bond formation. This reaction is fundamental for generating libraries of compounds for structure-activity relationship (SAR) studies, as seen in the synthesis of novel sulfonyl piperidine carboxamides and other potential therapeutic agents.[5][6]
Protocol 1: Synthesis of a Representative Amide using HATU Coupling
This protocol describes the coupling of 1-Boc-piperidine-3-carboxylic acid with a generic primary amine (e.g., benzylamine) following benzyl ester deprotection.
Step A: Deprotection of Benzyl Ester
-
Dissolution: Dissolve this compound (1.0 eq) in methanol or ethyl acetate (approx. 0.1 M concentration).
-
Catalyst Addition: Add Palladium on carbon (10% w/w, ~0.05 eq) to the solution under an inert atmosphere (N₂ or Ar).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate in vacuo to yield 1-Boc-piperidine-3-carboxylic acid, which is often used in the next step without further purification.
Step B: Amide Coupling
-
Reagent Preparation: Dissolve the crude 1-Boc-piperidine-3-carboxylic acid (1.0 eq) from Step A in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Amine Addition: Add the desired amine (e.g., benzylamine, 1.1 eq) to the solution.
-
Coupling Reagent & Base: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor completion by TLC or LC-MS.
-
Aqueous Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl or KHSO₄), saturated aqueous NaHCO₃, and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide.
N-Functionalization via the Piperidine Nitrogen
Following the selective removal of the Boc group, the secondary amine of the piperidine ring becomes available for a wide range of modifications, including reductive amination, alkylation, and acylation. This allows for the introduction of diverse substituents that can modulate a compound's physicochemical properties, target affinity, and pharmacokinetic profile.[2]
Protocol 2: N-Alkylation following Boc Deprotection
This protocol details the synthesis of an N-alkylated piperidine derivative after selective acid-mediated deprotection.
Step A: Deprotection of the Boc Group
-
Dissolution: Dissolve this compound (1.0 eq) in Dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting crude product is the TFA salt of Benzyl piperidine-3-carboxylate. For the next step, it can be used as the salt or neutralized. To neutralize, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃, then dry and concentrate.
Step B: N-Alkylation
-
Reagent Preparation: Dissolve the crude Benzyl piperidine-3-carboxylate (TFA salt or free base, 1.0 eq) in a suitable solvent such as Acetonitrile or DMF.
-
Base and Alkylating Agent: Add a base (e.g., K₂CO₃ or DIPEA, 2-3 eq) followed by the alkylating agent (e.g., benzyl bromide, 1.1 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.
-
Workup and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography to obtain the desired N-alkylated piperidine.
Part 3: Application in Target-Oriented Synthesis
The true value of a chiral building block is demonstrated in its successful incorporation into complex, biologically active molecules. This compound serves as a key starting material for various target classes, including inhibitors of enzymes like ADAMTS7 and modulators of GABA transporters.[6][8] The workflow below illustrates a hypothetical, yet representative, synthetic route to a complex drug-like molecule.
Figure 2: Synthetic workflow to a drug-like molecule starting from this compound.
Part 4: Summary of Key Transformations
The following table summarizes typical reaction conditions for the primary transformations discussed, providing a quick reference for experimental design.
| Transformation | Key Reagents | Solvent(s) | Typical Temp. | Typical Yield | Citation(s) |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | >95% (crude) | [8] |
| Benzyl Ester Deprotection | H₂, 10% Pd/C | Methanol, Ethyl Acetate | Room Temperature | >95% (crude) | [9] |
| Amide Coupling | HATU or EDC/HOBt, DIPEA | DMF, DCM | Room Temperature | 60-90% | [5] |
| N-Alkylation | Alkyl Halide, K₂CO₃ | Acetonitrile, DMF | RT to 60 °C | 50-85% | |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE, DCM | Room Temperature | 65-95% | [1] |
Conclusion
This compound is a high-value chiral building block for modern organic synthesis and medicinal chemistry. Its pre-installed stereocenter and, most importantly, its orthogonally protected functional groups provide chemists with a robust and flexible platform for constructing complex molecular architectures. The ability to selectively unmask either the amine or the carboxylic acid functionality allows for a logical and efficient approach to the synthesis of novel piperidine-containing compounds, accelerating the discovery and development of new therapeutic agents.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: Versatile Coupling Strategies for Benzyl 1-Boc-piperidine-3-carboxylate and its Derivatives
Introduction: The Piperidine Scaffold in Modern Drug Discovery
Benzyl 1-Boc-piperidine-3-carboxylate and its corresponding carboxylic acid, 1-Boc-piperidine-3-carboxylic acid, are exceptionally versatile building blocks. The strategic placement of orthogonal protecting groups—the tert-butyloxycarbonyl (Boc) group on the nitrogen and a benzyl ester at the C-3 position—allows for selective deprotection and subsequent functionalization. This guide provides an in-depth exploration of key coupling methodologies centered around this scaffold, offering not just step-by-step protocols but also the underlying chemical rationale to empower researchers in their synthetic endeavors. We will primarily focus on two of the most critical transformations in pharmaceutical synthesis: amide bond formation and Buchwald-Hartwig amination.
Section 1: Amide Bond Formation with 1-Boc-Piperidine-3-Carboxylic Acid
The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry.[5] The process involves the coupling of a carboxylic acid with an amine. However, a direct reaction is generally not feasible; the carboxylic acid must first be "activated" to form a more reactive species that is susceptible to nucleophilic attack by the amine.[6] This section details two robust, field-proven protocols for this transformation using 1-Boc-piperidine-3-carboxylic acid, which can be obtained via simple saponification of the parent benzyl ester.
The Principle of Carboxylic Acid Activation
The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group. Coupling reagents facilitate this by forming a highly reactive intermediate, such as an active ester, which then readily reacts with the amine to form the thermodynamically stable amide bond.
Caption: General workflow for amide bond formation.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a classic, cost-effective, and widely used protocol. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. The resulting O-acylisourea intermediate is prone to racemization and can rearrange to a stable N-acylurea. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates these issues by trapping the intermediate to form an HOBt-active ester, which is more reactive and less prone to epimerization.[7][8]
Experimental Protocol: EDC/HOBt Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-piperidine-3-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).
-
Solvent & Base: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Activation: Cool the reaction mixture to 0 °C using an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and finally brine.[9]
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Reagent | M.W. ( g/mol ) | Typical Equiv. | Purpose |
| 1-Boc-piperidine-3-carboxylic acid | 229.27 | 1.0 | Carboxylic acid source |
| Amine (R-NH₂) | Variable | 1.1 | Nucleophile |
| EDC·HCl | 191.70 | 1.2 | Carbodiimide coupling reagent |
| HOBt | 135.12 | 1.2 | Additive to increase reactivity and suppress racemization[8] |
| DIPEA | 129.24 | 2.5 | Non-nucleophilic organic base to neutralize acid salts and facilitate the reaction |
| Anhydrous DMF/DCM | - | - | Solvent |
Protocol 2: HATU Mediated Amide Coupling
For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective. HATU provides faster reaction times and often higher yields compared to carbodiimide methods.[10]
Causality Behind Component Selection:
-
HATU: The HOAt moiety within HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is superior to the HOBt ester in accelerating the coupling.[8]
-
Base (DIPEA): A non-nucleophilic base is crucial. Using a nucleophilic base like pyridine could lead to unwanted side reactions with the activated acid.[11] DIPEA is bulky and serves only to deprotonate the necessary species.[11]
Experimental Protocol: HATU Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere, dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the primary or secondary amine (1.1 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Reagent | M.W. ( g/mol ) | Typical Equiv. | Purpose |
| 1-Boc-piperidine-3-carboxylic acid | 229.27 | 1.0 | Carboxylic acid source |
| Amine (R-NH₂) | Variable | 1.1 | Nucleophile |
| HATU | 380.23 | 1.1 | High-efficiency uronium salt coupling reagent |
| DIPEA | 129.24 | 2.5 | Non-nucleophilic organic base |
| Anhydrous DMF | - | - | Preferred solvent for HATU couplings due to its high polarity and boiling point |
Section 2: N-Arylation via Buchwald-Hartwig Amination
After amide coupling, a common subsequent step is the functionalization of the piperidine nitrogen. This first requires the selective removal of the Boc protecting group, typically achieved under acidic conditions (e.g., trifluoroacetic acid in DCM, or 4M HCl in dioxane). The resulting secondary amine, Benzyl piperidine-3-carboxylate, is an excellent nucleophile for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a bond between the piperidine nitrogen and an aryl (pseudo)halide.[12]
The Buchwald-Hartwig Catalytic Cycle
The reaction is a landmark achievement in organic synthesis, relying on a palladium catalyst and a specialized phosphine ligand to function. The ligand, typically bulky and electron-rich, is critical for facilitating the key steps of oxidative addition and reductive elimination.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig N-Arylation
This protocol provides a general guideline for coupling the deprotected piperidine with an aryl chloride or bromide. Success is highly dependent on maintaining strictly anhydrous and inert conditions, as both the catalyst and the strong base are sensitive to air and moisture.[13]
Experimental Protocol: N-Arylation
-
Preparation: To a flame-dried Schlenk flask or sealed vial under an argon atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %), the phosphine ligand (e.g., XPhos, 4 mol %), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add the aryl halide (1.0 equiv) followed by the deprotected Benzyl piperidine-3-carboxylate salt (1.2 equiv). If the amine is a hydrochloride salt, an additional equivalent of base may be required.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC, GC-MS, or LC-MS. Reactions are typically complete in 12-24 hours.
-
Workup: Once complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
| Component | Example(s) | Purpose |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalyst that is reduced in situ to the active Pd(0) species |
| Ligand | XPhos, SPhos, RuPhos (Bulky Biarylphosphines) | Stabilizes the Pd center, promotes oxidative addition and reductive elimination[12] |
| Base | NaOtBu, K₃PO₄, LHMDS | Activates the amine for coordination to the Pd center; acts as a halide scavenger[13][14] |
| Aryl Electrophile | Aryl Chloride, Bromide, or Triflate | The "Aryl" source for the C-N bond |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed aprotic solvent required to prevent catalyst deactivation[13] |
Troubleshooting Common Buchwald-Hartwig Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; insufficient base; poor solvent quality. | Use an air-stable precatalyst (e.g., G3-XPhos). Ensure base is fresh and strong. Rigorously dry and degas solvent.[13] |
| Hydrodehalogenation | Presence of water or other proton sources; slow C-N coupling. | Ensure strictly anhydrous conditions. Use a ligand that promotes faster reductive elimination.[13] |
| Aryl Halide Homocoupling | Presence of oxygen; catalyst choice. | Rigorously degas all reagents and solvents. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[13] |
Conclusion
This compound is a powerful and adaptable building block for pharmaceutical research. By leveraging its orthogonally protected functional groups, chemists can access a wide range of derivatives through well-established and robust synthetic transformations. The amide coupling protocols using EDC/HOBt and HATU provide reliable methods for elaborating the C-3 position, while the Buchwald-Hartwig amination offers a premier strategy for functionalizing the piperidine nitrogen after Boc deprotection. Understanding the principles and practical considerations outlined in this guide will enable researchers to efficiently incorporate this valuable scaffold into complex molecular architectures, accelerating the drug discovery process.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. nbinno.com [nbinno.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Selective cleavage of the benzyl ester in Benzyl 1-Boc-piperidine-3-carboxylate
An Application Guide for the Selective Deprotection of Benzyl 1-Boc-piperidine-3-carboxylate
Introduction: The Strategic Importance of Selective Deprotection
In the landscape of modern drug discovery and organic synthesis, piperidine scaffolds are privileged structures, forming the core of numerous pharmaceuticals. The synthesis of complex piperidine derivatives often necessitates a sophisticated strategy of protecting and deprotecting functional groups. This compound is a common intermediate where two critical functional groups, a carboxylic acid and a secondary amine, are masked by benzyl ester and tert-butyloxycarbonyl (Boc) groups, respectively.
The primary synthetic challenge with this substrate is the selective cleavage of the benzyl ester to unmask the carboxylic acid while preserving the acid-labile Boc group. The Boc group is crucial for modulating the reactivity of the piperidine nitrogen and is typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[1] Conversely, the benzyl ester is stable to mild acids but can be cleaved by hydrogenolysis, strong acids, or hydrolysis.[2][3] This differential reactivity forms the basis of an orthogonal protection strategy, but only if the deprotection conditions are chosen with precision.
This application note provides a detailed guide for researchers on the theory, practical execution, and troubleshooting of the selective debenzylation of this compound to yield 1-Boc-piperidine-3-carboxylic acid, a key building block for further synthetic elaboration.
Understanding the Orthogonal Challenge
The core of this transformation lies in exploiting the unique liabilities of the two protecting groups. The Boc group is readily cleaved via a mechanism that involves the formation of a stable tert-butyl cation under acidic conditions.[4][5] The benzyl ester, however, is cleaved through different pathways, the most common and selective being hydrogenolysis.[2]
Caption: Deprotection selectivity for this compound.
As the diagram illustrates, strong acidic conditions lead to the non-selective cleavage of both groups, resulting in over-deprotection. Basic hydrolysis (saponification) can be selective for the ester but is often slow and can be complicated by side reactions. Therefore, catalytic hydrogenation stands out as the superior method for achieving the desired selective transformation.
Method 1: Catalytic Hydrogenolysis (The Gold Standard)
Catalytic hydrogenolysis is the most reliable and widely used method for cleaving benzyl esters and ethers.[6] The reaction proceeds under neutral conditions, which are perfectly compatible with the acid-sensitive Boc group.
Mechanism of Action
The mechanism involves the use of a precious metal catalyst, typically palladium on an activated carbon support (Pd/C). The substrate adsorbs onto the surface of the catalyst, where the benzyl C-O bond is cleaved by hydrogen.[2] The byproducts of the reaction are the desired carboxylic acid and toluene, which are easily separated during workup.[7]
Caption: General experimental workflow for catalytic hydrogenolysis.
Detailed Protocol: Hydrogenolysis using H₂ Gas
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas cylinder with regulator
-
Nitrogen (N₂) gas supply
-
Parr hydrogenator or a heavy-walled flask with a three-way stopcock and balloon
-
Celite® or a similar filter aid
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr bottle or heavy-walled round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Solvent and Catalyst: Dissolve the substrate in a suitable solvent (MeOH or EtOAc, approx. 0.1 M concentration). Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (0.05–0.10 equiv by weight of the substrate). Safety Note: Pd/C is pyrophoric when dry. Handle the wet catalyst carefully and never allow it to dry on filter paper exposed to air.
-
System Purge: Seal the reaction vessel. Evacuate the atmosphere and backfill with nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Hydrogenation: Evacuate the vessel one final time and backfill with hydrogen gas from a balloon or introduce pressure from a hydrogen cylinder (typically atmospheric pressure to 50 psi is sufficient).
-
Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is critical to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by TLC (staining with KMnO₄ or other suitable stain) or LC-MS. The reaction is typically complete within 2-16 hours.
-
Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with nitrogen 3-5 times.
-
Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-Boc-piperidine-3-carboxylic acid, which can be purified further if necessary by crystallization or chromatography.
Method 2: Catalytic Transfer Hydrogenation (CTH)
For laboratories not equipped for handling hydrogen gas, Catalytic Transfer Hydrogenation (CTH) is an excellent and safer alternative.[2] This method generates hydrogen in situ from a hydrogen donor molecule, avoiding the need for pressurized gas cylinders.
Principle and Donor Selection
In CTH, a hydrogen donor transfers hydrogen to the substrate, mediated by the palladium catalyst. Common donors include:
-
Ammonium formate (HCOONH₄): Decomposes on the catalyst surface to H₂, CO₂, and NH₃. It is inexpensive and effective.
-
Formic acid (HCOOH): A common donor, often used with an amine base.[8]
-
1,4-Cyclohexadiene: A very effective but more expensive donor that is converted to the stable aromatic byproduct, benzene.[2]
Detailed Protocol: CTH using Ammonium Formate
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) in methanol (approx. 0.1 M).
-
Reagent Addition: Add ammonium formate (3-5 equiv) to the solution and stir until it dissolves.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (0.1-0.2 equiv by weight of the substrate).
-
Reaction: Heat the mixture to a gentle reflux (typically 40-60 °C). The reaction progress can be monitored by observing gas evolution (CO₂) and by TLC or LC-MS. Reactions are often complete in 1-4 hours.
-
Workup and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The crude product will contain residual formate salts, which can typically be removed by partitioning the residue between water and an organic solvent like ethyl acetate. After extraction and drying, the organic layer is concentrated to yield the final product.
Method Comparison and Troubleshooting
| Parameter | Catalytic Hydrogenolysis (H₂) | Catalytic Transfer Hydrogenation (CTH) | Acid Cleavage (TFA) |
| Primary Reagents | H₂ gas, Pd/C | HCOONH₄ (or other donor), Pd/C | Trifluoroacetic Acid (TFA) |
| Selectivity | Excellent (Bn-ester cleaved, Boc intact) | Excellent (Bn-ester cleaved, Boc intact) | Poor (Both groups cleaved) |
| Conditions | Neutral, Room Temp, 1-50 psi H₂ | Neutral, Mild Heat (40-60 °C) | Strongly Acidic, Room Temp |
| Safety | Requires handling of flammable H₂ gas | Avoids H₂ gas; uses standard glassware | Corrosive acid; generates isobutylene gas |
| Advantages | Very clean reaction, high yields | Operationally simpler, safer | Fast reaction |
| Disadvantages | Specialized equipment (Parr shaker) may be needed | Requires removal of donor byproducts | Non-selective for this substrate |
Troubleshooting Guide
-
Stalled or Incomplete Reaction:
-
Cause: Inactive catalyst. The palladium catalyst can be poisoned by sulfur or other impurities.
-
Solution: Use fresh, high-quality catalyst. If the substrate has sulfur-containing functional groups, hydrogenation may not be a suitable method.[2] For H₂ gas hydrogenation, ensure vigorous stirring to overcome mass transfer limitations. For CTH, add more ammonium formate.
-
-
Partial or Complete Loss of Boc Group:
-
Cause: The reaction solvent may be contaminated with acid. Some grades of ammonium formate can be acidic.
-
Solution: Use high-purity, anhydrous solvents. If using formic acid as a donor, ensure a base is present to buffer the system. Check the pH of the reaction mixture.
-
-
Difficult Filtration (Catalyst passes through):
-
Cause: The Celite pad is not packed properly, or the catalyst particles are too fine.
-
Solution: Use a thicker Celite pad (at least 1-2 inches). Consider filtering through a membrane filter (0.45 µm) after the initial Celite filtration for complete removal of fines.
-
Conclusion
The selective cleavage of the benzyl ester in this compound is a critical transformation for the synthesis of complex piperidine-based molecules. While several chemical methods exist for ester cleavage, catalytic hydrogenation and catalytic transfer hydrogenation are overwhelmingly the methods of choice. They offer unparalleled selectivity by operating under neutral conditions that leave the acid-labile Boc protecting group completely intact. By understanding the principles behind these methods and following robust protocols, researchers can reliably and efficiently generate the desired 1-Boc-piperidine-3-carboxylic acid, paving the way for subsequent synthetic advancements.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Scale-Up Protocol: A Robust and Scalable Synthesis of Benzyl 1-Boc-piperidine-3-carboxylate
Abstract
Benzyl 1-Boc-piperidine-3-carboxylate is a pivotal building block in modern medicinal chemistry, forming the core scaffold of numerous pharmaceutical compounds[1][2]. Its synthesis is of significant interest to researchers in drug discovery and development. This document provides a comprehensive, field-tested guide for the multi-hundred-gram scale synthesis of this key intermediate. The protocol detailed herein is designed for scalability, safety, and high purity, moving beyond theoretical descriptions to offer practical, actionable insights. We will elucidate the rationale behind the chosen synthetic strategy, provide a step-by-step protocol with in-process controls, conduct a thorough safety assessment of critical reagents, and present expected analytical data for the final product.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs and natural products[3]. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design[1][4]. Specifically, chiral 3-substituted piperidines are integral to a wide array of therapeutic agents[5]. The title compound, this compound, serves as a versatile precursor, enabling diverse modifications at the 3-position and deprotection/derivatization at the nitrogen and ester functionalities. The development of a reliable, large-scale synthesis is therefore a critical enabling step for many drug development programs[3]. This guide presents a two-step synthesis commencing from the readily available Piperidine-3-carboxylic acid.
Synthetic Strategy and Mechanistic Rationale
The overall synthesis is a two-step process involving an initial benzylation of the carboxylic acid followed by Boc-protection of the secondary amine.
Overall Reaction Scheme: Step 1: Benzyl Esterification Piperidine-3-carboxylic acid + Benzyl Bromide → Benzyl piperidine-3-carboxylate
Step 2: Boc Protection Benzyl piperidine-3-carboxylate + Di-tert-butyl dicarbonate → this compound
Rationale for the Synthetic Route: This sequence—esterification followed by N-protection—was strategically chosen for its operational simplicity and scalability.
-
Esterification First: Performing the benzylation on the free amino acid is highly efficient. The resulting intermediate, Benzyl piperidine-3-carboxylate, is directly used in the subsequent step after a simple aqueous work-up, avoiding the need for isolation or purification of a potentially challenging intermediate. This "telescoping" of steps is highly advantageous in a scale-up context.
-
Mechanism of Esterification: The reaction proceeds via a classical Williamson ether synthesis-like mechanism (SN2 reaction). The carboxylate anion, formed by the deprotonation of Piperidine-3-carboxylic acid with a mild base such as potassium carbonate, acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion[6].
-
Mechanism of Boc Protection: The second step involves the protection of the secondary amine with Di-tert-butyl dicarbonate ((Boc)₂O). The piperidine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the (Boc)₂O. This reaction is typically performed under mild basic conditions to neutralize the liberated proton, driving the reaction to completion. A biphasic system using sodium bicarbonate is ideal for scale-up as it simplifies the work-up and purification.
Process Workflow Diagram
Caption: High-level workflow for the two-stage synthesis.
Detailed Scale-Up Protocol (500 g Scale)
4.1. Materials and Reagents
| Reagent / Material | CAS No. | M.W. | Quantity | Moles | Eq. |
| Piperidine-3-carboxylic acid | 498-95-3 | 129.16 | 500 g | 3.87 | 1.0 |
| Benzyl Bromide | 100-39-0 | 171.04 | 728 g (502 mL) | 4.26 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1070 g | 7.74 | 2.0 |
| Acetonitrile (MeCN) | 75-05-8 | - | 5.0 L | - | - |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 930 g | 4.26 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 488 g | 5.81 | 1.5 |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | 10.0 L | - | - |
| Deionized Water | 7732-18-5 | - | 12.0 L | - | - |
| Brine (Saturated NaCl) | - | - | 2.0 L | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | 250 g | - | - |
4.2. Equipment
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Addition funnel (2 L).
-
Heating/cooling circulator.
-
Large filtration funnel (Büchner) and flask.
-
Rotary evaporator with a 20 L flask.
-
Separatory funnel (20 L).
4.3. Stage 1: Synthesis of Benzyl piperidine-3-carboxylate
-
Reactor Setup: Charge the 20 L reactor with Piperidine-3-carboxylic acid (500 g, 3.87 mol), Potassium Carbonate (1070 g, 7.74 mol), and Acetonitrile (5.0 L).
-
Initial Stirring: Begin stirring the suspension at room temperature (20-25°C) to ensure good mixing.
-
Reagent Addition: Slowly add Benzyl Bromide (728 g, 4.26 mol) to the suspension over 60-90 minutes, maintaining the internal temperature below 30°C. An initial exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 45-50°C and stir for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed. (TLC System: 10% MeOH in DCM, visualized with ninhydrin stain).
-
Work-up: Cool the reaction mixture to 20°C. Filter the inorganic salts through a Büchner funnel and wash the filter cake with Acetonitrile (2 x 500 mL).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: To the resulting residue, add deionized water (4.0 L) and Ethyl Acetate (5.0 L). Stir vigorously for 15 minutes. Separate the layers. Extract the aqueous layer again with Ethyl Acetate (2.0 L).
-
Combine & Proceed: Combine the organic layers. This solution of crude Benzyl piperidine-3-carboxylate is used directly in the next stage without further purification.
4.4. Stage 2: Synthesis of this compound
-
Reactor Setup: Transfer the combined ethyl acetate solution from Stage 1 into the 20 L reactor.
-
Base Addition: Prepare a solution of Sodium Bicarbonate (488 g, 5.81 mol) in deionized water (4.0 L) and add it to the reactor. Stir the biphasic mixture vigorously.
-
Boc Anhydride Addition: Add Di-tert-butyl dicarbonate (930 g, 4.26 mol) portion-wise over 60 minutes. Maintain the internal temperature at 20-25°C. A slight exotherm and gas evolution (CO₂) will occur.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the intermediate is consumed. (TLC System: 30% EtOAc in Hexanes, visualized with KMnO₄ stain).
-
Work-up & Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (2.0 L) to remove any unreacted amine, followed by deionized water (2.0 L), and finally with saturated brine (2.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (250 g), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.
4.5. Purification & Results
-
Purification: For laboratory scale, the crude oil can be purified by flash column chromatography (Silica gel, gradient elution with 5-20% Ethyl Acetate in Hexanes). For pilot-plant or kilogram scale, purification is best achieved by high-vacuum distillation.
-
Typical Yield: 1050-1150 g (85-93% over two steps).
-
Appearance: Colorless to pale yellow oil.
Process Safety Assessment
Safe scale-up requires a thorough understanding of reagent hazards.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols: Strategic Use of Benzyl 1-Boc-piperidine-3-carboxylate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and its Strategic Importance
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of approved pharmaceutical agents and natural products.[1] Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal framework for optimizing drug-receptor interactions. This structural feature is leveraged to enhance critical pharmacokinetic properties, including solubility, metabolic stability, and bioavailability.
Benzyl 1-Boc-piperidine-3-carboxylate is a bifunctional building block designed for seamless integration into complex molecular architectures using solid-phase synthesis (SPS). It provides chemists with orthogonal control over two key reactive sites: the piperidine nitrogen, temporarily masked by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid, protected as a benzyl (Bzl) ester.[2][3] This dual-protection strategy is fundamental to the stepwise construction of novel chemical entities on a solid support, enabling the creation of diverse compound libraries for drug discovery.[4]
This guide provides a detailed exploration of the principles and protocols governing the use of this versatile reagent in a solid-phase context, focusing on the underlying chemistry and practical execution for researchers in pharmaceutical development.
Principle of Application: The Power of Orthogonal Protection
The utility of this compound in solid-phase synthesis is rooted in the Boc/Bzl orthogonal protection scheme.[5] Although both protecting groups are acid-labile, their sensitivities to acid strength are dramatically different, allowing for selective removal.[6]
-
The Boc Group (Temporary Protection): The N-Boc group is highly sensitive to moderately strong acids. It is quantitatively cleaved using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving the more robust benzyl ester intact.[7][8] This step liberates the piperidine nitrogen for subsequent coupling reactions.
-
The Benzyl Group (Permanent Protection/Linker): The benzyl ester is stable to the repetitive TFA treatments used for Boc deprotection. It requires a much stronger acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[9][10] This final, harsh deprotection step is performed concurrently with the cleavage of the synthesized molecule from the solid support.[5]
This differential lability is the key to controlled, stepwise synthesis on a solid phase.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Benzyl 1-Boc-piperidine-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the purification of Benzyl 1-Boc-piperidine-3-carboxylate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to directly address specific experimental issues.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven insights into common purification challenges and their solutions, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound appears as an oil, making it difficult to handle. Is this normal, and how can I proceed with purification?
It is not uncommon for crude this compound to be an oil or a viscous liquid, especially if residual solvents or impurities are present. The presence of these impurities can depress the melting point of the compound.
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction and work-up solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove azeotropically bound solvents.
-
Initial Purification: Before attempting a more rigorous purification, consider a simple work-up procedure to remove major impurities. This could involve dissolving the crude oil in a suitable organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.[1]
-
Proceed to Chromatography: Even as an oil, the crude product can be purified using flash column chromatography. The oil can be dissolved in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane and then adsorbed onto silica gel or Celite® for dry loading.
Q2: I am seeing a significant amount of a more polar impurity in my TLC and HPLC analysis. What could this be and how can I remove it?
The most probable polar impurity is the deprotected piperidine, Benzyl piperidine-3-carboxylate, formed by the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[2]
Causality: The Boc group is notoriously sensitive to acidic conditions. Trace amounts of acid in your reaction mixture, work-up, or even on the surface of silica gel can lead to its removal.
Troubleshooting & Prevention:
-
Neutralize the Reaction: Before work-up, ensure that any acidic reagents from the preceding synthetic step have been quenched and neutralized.
-
Use Neutral Glassware: Avoid using glassware that may have residual acidic contaminants.
-
Pre-treat Silica Gel: For column chromatography, it is advisable to use silica gel that has been neutralized. This can be achieved by preparing a slurry of the silica gel in the mobile phase containing a small amount of a volatile base, such as triethylamine (Et₃N) (typically 0.1-1% v/v).[3] This will neutralize the acidic sites on the silica and prevent on-column deprotection.
-
Aqueous Work-up: A wash with a mild aqueous base like sodium bicarbonate during the work-up can help remove any acidic species before they can cause deprotection.
Q3: During my column chromatography, the desired product is co-eluting with a non-polar impurity. How can I improve the separation?
Co-elution with non-polar impurities, such as unreacted starting materials or byproducts, is a common challenge. Improving separation requires optimizing the chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
TLC Analysis: Systematically test different solvent systems using thin-layer chromatography (TLC). A good solvent system will provide a clear separation between your product and the impurity, with the product having an Rf value between 0.2 and 0.4 for optimal column separation.[3]
-
Solvent Polarity: The most common mobile phase for this type of compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][4] Try decreasing the proportion of ethyl acetate to increase the retention of your compound on the silica gel, which may allow the non-polar impurity to elute first.
-
-
Employ Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a low polarity mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your desired product.[3][5]
-
Choose the Right Adsorbent: Standard silica gel (60 Å, 40-63 µm) is typically sufficient. However, for very closely eluting compounds, consider using a high-resolution silica gel with a smaller particle size.
Q4: I am attempting to recrystallize my purified this compound, but it is "oiling out" instead of forming crystals. What is causing this and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline material. This typically happens when the solution is supersaturated at a temperature above the melting point of the compound or when the cooling process is too rapid.[6]
Troubleshooting Steps:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of an oil. Covering the flask to slow down solvent evaporation can also promote the growth of larger crystals.[6]
-
Solvent System Modification:
-
Single Solvent: If using a single solvent, you may need to try a different one where the compound has a steeper solubility curve (i.e., much more soluble when hot than when cold).
-
Two-Solvent System: A two-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble but miscible with the good solvent) dropwise until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[6]
-
-
Scratching the Flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure crystalline product, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general method for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material. A general rule of thumb is to use a silica gel to crude product ratio of 50:1 to 100:1 by weight.
-
Pack the column with silica gel (60 Å, 40-63 µm) using either a dry packing or slurry packing method.[1]
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder onto the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.
3. Elution:
-
Begin elution with a low polarity mobile phase, such as 5% ethyl acetate in hexanes.
-
Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.[4]
-
Collect fractions and monitor the elution of the product by TLC or HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Starting Conditions for Flash Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Initial Eluent | 5-10% Ethyl Acetate in Hexanes |
| Final Eluent | 20-40% Ethyl Acetate in Hexanes |
| Additive (if needed) | 0.1% Triethylamine (to prevent deprotection) |
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
1. Solvent Selection:
-
Place a small amount of the purified compound (10-20 mg) in several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures) dropwise at room temperature to assess solubility.
-
A good single solvent will dissolve the compound poorly at room temperature but completely upon heating.[6]
-
For a two-solvent system, find a "good" solvent that dissolves the compound well at room temperature and a "poor" solvent in which it is insoluble.
2. Recrystallization Procedure (Single Solvent):
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to completely dissolve the compound.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[6]
-
Dry the crystals under vacuum.
Data Presentation & Analysis
Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is typically used.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and identifying any impurities.[2][8][9]
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product and to identify unknown impurities by their mass-to-charge ratio.
Table 2: Typical Analytical Data for this compound
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | Signals corresponding to the Boc group (~1.4 ppm, 9H), the piperidine ring protons (1.5-4.2 ppm), the benzyl CH₂ (~5.1 ppm, 2H), and the phenyl protons (~7.3 ppm, 5H). |
| ¹³C NMR (CDCl₃) | Resonances for the Boc carbonyl (~155 ppm), the ester carbonyl (~173 ppm), the Boc quaternary carbon (~80 ppm), and carbons of the piperidine and benzyl groups.[8] |
| HPLC Purity | Typically >95%, with higher purity grades available. |
| Mass Spectrum (ESI+) | Expected [M+H]⁺ or [M+Na]⁺ peaks. |
Visualization of Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common purification issues.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. 139985-95-8|this compound|BLD Pharm [bldpharm.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of Benzyl 1-Boc-piperidine-3-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 1-Boc-piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, experience-driven advice, troubleshooting guides, and answers to frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. The most common and direct synthetic route involves the N-protection of the piperidine ring of Benzyl piperidine-3-carboxylate using di-tert-butyl dicarbonate (Boc-anhydride). While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and impact downstream applications. This guide will illuminate the causes of these impurities and provide robust solutions.
The primary transformation is the reaction of the secondary amine on the piperidine ring with Boc-anhydride, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or a milder inorganic base such as sodium bicarbonate.
The Ideal Synthetic Pathway
The intended reaction proceeds as follows: the amine nitrogen of Benzyl piperidine-3-carboxylate acts as a nucleophile, attacking one of the carbonyl carbons of the Boc-anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide group and carbon dioxide, to yield the desired N-Boc protected product.
Caption: Ideal synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction seems sluggish or incomplete, even after several hours. What are the likely causes?
A1: An incomplete reaction is a common issue. Consider these factors:
-
Base Stoichiometry: Ensure at least one equivalent of base (like triethylamine) is used. The reaction generates an equivalent of acid, which can protonate the starting amine, rendering it non-nucleophilic.
-
Reagent Quality: Boc-anhydride is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or verify the purity of your reagent.
-
Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive it to completion. However, be cautious as this can also promote side reactions.
-
Solvent: Ensure your solvent (e.g., Dichloromethane, THF) is anhydrous. Water can react with Boc-anhydride, reducing its effective concentration.
Q2: I see an extra spot on my TLC plate that is very close to the baseline. What could it be?
A2: A highly polar spot near the baseline is often the unreacted starting material, Benzyl piperidine-3-carboxylate, likely present as a salt. If you used a base like triethylamine, the byproduct triethylammonium carbonate can also be polar. To confirm, you can co-spot your reaction mixture with the starting material.
Q3: After workup, my NMR spectrum shows a large singlet at ~1.3 ppm. What is this impurity?
A3: A singlet around 1.3 ppm integrating to 9 protons is characteristic of tert-butanol. This is a common byproduct from the reaction of Boc-anhydride with any nucleophile (including the desired amine and water). It is volatile and can often be removed under high vacuum.
Q4: Can I use a different base, like pyridine or DMAP?
A4: While 4-dimethylaminopyridine (DMAP) is an excellent acylation catalyst, it is typically used in catalytic amounts alongside a stoichiometric base like TEA.[1] Using DMAP as the primary base is not recommended as it is a potent nucleophile and can lead to other side products. Pyridine can be used, but it is less basic than TEA and may result in slower reaction times.
Troubleshooting Specific Impurities
The key to a successful synthesis lies in understanding and controlling the formation of impurities.
Caption: Key pathways for product and impurity formation.
Common Impurities: Identification and Mitigation
A systematic approach to identifying and mitigating impurities is crucial for obtaining high-purity this compound.
| Impurity Name | Origin | Identification (Typical 1H NMR Signal) | Mitigation & Removal Strategy |
| Benzyl piperidine-3-carboxylate | Unreacted starting material. | Presence of N-H proton signal; different chemical shifts for piperidine ring protons compared to the product. | Mitigation: Use a slight excess (1.1-1.2 eq.) of Boc-anhydride. Ensure anhydrous conditions and adequate reaction time. Removal: Acid-base extraction. The starting material is basic and can be extracted into an aqueous acid wash (e.g., 1M HCl), while the Boc-protected product remains in the organic layer. |
| tert-Butanol | Byproduct from the reaction of (Boc)₂O with the amine or water.[2] | Sharp singlet at ~1.3 ppm. | Mitigation: Inevitable byproduct. Removal: Easily removed by evaporation under reduced pressure (rotary evaporator) or high vacuum. |
| Di-tert-butyl carbonate | Formed from the decomposition of Boc-anhydride. | Not typically observed as it is unstable. | Mitigation: Use fresh, high-quality Boc-anhydride. Store it properly under inert gas and away from moisture. |
| Residual Solvents | From reaction or purification steps (e.g., Dichloromethane, Ethyl Acetate, Hexanes). | Characteristic signals in the NMR spectrum. | Removal: Drying the final product under high vacuum for an extended period. |
Experimental Protocols
Protocol 1: Standard Boc-Protection Reaction
-
Dissolve Benzyl piperidine-3-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Add triethylamine (TEA, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Acid-Base Extraction
This protocol is highly effective for removing unreacted basic starting material.
-
After the reaction is complete (as per Protocol 1, Step 4), dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash with 1M HCl (2 x volume of organic layer). This will protonate and extract the unreacted starting amine and excess TEA into the aqueous layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any residual acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 3: Purification by Column Chromatography
If impurities persist, flash column chromatography is the definitive purification method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The exact ratio should be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of DCM.
-
Adsorb the crude material onto a small amount of silica gel and dry it.
-
Load the dried silica onto the column.
-
Elute with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
By understanding the reaction mechanism and potential side reactions, and by employing the appropriate analytical and purification techniques, researchers can consistently synthesize high-purity this compound.
References
Technical Support Center: Synthesis of Benzyl 1-Boc-piperidine-3-carboxylate
Welcome to the technical support guide for the synthesis of Benzyl 1-Boc-piperidine-3-carboxylate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis. Each issue is analyzed from cause to solution, grounding our recommendations in established chemical principles.
Q1: I'm experiencing very low yields of the final product, this compound. What are the likely causes and how can I fix this?
A1: Low yield is a multifaceted issue that typically points to inefficiencies in one of the core synthetic steps or product loss during purification. Let's break down the potential culprits.
The most reliable synthetic route involves a two-step process: (1) Boc protection of the piperidine nitrogen, followed by (2) benzylation of the carboxylic acid. The reverse sequence is generally not recommended as the secondary amine of the piperidine ring is nucleophilic and can compete with the carboxylate during the benzylation step, leading to N-benzylation as a significant side product.
dot
Caption: Recommended two-step synthesis workflow.
Possible Cause A: Incomplete Boc Protection
The first step, forming the N-Boc intermediate, is critical. If this reaction does not go to completion, the unprotected piperidine starting material will interfere with the subsequent benzylation step.
-
Underlying Chemistry: The tert-butyloxycarbonyl (Boc) group is installed by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O). This reaction requires a base to deprotonate the amine or neutralize the acid byproduct, driving the reaction forward.[1][2]
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of Boc₂O are used to account for any potential hydrolysis.
-
Optimize Base and Solvent: For piperidine-3-carboxylic acid, which is zwitterionic, a common and effective method is using sodium hydroxide (NaOH) in a dioxane/water mixture. The NaOH deprotonates the ammonium group, allowing the free amine to react with Boc₂O. Alternatively, for non-zwitterionic starting materials, triethylamine (TEA) in an anhydrous solvent like dichloromethane (DCM) is effective.
-
Monitor Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. If the reaction stalls, a small additional charge of Boc₂O can be beneficial.
-
Possible Cause B: Inefficient Benzylation
The second step involves the formation of the benzyl ester. This is typically an SN2 reaction between the carboxylate salt of the N-Boc intermediate and benzyl bromide.
-
Underlying Chemistry: The carboxylic acid must first be deprotonated to form a nucleophilic carboxylate anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.[3]
-
Troubleshooting Steps:
-
Choice of Base: A mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is ideal.[3] Strong bases like NaOH can promote the hydrolysis of the newly formed ester, reducing the yield. The base should be used in slight excess (1.1-1.5 equivalents).
-
Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is required to dissolve the carboxylate salt and facilitate the SN2 reaction. Ensure the solvent is anhydrous, as water can hydrolyze benzyl bromide.
-
Temperature Control: The reaction can be gently heated (e.g., 40-60 °C) to increase the rate, but excessive heat may lead to decomposition. Monitor progress by TLC.
-
Possible Cause C: Product Loss During Workup and Purification
The final product is a relatively non-polar, high-boiling point oil or solid. It can be lost during aqueous workups or inefficient chromatographic separation.
-
Troubleshooting Steps:
-
Aqueous Workup: After the reaction, a standard workup involves diluting with water and extracting with an organic solvent like ethyl acetate. Ensure you perform multiple extractions (e.g., 3 times) to recover all the product from the aqueous layer. Wash the combined organic layers with brine to remove residual water before drying with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Column Chromatography: Silica gel chromatography is the standard method for purification. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The product is moderately polar and should elute cleanly from non-polar impurities.
-
| Problem | Potential Cause | Key Solution |
| Low Overall Yield | Incomplete Boc Protection | Use 1.1-1.2 eq. of Boc₂O; select appropriate base/solvent (e.g., NaOH in dioxane/water). |
| Inefficient Benzylation | Use a mild base (e.g., NaHCO₃) in an anhydrous polar aprotic solvent (e.g., DMF).[3] | |
| Side Reactions | Avoid strong bases in the benzylation step; ensure anhydrous conditions. | |
| Loss during Workup | Perform multiple organic extractions; use brine wash to break emulsions. | |
| Poor Purification | Optimize TLC to find a suitable solvent system for column chromatography (e.g., Hexane/Ethyl Acetate). |
Frequently Asked Questions (FAQs)
Q2: Should I perform the benzylation or the Boc protection first?
A2: The recommended and most efficient sequence is Boc protection first, followed by benzylation .
-
Reasoning: Piperidine-3-carboxylic acid contains two nucleophilic sites: the secondary amine and the carboxylate group (once deprotonated). If you attempt to benzylate the carboxylic acid first using benzyl bromide, the secondary amine will readily compete and react to form the N-benzylpiperidine derivative, a significant and often difficult-to-separate impurity.[4] By protecting the amine with the sterically bulky and electronically withdrawing Boc group, you render it non-nucleophilic, ensuring that the subsequent reaction with benzyl bromide occurs exclusively at the desired carboxylate position.[5]
Q3: My NMR analysis shows that the Boc deprotection is occurring during the benzylation workup. Why is this happening and how can I prevent it?
A3: This indicates that your workup conditions are too acidic. The Boc group is notoriously stable to basic and nucleophilic conditions but is readily cleaved by acid.[1][6]
-
Cause: If you perform an acidic wash during the workup (e.g., with dilute HCl) to neutralize any remaining base, the pH may drop low enough to hydrolyze the Boc carbamate. The mechanism involves protonation of the carbamate oxygen followed by the loss of a stable tert-butyl cation.[5]
-
Solution: Avoid strong acidic washes. A simple workup consisting of dilution with water, extraction with an organic solvent, and washing the organic layer with water and then brine is sufficient. If a neutralizing wash is absolutely necessary, use a very mild acidic solution like a saturated ammonium chloride (NH₄Cl) solution or a dilute solution of sodium bisulfate (NaHSO₄).
Q4: What are the best analytical methods to monitor the reaction progress?
A4: A combination of Thin Layer Chromatography (TLC) and, if available, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: This is the quickest and most common method.
-
Step 1 (Boc Protection): The starting material (piperidine-3-carboxylic acid) is very polar and will likely stay at the baseline on the TLC plate. The product, 1-Boc-piperidine-3-carboxylic acid, is less polar and will have a higher Rf value.
-
Step 2 (Benzylation): The N-Boc acid intermediate is more polar than the final benzyl ester product. You should see a clear shift to a higher Rf as the reaction proceeds. A good eluent system for TLC is often 30-50% ethyl acetate in hexanes.
-
-
LC-MS: This provides definitive confirmation of product formation by showing the correct mass-to-charge ratio (m/z) for the desired intermediate and final product. It is invaluable for identifying unexpected side products.
dot
Caption: Decision tree for troubleshooting low product yield.
Experimental Protocol: Optimized Synthesis
This protocol details the recommended two-step synthesis with optimized conditions for high yield and purity.
Part 1: Synthesis of 1-Boc-piperidine-3-carboxylic acid
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-3-carboxylic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath. Add a solution of sodium hydroxide (1.1 eq.) in water dropwise, maintaining the temperature below 10 °C.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.15 eq.), either neat or dissolved in a small amount of dioxane.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours.
-
Monitoring: Check for the completion of the reaction by TLC (eluent: 10% methanol in DCM with 1% acetic acid), visualizing with ninhydrin stain (starting material will be positive, product will be negative).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with diethyl ether (2x) to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a white solid. The product is often pure enough for the next step without further purification.
-
Part 2: Synthesis of this compound
-
Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq.) to the solution. Stir the suspension for 15-20 minutes.
-
Benzylation: Add benzyl bromide (1.1 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 18-24 hours. Gentle heating to 40-50 °C can be applied if the reaction is slow.
-
Monitoring: Track the disappearance of the starting acid by TLC (eluent: 40% ethyl acetate in hexanes).
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to obtain the final product as a pure oil or solid.
References
Technical Support Center: A Troubleshooting Guide for Reactions of Benzyl 1-Boc-piperidine-3-carboxylate
Welcome to the technical support center for Benzyl 1-Boc-piperidine-3-carboxylate. This versatile building block is a cornerstone in the synthesis of complex nitrogen-containing heterocycles, particularly in pharmaceutical and agrochemical research.[1] Its unique bifunctional nature, featuring an acid-labile tert-butoxycarbonyl (Boc) protecting group and a benzyl ester, allows for orthogonal deprotection strategies. However, navigating the chemistry of this molecule can present specific challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthetic route.
Section 1: Troubleshooting N-Boc Deprotection
The removal of the Boc group is one of the most frequent operations performed on this substrate. While seemingly straightforward, it is fraught with potential pitfalls that can impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete, even after extended reaction times. What are the likely causes?
A1: Incomplete Boc deprotection is a common issue that typically stems from one or more of the following factors:
-
Insufficient Acid Stoichiometry: The deprotection is an acid-catalyzed equilibrium process. A substoichiometric amount of acid, or a concentration that is too low, will fail to drive the reaction to completion.[2] For reagents like trifluoroacetic acid (TFA), it is common to use a large excess, often as a 20-50% solution in a solvent like dichloromethane (DCM).[2]
-
Low Reaction Temperature: Most Boc deprotections are run at room temperature (20-25 °C). If the reaction is sluggish, it may be due to a sterically hindered substrate or reduced acid reactivity at lower temperatures. Gentle warming can sometimes be beneficial, but this must be balanced against the risk of increasing side reactions.[2]
-
Inappropriate Solvent: The choice of solvent can influence the efficacy of the acid. Protic solvents like methanol can sometimes compete with the substrate for the acid, slowing the reaction. Apolar, anhydrous solvents like DCM or dioxane are standard choices.[3]
Q2: I'm observing a significant amount of a side product with an additional mass of +56 Da. What is this, and how can I prevent it?
A2: This is a classic sign of t-butylation. The mechanism of acid-mediated Boc deprotection generates a highly reactive tert-butyl cation intermediate.[2][4] This electrophilic cation can be intercepted by any available nucleophile in the reaction mixture, including the deprotected piperidine nitrogen, solvent, or other electron-rich functional groups on your molecule, leading to unwanted alkylation.[4]
To prevent this, you must use a scavenger . Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation more effectively than your product.[2]
| Scavenger | Target Nucleophile | Recommended Excess (v/v) | Notes |
| Triisopropylsilane (TIS) | General purpose, highly effective | 2-5% | Reduces the tert-butyl cation to isobutane. The gold standard for complex molecules. |
| Water | General purpose | 2-5% | Traps the cation to form tert-butanol. |
| Anisole | Electron-rich aromatics | 5-10% | Protects tryptophan or tyrosine residues from alkylation. |
| Thioanisole | Sulfur-containing residues | 5-10% | Protects methionine or cysteine residues. |
Q3: I am trying to deprotect the Boc group, but my benzyl ester is also being cleaved. How can I achieve selective Boc removal?
A3: This indicates your conditions are too harsh for the benzyl ester. While benzyl esters are generally more stable to acid than Boc groups, strong acids at high concentrations or elevated temperatures can cause cleavage.[5][6]
To enhance selectivity:
-
Use Milder Acidic Conditions: Switch from neat TFA to a more controlled system like 4M HCl in dioxane or 20% TFA in DCM at 0 °C.[3] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Avoid Lewis Acids: Reagents like TMSI, while effective for Boc removal, can readily cleave benzyl esters and should be avoided if ester integrity is desired.[3]
The diagram below illustrates the Boc deprotection mechanism and the critical role of scavengers in preventing side reactions.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. scispace.com [scispace.com]
Technical Support Center: Optimization of Deprotection Conditions for Benzyl 1-Boc-piperidine-3-carboxylate
Welcome to our dedicated technical support guide for the deprotection of Benzyl 1-Boc-piperidine-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of removing the tert-butyloxycarbonyl (Boc) and benzyl (Bn) protecting groups from this versatile building block. The following content, presented in a question-and-answer format, is curated from extensive in-field experience and authoritative literature to provide you with not just protocols, but a deep understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Understanding the Chemistry: The "Quasi-Orthogonal" Relationship
The core challenge in the deprotection of this compound lies in the "quasi-orthogonal" nature of the Boc and benzyl protecting groups.[1] In an ideal orthogonal system, each protecting group can be removed under distinct conditions without affecting the other.[2] However, with the Boc/Bzl strategy, both groups are susceptible to acidic conditions, albeit at different thresholds of acid strength.[1][3] The Boc group is highly labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl ester requires much stronger acids like hydrogen fluoride (HF) for complete cleavage, or can be removed under neutral hydrogenolysis conditions.[1][4] This subtle interplay is the foundation of the troubleshooting and optimization strategies discussed below.
Frequently Asked Questions (FAQs)
Q1: I want to selectively remove the Boc group. What are the standard conditions, and what are the potential pitfalls?
Answer:
Selective removal of the Boc group is typically achieved under acidic conditions. The two most common and effective reagents are:
-
Trifluoroacetic acid (TFA): A solution of 25-50% TFA in a non-polar solvent like dichloromethane (DCM) is the industry standard.[5] The reaction is generally rapid, often reaching completion within 30 minutes to 2 hours at room temperature.[5][6]
-
Hydrogen chloride (HCl) in an organic solvent: A 4M solution of HCl in 1,4-dioxane is a widely used alternative.[5][7] This method is often considered milder and can offer better selectivity, especially if your molecule contains other acid-sensitive functionalities.[5]
Potential Pitfalls & Troubleshooting:
-
Incomplete Deprotection: If you observe residual starting material by TLC or LC-MS, consider the following:
-
Insufficient Acid: Increase the concentration of TFA (e.g., from 25% to 50%) or ensure you are using a sufficient excess of HCl.[5][7]
-
Reaction Time/Temperature: While these reactions are typically fast at room temperature, sterically hindered substrates may require longer reaction times.[7] Ensure the reaction has proceeded to completion by careful monitoring.[6]
-
Reagent Quality: Always use fresh, high-quality TFA and anhydrous solvents to prevent quenching of the acid.[6]
-
-
Unwanted Benzyl Ester Cleavage: While generally stable to the conditions used for Boc deprotection, some cleavage of the benzyl ester can occur, especially with prolonged reaction times.[3][5] If you observe significant formation of the free carboxylic acid, you should:
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.[5]
-
Lower the Temperature: Performing the reaction at 0 °C can enhance selectivity.[5]
-
Switch to a Milder Reagent: If TFA is causing issues, switching to 4M HCl in dioxane may be a better option.[5]
-
-
tert-Butylation Side Products: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophiles in the reaction mixture.[7][8] To mitigate this:
-
Use a Scavenger: The addition of a scavenger like anisole or triethylsilane (TES) to the reaction mixture is highly recommended to trap the tert-butyl cation.[5]
-
Q2: How can I selectively remove the benzyl ester without affecting the Boc group?
Answer:
The most common and effective method for the selective removal of a benzyl ester in the presence of a Boc group is catalytic hydrogenolysis.[9][10] This method is truly orthogonal to the acidic conditions required for Boc deprotection. The two main approaches are:
-
Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) and a palladium catalyst, most commonly 10% Palladium on carbon (Pd/C).[9][10] The reaction is typically carried out at atmospheric pressure (using a hydrogen-filled balloon) in a protic solvent like methanol or ethanol.[9][10]
-
Catalytic Transfer Hydrogenation: This is a safer and often more convenient alternative to using hydrogen gas.[10][11] It employs a hydrogen donor in conjunction with the palladium catalyst.[11][12] Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[9][13]
Potential Pitfalls & Troubleshooting:
-
Incomplete Reaction: If the debenzylation is sluggish or incomplete, consider the following:
-
Catalyst Activity: The quality and activity of the Pd/C catalyst can vary significantly between suppliers.[14] Ensure you are using a high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative for challenging substrates.[9]
-
Catalyst Poisoning: Amines can sometimes poison the catalyst.[15] While the piperidine nitrogen is protected in your starting material, the product is a secondary amine which could inhibit the catalyst. If the reaction stalls, filtering the mixture and adding fresh catalyst may be necessary. The addition of a small amount of acetic acid can sometimes mitigate this issue by forming the amine salt.[16][17]
-
Solvent Choice: The choice of solvent can influence the reaction rate. The general order of solvent efficiency for debenzylation with Pd/C is often methanol > ethanol > ethyl acetate.[9]
-
Hydrogen Donor (for Transfer Hydrogenation): Ensure you are using a sufficient excess of the hydrogen donor (e.g., 5 equivalents of ammonium formate).[9]
-
-
Boc Group Stability: The Boc group is generally stable under the neutral conditions of catalytic hydrogenolysis.[18]
Q3: Is it possible to remove both the Boc and benzyl groups in a single step?
Answer:
Yes, it is possible to perform a one-pot deprotection of both groups. This can be achieved through:
-
Catalytic Hydrogenolysis followed by Acidification: First, remove the benzyl group using standard catalytic hydrogenolysis conditions (e.g., H₂/Pd/C or ammonium formate/Pd/C). After the reaction is complete and the catalyst has been filtered off, the resulting Boc-protected carboxylic acid can be treated with an acid (like TFA or HCl in dioxane) to remove the Boc group. This is a sequential one-pot procedure.
-
Strong Acid Cleavage: While not ideal for selective deprotection, using a very strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) will cleave both the Boc group and the benzyl ester.[1] This approach is typically reserved for the final deprotection step in solid-phase peptide synthesis and requires specialized equipment and handling precautions.[1] For most lab-scale solution-phase syntheses, the two-step approach is preferable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid concentration or equivalents.2. Short reaction time.3. Low reaction temperature.4. Poor quality of reagents.[5][7] | 1. Increase acid concentration (e.g., use 50% TFA in DCM).2. Monitor by TLC/LC-MS and extend reaction time.3. Ensure the reaction is run at room temperature.4. Use fresh, anhydrous reagents.[5][6] |
| Significant Benzyl Ester Cleavage during Boc Deprotection | 1. Reaction time is too long.2. Acid concentration is too high.3. Reaction temperature is elevated.[5] | 1. Carefully monitor and stop the reaction upon completion.2. Reduce acid concentration (e.g., try 25% TFA in DCM).3. Consider switching to 4M HCl in dioxane.4. Run the reaction at 0 °C.[5] |
| Formation of tert-butylated Side Products | 1. Absence of a scavenger.2. Highly nucleophilic substrate.[5][7] | 1. Add a scavenger like anisole or triethylsilane (1.5-2.0 eq).[5] |
| Incomplete Benzyl Ester Hydrogenolysis | 1. Catalyst deactivation/poisoning.2. Insufficient hydrogen pressure or donor.3. Poor solvent choice.[9][15] | 1. Use a fresh, high-quality catalyst (e.g., 10% Pd/C or Pearlman's catalyst).2. Increase hydrogen pressure or add more hydrogen donor.3. Switch to a more suitable solvent like methanol.[9] |
Experimental Protocols
Protocol 1: Selective Boc Deprotection with TFA
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stirrer.[5][6]
-
Scavenger Addition: Add a scavenger, such as anisole or triethylsilane (1.5-2.0 equivalents).[5]
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[5]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[6]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To isolate the TFA salt, add cold diethyl ether to the residue to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[5]
Protocol 2: Selective Benzyl Ester Deprotection by Catalytic Transfer Hydrogenation
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[9]
-
Catalyst and Donor Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate). To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[9][13]
-
Reaction: Heat the reaction mixture to reflux.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.[9]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by standard methods if necessary.[9]
Visualizing the Deprotection Strategies
Caption: Deprotection pathways for this compound.
Mechanism Overview
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. benchchem.com [benchchem.com]
- 14. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
Technical Support Center: Purification of Benzyl 1-Boc-piperidine-3-carboxylate by Column Chromatography
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Benzyl 1-Boc-piperidine-3-carboxylate using column chromatography. This document is designed to offer practical, field-proven insights into protocol optimization and troubleshooting common issues encountered during the purification of this important building block.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The standard stationary phase for the purification of this compound is silica gel (SiO₂). Its polar nature is well-suited for separating the moderately polar target compound from less polar and more polar impurities.
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A common and effective starting eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. A typical starting gradient could be in the range of 10-30% ethyl acetate in hexanes. For compounds with similar structures, solvent systems of acetone/n-hexane have also been successfully used.[1]
Q3: How can I visualize this compound on a TLC plate?
A3: this compound can be visualized on a TLC plate using a UV lamp (254 nm) due to the presence of the benzyl group. Additionally, staining with potassium permanganate (KMnO₄) or p-anisaldehyde can be effective for visualization.
Q4: What are the most likely impurities I will encounter?
A4: Common impurities include unreacted starting materials such as (S)-1-Boc-piperidine-3-carboxylic acid (Boc-nipecotic acid) and benzyl bromide or benzyl alcohol, depending on the synthetic route. Byproducts from side reactions, such as the formation of dibenzyl ether from benzyl bromide, may also be present.
II. Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause | Troubleshooting Solutions |
| Poor Separation of Product and a Close-Running Impurity | - Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the product from an impurity with a similar Rf value. - Co-elution with Starting Material: Unreacted benzyl bromide or benzyl alcohol can have similar polarity to the product. | - Optimize the Solvent System: Perform a thorough TLC analysis with various solvent systems. Try a less polar system like toluene/ethyl acetate or a different polarity modifier like diethyl ether instead of ethyl acetate. A shallow gradient (e.g., increasing ethyl acetate by 1-2% increments) during the column run can improve resolution. - Pre-wash: If benzyl bromide is the contaminant, a pre-wash of the crude material with a non-polar solvent like hexanes may help remove a significant portion before chromatography. |
| Product Elutes Too Quickly (High Rf) | - Solvent System is Too Polar: A high concentration of the polar solvent (e.g., ethyl acetate) will cause the compound to move too quickly through the column, resulting in poor separation. | - Decrease Eluent Polarity: Reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture. Start with a lower polarity, for example, 5% ethyl acetate in hexanes, and gradually increase the polarity. |
| Product Does Not Elute from the Column (Low Rf or Streaking) | - Solvent System is Not Polar Enough: The eluent may not be strong enough to displace the compound from the silica gel. - Strong Interaction with Silica: The piperidine nitrogen, although protected, might have some interaction with the acidic silica gel. | - Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate. If the compound still does not elute, a switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary, though this should be a last resort as it can affect the separation of less polar impurities. - Use a Neutralizing Agent: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can help to mitigate interactions with the silica gel and improve peak shape. |
| Broad or Tailing Peaks | - Column Overloading: Too much crude material has been loaded onto the column. - Poor Column Packing: The silica gel bed is not uniform, leading to uneven flow of the solvent. - Compound Insolubility: The compound may be partially insoluble in the chosen eluent. | - Reduce Sample Load: Use a larger column or load less material. A general rule of thumb is to load 1 g of crude material per 20-40 g of silica gel. - Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Improve Solubility: Ensure the crude material is fully dissolved in a minimal amount of the initial eluent or a slightly stronger solvent before loading. |
III. Experimental Protocols
A. Synthesis of this compound
A common method for the synthesis of benzyl α,β-unsaturated carboxylates involves the reaction of the corresponding carboxylic acid with benzyl bromide using a base like sodium bicarbonate in a suitable solvent.[2]
-
Reaction Scheme: (S)-1-Boc-piperidine-3-carboxylic acid + Benzyl bromide --(Base)--> this compound
B. Protocol for Column Chromatography Purification
This protocol provides a general guideline. The exact solvent composition should be optimized based on TLC analysis of the crude reaction mixture.
1. Materials and Equipment:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
TLC plates (silica gel 60 F254)
-
UV lamp and/or appropriate TLC stain (e.g., potassium permanganate)
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 10%, 20%, and 30% ethyl acetate in hexanes) to find the optimal solvent system that gives the product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Secure the column in a vertical position.
-
Add a small amount of the initial, least polar eluent to the column.
-
In a separate beaker, prepare a slurry of silica gel in the initial eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Drain the solvent until the sample has fully entered the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution with the optimized solvent system, collecting fractions in test tubes.
-
If a gradient elution is required, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
IV. Data Presentation
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate (Gradient) | Provides good resolution for a wide range of polarities. A typical gradient might start at 5-10% EtOAc and increase to 30-40% EtOAc. |
| Alternative Mobile Phase | Acetone/n-Hexane | Acetone is more polar than ethyl acetate and can be useful if the compound is difficult to elute.[1] |
| TLC Visualization | UV (254 nm), KMnO₄ stain | The benzyl group allows for UV visualization. KMnO₄ stain is a good general-purpose stain for organic compounds. |
| Typical Rf of Product | ~0.3 in 20% Ethyl Acetate/Hexanes | This is an ideal Rf for good separation on a column. The exact value will depend on the specific batch of silica and solvent mixture. |
V. Workflow and Logic Diagrams
Caption: A typical workflow for the purification of this compound.
Caption: A decision-making flowchart for troubleshooting common column chromatography issues.
VI. References
-
Smolecule. (2023, August 15). 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2. --INVALID-LINK--
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. --INVALID-LINK--
-
Sigma-Aldrich. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2. --INVALID-LINK--
-
BLD Pharm. 139985-95-8|this compound. --INVALID-LINK--
-
The Royal Society of Chemistry. Supplementary Information. --INVALID-LINK--
-
The Royal Society of Chemistry. Supplemental Information. --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting information for. --INVALID-LINK--
-
National Center for Biotechnology Information. 1-Benzyl-3-carboxypyridinium. PubChem Compound Summary for CID 85231. --INVALID-LINK--
-
tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. --INVALID-LINK--
-
National Institutes of Health. Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. --INVALID-LINK--
-
The Royal Society of Chemistry. Supplementary Information. --INVALID-LINK--
-
Sigma-Aldrich. (S)-1-Boc-piperidine-3-carboxylic acid 97% | 88495-54-9. --INVALID-LINK--
-
An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. --INVALID-LINK--
-
Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone. --INVALID-LINK--
-
Arkat USA. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. --INVALID-LINK--
-
Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone. --INVALID-LINK--
-
Google Patents. CN103435541B - Synthesis method of 1-benzylpyridinium-3-carboxylate. --INVALID-LINK--
-
The Royal Society of Chemistry. Piperidines ESI-revised3. --INVALID-LINK--
-
ResearchGate. PREPARATION AND REACTIVITY OF 1-BKNZYL-2 , 4-PIPKRIDINEDIONK-3-CARBOXYLIC ACID DERIVATIVES. --INVALID-LINK--
-
Sigma-Aldrich. Benzyl 3-(aminomethyl)piperidine-1-carboxylate. --INVALID-LINK--
References
Technical Support Center: Recrystallization of Benzyl 1-Boc-piperidine-3-carboxylate
Welcome to the technical support center for the purification of Benzyl 1-Boc-piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the recrystallization of this compound.
Q1: What is the best starting solvent for recrystallizing this compound?
A1: A good starting point for solvent selection is a single solvent system using alcohols like ethanol or isopropanol, or a two-solvent system.[1] The ideal solvent should dissolve the compound poorly at room temperature but completely upon heating.[1] Given the ester and Boc-protecting groups, moderately polar solvents are often effective.[2][3] Small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and hexane/ethyl acetate mixtures) are highly recommended to identify the optimal system for your specific crude material.[4]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue, particularly with compounds that have low melting points or when the solution is too concentrated.[1][5] This occurs when the solute separates from the solution as a liquid above its melting point. To address this, try the following:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath.[1][5]
-
Add more solvent: The solution might be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt to recrystallize again.[5][6]
-
Change the solvent system: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point.
-
Trituration: If an oil persists, evaporating the solvent and triturating the resulting oil with a non-polar solvent in which the compound is insoluble (like hexane) can sometimes induce solidification.[7]
Q3: I have a very poor yield after recrystallization. What are the likely causes?
A3: Low yield is a frequent problem in recrystallization. Potential causes include:
-
Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[6][8] Use only the minimum amount of hot solvent required to fully dissolve your crude product.[1]
-
Premature crystallization: If crystals form too quickly during hot filtration (if performed), you can lose a significant amount of product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, often in an ice bath for at least 30 minutes, to maximize crystal formation.[1]
Q4: How do I know if my recrystallized product is pure?
A4: Purity is typically assessed by a sharp melting point that does not broaden after a second recrystallization. Further confirmation can be obtained through analytical techniques such as NMR, HPLC, or LC-MS to check for the absence of impurities.
II. In-Depth Troubleshooting Guide
This section provides a more detailed, stage-by-stage analysis of the recrystallization process to help you diagnose and solve more complex issues.
Stage 1: Dissolution of the Crude Product
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Crude product will not dissolve, even with a large volume of hot solvent. | The solvent is not a good choice for your compound. | Re-evaluate your solvent selection. The ideal solvent should dissolve the compound when hot but not at room temperature.[8] If a single solvent doesn't work, a mixed-solvent system may be necessary.[1][4] |
| The solution is colored, but the pure compound should be white. | The presence of colored impurities. | Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can reduce your yield by adsorbing your product.[6] |
| A solid remains in the hot solution. | Insoluble impurities are present. | Perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[9] |
Stage 2: Cooling and Crystal Formation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystals form, even after extended cooling in an ice bath. | The solution is not saturated (too much solvent was used), or the solution is supersaturated. | To address potential oversaturation, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound. If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.[5] |
| Crystallization happens too quickly, forming a fine powder instead of distinct crystals. | The solution cooled too rapidly, or it was excessively concentrated. | Rapid crystallization can trap impurities.[6] Re-heat the solution, add a small amount of extra solvent to slightly decrease the saturation, and allow it to cool more slowly.[6] Covering the flask can also slow down the cooling process.[1] |
| The product separates as an oil ("oiling out"). | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. | Re-heat to dissolve the oil, add more solvent, and cool slowly.[5] Alternatively, try a different solvent with a lower boiling point. |
Stage 3: Isolation and Drying of Crystals
| Problem | Potential Cause(s) | Troubleshooting Steps |
| The crystals are difficult to filter and appear "gummy." | Incomplete crystallization or the presence of oily impurities. | Ensure the crystallization is complete by allowing sufficient time in an ice bath. If the issue persists, the product may need to be repurified, possibly with a different solvent system or by column chromatography. |
| The final product is not a free-flowing powder after drying. | Residual solvent is still present. | Dry the crystals under a high vacuum, possibly with gentle heating (e.g., 40-60 °C), to ensure all residual solvent is removed.[7][10] |
| The yield is significantly lower than expected. | Too much solvent was used, or some product was lost during transfers. | Use the minimum amount of hot solvent for dissolution.[1] Rinse all glassware with a small amount of cold solvent during filtration to recover any adhered crystals. |
Visualization of the Troubleshooting Workflow
Caption: A flowchart for troubleshooting common recrystallization issues.
III. Standard Experimental Protocol
This section provides a generalized, step-by-step protocol for the recrystallization of this compound.
Step-by-Step Methodology
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent pair. A common starting point is an ethanol/water or ethyl acetate/hexane system. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature and cold temperatures.[1][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent in a mixed system) while stirring until the solid is completely dissolved.[1]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]
-
Two-Solvent System: To the hot solution of the compound in the "good" solvent, add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid.[1][4] If necessary, gently warm the solution to re-dissolve the precipitate, and then allow it to cool slowly.[4]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1][4]
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Visualization of the Experimental Workflow
Caption: A standard workflow for the recrystallization process.
IV. References
-
Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem. 1
-
Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem. 7
-
Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. 4
-
Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 - Smolecule. 2
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. 3
-
Recrystallization I 10. 8
-
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. 10
-
Troubleshooting - Chemistry LibreTexts. 6
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. 5
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. 9
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Benzyl 1-Boc-piperidine-3-carboxylate
In the landscape of modern drug discovery and development, the structural integrity and purity of chiral building blocks are paramount. Benzyl 1-Boc-piperidine-3-carboxylate, a key intermediate in the synthesis of numerous pharmaceutical agents, is no exception. Its stereochemistry and purity can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the essential analytical methods for the comprehensive structural validation and purity assessment of this critical molecule, grounded in scientific principles and adherence to regulatory standards.
The validation of any analytical method is a systematic process that demonstrates its suitability for the intended purpose. For a chiral intermediate like this compound, this involves a multi-faceted approach to confirm its identity, purity, and stereochemical integrity. Our discussion will be anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[1][2][3][4]
The Analytical Triad: Structure, Purity, and Chirality
A robust analytical validation strategy for this compound hinges on three pillars:
-
Structural Elucidation : Confirming the covalent structure and identifying key functional groups.
-
Purity Assessment : Quantifying the presence of any impurities, such as starting materials, by-products, or degradation products.
-
Stereochemical Integrity : Determining the enantiomeric purity, a critical quality attribute for chiral molecules.
The following sections will delve into the primary analytical techniques employed to address these pillars, comparing their strengths and limitations in the context of this specific molecule.
Spectroscopic Methods: Unveiling the Molecular Architecture
Spectroscopic techniques are indispensable for the initial confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the cornerstones of structural elucidation, providing detailed information about the carbon-hydrogen framework.
-
Expertise & Experience: For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the benzyl, Boc, and piperidine ring protons. The chemical shifts and coupling constants of the piperidine protons, in particular, can provide insights into the conformation of the ring. The ¹³C NMR spectrum will corroborate this information by showing distinct resonances for each carbon atom, including the carbonyl carbons of the ester and the carbamate.
-
Trustworthiness: The unequivocal assignment of all proton and carbon signals, often aided by two-dimensional NMR techniques like COSY and HSQC, provides a high degree of confidence in the structural identity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |
| Benzyl CH₂ | ~5.1-5.2 | ~66-67 |
| Benzyl Ar-H | ~7.3-7.4 | ~128-136 |
| Boc (CH₃)₃ | ~1.4-1.5 | ~28 |
| Boc C(CH₃)₃ | - | ~80 |
| Piperidine CH (position 3) | ~2.6-2.8 | ~45-47 |
| Piperidine CH₂ (positions 2, 4, 5, 6) | ~1.5-2.2, ~2.9-4.2 | ~24-28, ~43-50 |
| Ester C=O | - | ~173-174 |
| Boc C=O | - | ~155 |
Note: These are predicted values and may vary slightly based on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
-
Expertise & Experience: The FTIR spectrum of this compound will exhibit characteristic absorption bands. The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature: one for the ester (~1735 cm⁻¹) and another for the Boc-carbamate (~1690 cm⁻¹). The C-O stretches of the ester and carbamate, as well as the C-H stretches of the aromatic and aliphatic portions, will also be evident.
-
Trustworthiness: While not as definitive as NMR for complete structural elucidation, FTIR serves as a quick and reliable identity check and can readily detect the presence or absence of key functional groups.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information through fragmentation analysis.
-
Expertise & Experience: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation. A characteristic fragmentation pathway for Boc-protected amines is the loss of the Boc group (a neutral loss of 100 Da) or isobutylene (a neutral loss of 56 Da).[5][6] The fragmentation of the piperidine ring can also provide further structural confirmation.[5][7]
-
Trustworthiness: The combination of accurate mass measurement and predictable fragmentation patterns provides very strong evidence for the proposed structure.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₂₅NO₄ |
| Molecular Weight | 319.39 g/mol |
| [M+H]⁺ (ESI-MS) | m/z 320.18 |
| Key Fragment Ions (MS/MS) | Loss of Boc group, loss of benzyl group |
Chromatographic Methods: The Gold Standard for Purity and Chiral Analysis
Chromatographic techniques are essential for assessing the purity and, crucially, the enantiomeric excess of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the workhorse for determining the purity of pharmaceutical intermediates.[8]
-
Expertise & Experience: A well-developed RP-HPLC method, typically using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate), can effectively separate the target compound from potential impurities. Method development would involve optimizing the gradient, flow rate, and column temperature to achieve baseline separation of all components.
-
Trustworthiness: A validated HPLC method, as per ICH guidelines, provides reliable and reproducible purity data.[2] Validation parameters include specificity, linearity, accuracy, precision, and robustness.
Experimental Protocol: RP-HPLC Purity Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Chiral HPLC for Enantiomeric Purity
Given that the 3-position of the piperidine ring is a stereocenter, determining the enantiomeric purity is critical. Chiral HPLC is the most widely used and reliable technique for this purpose.[9][10][11][12]
-
Expertise & Experience: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for separating a wide range of chiral compounds, including piperidine derivatives.[10] The mobile phase is typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol). The addition of a small amount of an acid or base modifier can sometimes improve peak shape and resolution.
-
Trustworthiness: A validated chiral HPLC method allows for the accurate quantification of the undesired enantiomer, providing a precise measure of the enantiomeric excess (e.e.).
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Chiralpak IA or similar amylose-based CSP (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane:Ethanol (70:30, v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm[9]
-
Injection Volume: 10 µL
Comparative Summary of Analytical Methods
Table 3: Comparison of Analytical Methods for the Validation of this compound
| Technique | Primary Application | Strengths | Limitations |
| ¹H & ¹³C NMR | Structural Elucidation | Definitive structural information, conformational insights | Lower sensitivity, requires pure sample |
| FTIR | Functional Group ID | Rapid, non-destructive, simple | Limited structural detail |
| Mass Spectrometry | Molecular Weight & Fragmentation | High sensitivity, accurate mass, structural clues | Isomers may not be distinguishable without MS/MS |
| RP-HPLC | Purity Assessment | High resolution, quantitative, robust | Does not separate enantiomers |
| Chiral HPLC | Enantiomeric Purity | Direct separation of enantiomers, accurate e.e. determination | Requires specialized, more expensive columns |
Visualizing the Analytical Workflow
An integrated approach is crucial for the comprehensive validation of this compound. The following diagram illustrates a typical analytical workflow.
Caption: Integrated analytical workflow for the validation of this compound.
Conclusion: An Integrated and Self-Validating Approach
The structural validation of this compound is not a monolithic task but rather a synergistic application of multiple analytical techniques. While NMR and mass spectrometry provide the foundational evidence of the molecular structure, it is the chromatographic methods, particularly chiral HPLC, that deliver the critical data on purity and stereochemical integrity. Each method serves as a self-validating system; for instance, the molecular weight determined by MS must be consistent with the structure elucidated by NMR. By employing this integrated and comparative approach, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Benzyl 1-Boc-piperidine-3-carboxylate
Introduction
In the landscape of modern drug discovery and medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds due to their prevalence in biologically active molecules. Among these, the piperidine ring is a cornerstone, featured in a vast array of pharmaceuticals. The precise functionalization of this ring system is critical for modulating pharmacological activity. Benzyl 1-Boc-piperidine-3-carboxylate is a key chiral building block that offers synthetic chemists a versatile starting point for constructing complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for mild deprotection, and the benzyl ester serves as another readily cleavable protecting group for the carboxylic acid functionality.
A thorough understanding of the structural features of such a building block is paramount for its effective use. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation and purity assessment of small organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, explains the causal relationships behind the observed spectral data, and offers a comparison with alternative piperidine-based building blocks to aid researchers in their synthetic design and analysis.
Structural and Conformational Analysis of this compound
The first step in any spectral analysis is to understand the molecule's structure and potential conformational dynamics. The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky Boc group on the nitrogen and the benzyl carboxylate group at the C3 position introduce significant steric and electronic effects that influence the chemical environment of each nucleus.
Due to the partial double-bond character of the amide linkage in the Boc group, rotation around the N-C(O) bond is restricted. This can lead to the presence of rotamers (conformational isomers), which may cause signal broadening or even duplication of peaks in the NMR spectrum at room temperature, particularly for the nuclei close to the Boc group.[1][2]
Caption: Molecular structure of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity. The analysis below is based on typical values observed for this class of compounds in a deuterated chloroform (CDCl₃) solvent.
-
Aromatic Protons (δ 7.30-7.40 ppm): The five protons of the benzyl group's phenyl ring typically appear as a complex multiplet in this region. Their downfield shift is due to the deshielding effect of the aromatic ring current.[3]
-
Benzyl CH₂ Protons (δ ~5.15 ppm): These two protons appear as a singlet, as there are no adjacent protons to couple with. They are significantly deshielded by the adjacent ester oxygen and the aromatic ring, placing them in a characteristic region for benzyl esters.[4][5]
-
Piperidine Ring Protons (δ 1.5-4.2 ppm): The signals for the nine protons on the piperidine ring are often complex and overlapping.
-
H2 & H6 (Protons α to Nitrogen): These protons are the most deshielded of the ring protons due to the adjacent electron-withdrawing Boc-protected nitrogen. They typically appear as broad multiplets in the range of δ 2.9-4.2 ppm . The broadening is often a result of the aforementioned restricted rotation around the N-Boc bond and chair-to-chair conformational exchange.
-
H3 (Proton α to Carbonyl): This single proton is deshielded by the adjacent ester group and typically resonates around δ 2.6-2.8 ppm as a multiplet.
-
H4 & H5 (Remaining Ring Protons): These methylene protons appear as complex, overlapping multiplets in the more upfield region of δ 1.5-2.2 ppm .
-
-
Boc Group Protons (δ ~1.46 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet. This signal is a hallmark of the Boc protecting group and its integration (9H) is a useful reference for confirming the relative number of other protons in the molecule.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.
-
Carbonyl Carbons (δ ~173 ppm and ~155 ppm): Two signals appear in the far downfield region. The peak for the ester carbonyl (C=O) is typically around δ 173 ppm , while the carbamate carbonyl of the Boc group is found at a slightly more upfield position, around δ 155 ppm .[6][7]
-
Aromatic Carbons (δ 128-136 ppm): The carbons of the benzyl group's phenyl ring appear in this range. Typically, the ipso-carbon (the one attached to the CH₂ group) is found around δ 136 ppm , with the other aromatic carbons appearing around δ 128 ppm .
-
Boc Group Carbons (δ ~80 ppm and ~28.4 ppm): The quaternary carbon of the tert-butyl group appears around δ 80 ppm , while the three equivalent methyl carbons give a strong signal around δ 28.4 ppm .[8]
-
Benzyl CH₂ Carbon (δ ~66.5 ppm): This carbon is deshielded by the adjacent oxygen and aromatic ring, appearing in the typical range for benzylic carbons attached to oxygen.
-
Piperidine Ring Carbons (δ 24-50 ppm):
-
C2 & C6 (Carbons α to Nitrogen): These carbons are deshielded by the nitrogen and appear in the range of δ 40-50 ppm . Their signals may be broadened due to the conformational dynamics of the Boc group.
-
C3 (Carbon α to Carbonyl): This carbon is deshielded by the ester group and resonates around δ 40-45 ppm .
-
C4 & C5: These carbons are the most shielded of the ring carbons, appearing further upfield around δ 24-28 ppm .
-
Data Summary: this compound
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) |
| Phenyl (Ar-H) | 7.30 - 7.40 | m | 128.0 - 128.6 |
| ipso-Phenyl (Ar-C) | - | - | ~136.0 |
| Benzyl (O-CH₂ -Ph) | ~5.15 | s | ~66.5 |
| Ester C=O | - | - | ~173.0 |
| Boc C=O | - | - | ~154.8 |
| Boc C(CH₃)₃ | - | - | ~80.0 |
| Boc C(CH₃ )₃ | ~1.46 | s | ~28.4 |
| Piperidine H3 | ~2.70 | m | ~41.0 |
| Piperidine H2, H6 | 2.90 - 4.20 | m (broad) | ~43.5, ~49.5 |
| Piperidine H4, H5 | 1.50 - 2.20 | m | ~24.5, ~27.0 |
Note: The chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
Comparative Analysis with Alternative Building Blocks
A researcher's choice of building block is dictated by the specific synthetic strategy. NMR analysis provides a clear way to differentiate between similar structures. Here, we compare our title compound with two common alternatives: the corresponding methyl ester and a 4-substituted regioisomer.
Alternative 1: Methyl 1-Boc-piperidine-3-carboxylate This is a common alternative where the benzyl ester is replaced by a less sterically demanding methyl ester.
Alternative 2: N-Boc-piperidine-4-carboxylic Acid This regioisomer is used when functionalization is desired at the 4-position of the piperidine ring. It also features a free carboxylic acid instead of an ester.
| Assignment | This compound | Methyl 1-Boc-piperidine-3-carboxylate [9] | N-Boc-piperidine-4-carboxylic Acid [10] |
| ¹H NMR | |||
| Ar-H | 7.30 - 7.40 ppm (5H, m) | N/A | N/A |
| O-CH₂-Ph | ~5.15 ppm (2H, s) | N/A | N/A |
| O-CH₃ | N/A | ~3.68 ppm (3H, s) | N/A |
| COOH | N/A | N/A | ~12.3 ppm (1H, br s) |
| Piperidine H3/H4 | H3: ~2.70 ppm (m) | H3: ~2.65 ppm (m) | H4: ~2.45 ppm (m) |
| Boc C(CH₃)₃ | ~1.46 ppm (9H, s) | ~1.45 ppm (9H, s) | ~1.40 ppm (9H, s) |
| ¹³C NMR | |||
| Ar-C | 128-136 ppm | N/A | N/A |
| O-CH₂-Ph | ~66.5 ppm | N/A | N/A |
| O-CH₃ | N/A | ~51.8 ppm | N/A |
| Ester/Acid C=O | ~173.0 ppm | ~173.5 ppm | ~176.0 ppm |
| Boc C=O | ~154.8 ppm | ~154.7 ppm | ~154.5 ppm |
| Boc C(CH₃)₃ | ~80.0 ppm | ~79.5 ppm | ~79.2 ppm |
| Boc C(CH₃)₃ | ~28.4 ppm | ~28.4 ppm | ~28.3 ppm |
Key Spectroscopic Differences and Insights:
-
Ester Group Signature: The most obvious difference is in the ester functionality. The benzyl ester is easily identified by its aromatic signals (δ 7.3-7.4) and benzylic methylene singlet (δ ~5.15) in the ¹H NMR spectrum. The methyl ester, in contrast, shows a characteristic sharp singlet for the O-CH₃ group at ~3.68 ppm.[9] This allows for immediate confirmation of which ester is present.
-
Positional Isomerism (3- vs. 4-substitution): Comparing the 3- and 4-substituted isomers reveals subtle but important shifts in the piperidine ring signals. In the 4-substituted acid, the proton at the point of substitution (H4) is a triplet of triplets and is shifted to ~2.45 ppm. The symmetry of the 4-substituted ring often results in simpler, less overlapped multiplets for the ring protons compared to the less symmetric 3-substituted analogue.
-
Carboxylic Acid vs. Ester: The free carboxylic acid in N-Boc-piperidine-4-carboxylic acid is readily identified by a very broad singlet far downfield (often >10 ppm) in the ¹H NMR spectrum, corresponding to the acidic proton.[10] In the ¹³C NMR spectrum, the carboxylic acid carbonyl (~176 ppm) is typically slightly downfield from an ester carbonyl (~173 ppm).
Experimental Protocols
To ensure high-quality, reproducible data, adherence to a standardized protocol is essential. The following are recommended starting parameters for acquiring spectra on a 400 or 500 MHz spectrometer.
Protocol 1: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (e.g., zg30 on Bruker systems).
-
Pulse Angle: 30 degrees (to allow for faster repetition without saturating signals).
-
Spectral Width: 12-15 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 3-4 seconds.[11]
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 8-16 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically to achieve pure absorption lineshapes.
-
Apply a baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine relative proton counts.
-
Protocol 2: ¹³C NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 20-30 mg of the compound in ~0.6 mL of CDCl₃ with TMS.
-
Spectrometer Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).
-
Pulse Angle: 30 degrees.
-
Spectral Width: ~220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 256-1024 scans (or more, depending on concentration) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase the spectrum and apply a baseline correction.
-
Calibrate the spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Caption: General workflow for NMR sample analysis.
Conclusion
This compound presents a rich and informative NMR spectrum, with characteristic signals for each of its functional components: the benzyl ester, the Boc protecting group, and the core piperidine ring. A detailed analysis of both ¹H and ¹³C NMR spectra allows for unambiguous confirmation of its structure and provides insights into its conformational behavior in solution. By comparing its spectral data with that of common alternatives, researchers can confidently identify their chosen building block and assess its purity before proceeding with multi-step syntheses. Mastery of these analytical techniques is an indispensable skill for professionals in drug development, ensuring the integrity and reliability of their chemical research.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1. NMR spectrum of >99% anhydrous benzyl acetate : Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. Methyl N-Boc-piperidine-3-carboxylate(148763-41-1) 1H NMR spectrum [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
A Comparative Guide to the HPLC-UV and LC-MS Analysis of Benzyl 1-Boc-piperidine-3-carboxylate
In the landscape of pharmaceutical development, the characterization of synthetic intermediates is a cornerstone of quality control and process optimization. Benzyl 1-Boc-piperidine-3-carboxylate, a key building block for a multitude of active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its identity, purity, and stability. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive analysis of this compound.
We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear comparative analysis to guide researchers and drug development professionals in selecting the optimal technique for their specific analytical challenges.
Physicochemical Properties and Analytical Considerations
Before developing a separation method, understanding the analyte is critical.[1][2]
-
Structure: this compound
-
Molecular Formula: C₁₈H₂₅NO₄
-
Molecular Weight: 319.39 g/mol
-
Key Features:
-
tert-Butoxycarbonyl (Boc) group: A bulky, hydrophobic, and thermally labile protecting group.[3] It is known to be unstable under certain mass spectrometry conditions.[4]
-
Benzyl ester: Provides a strong chromophore, making UV detection highly suitable.
-
Piperidine ring: A basic nitrogen-containing heterocycle.
-
Polarity: Moderately non-polar, making it an ideal candidate for reversed-phase chromatography.[5][6][7][8]
-
The presence of the benzyl group dictates that UV detection will be a sensitive and straightforward approach. The Boc group's lability and the compound's overall structure suggest that mass spectrometry will provide definitive structural confirmation and unparalleled sensitivity, though it requires careful parameter optimization.
Methodology 1: Purity Determination by HPLC-UV
HPLC-UV is the workhorse of quality control labs for its robustness, precision, and cost-effectiveness.[9][10] It is exceptionally well-suited for quantifying the purity of known compounds against a reference standard.
Principle of the Method
The separation is based on reversed-phase chromatography (RPC), where the analyte partitions between a polar mobile phase and a hydrophobic stationary phase.[5][6][7] this compound, being moderately hydrophobic, will be retained on a non-polar column (like C18) and will elute as the concentration of the organic solvent in the mobile phase increases.[8][11] The benzyl chromophore allows for sensitive detection using a UV-Vis detector.
Experimental Protocol: HPLC-UV
This protocol is designed as a self-validating system by including system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis.[2]
-
Instrumentation and Consumables:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Sample Preparation:
-
Reference Standard: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same nominal concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (based on the benzyl chromophore).
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
-
-
System Suitability Testing (SST):
-
Inject the reference standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Theoretical Plates: ≥ 2000.
-
-
Rationale: These criteria confirm that the system provides symmetric peaks, reproducible injections, and efficient separation, ensuring the validity of the subsequent sample data.[12]
-
Expected Results and Data Interpretation
The primary output is a chromatogram showing UV absorbance over time. The main peak corresponds to this compound. The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. This method is excellent for routine quality checks and tracking reaction completion.
Methodology 2: Identity Confirmation by LC-MS
LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry, making it the definitive tool for structural confirmation and trace impurity identification.[7]
Principle of the Method
The LC component separates the analyte from the sample matrix as described above. The eluent then enters the mass spectrometer source, typically an Electrospray Ionization (ESI) source, which generates gas-phase ions from the analyte molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing precise mass information that confirms the molecular weight and can reveal fragmentation patterns for structural elucidation.
Experimental Protocol: LC-MS
This protocol uses ESI in positive ion mode, as the piperidine nitrogen is readily protonated.
-
Instrumentation and Consumables:
-
LC-MS System (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument) with an ESI source.
-
The LC conditions (column, mobile phases, gradient) are identical to the HPLC-UV method. Rationale: Using identical LC conditions allows for direct comparison of retention times. The use of formic acid is crucial as it is a volatile buffer compatible with MS.[13]
-
-
Sample Preparation:
-
Prepare a dilute sample solution (e.g., 10 µg/mL) in the sample diluent. Rationale: MS is significantly more sensitive than UV detection, and lower concentrations prevent detector saturation and ion suppression effects.
-
-
Mass Spectrometer Conditions (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: 100–500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Fragmentor Voltage: 120 V. Rationale: This voltage is chosen to promote the formation of the primary molecular ion while minimizing in-source fragmentation.
-
Expected Results and Data Interpretation
The mass spectrum for the main chromatographic peak should display ions corresponding to the protonated molecule and common adducts. For this compound (MW = 319.39):
-
[M+H]⁺: Expected at m/z 320.18. This is the primary ion of interest for confirming the molecular weight.
-
[M+Na]⁺: Expected at m/z 342.16. Sodium adducts are very common in ESI-MS.
-
Key Fragments: The Boc group is notoriously labile. A characteristic fragmentation is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[14][15][16]
-
[M+H - C₄H₈]⁺: Loss of isobutylene, expected at m/z 264.12.
-
[M+H - Boc]⁺: Loss of the Boc group, resulting in the piperidine ring, expected at m/z 220.10.
-
The presence of the correct molecular ion at high mass accuracy provides unambiguous confirmation of the compound's identity.
Visualizing the Analytical Workflows
The following diagrams illustrate the distinct workflows for HPLC-UV and LC-MS analysis.
Caption: Workflow for Purity Analysis by HPLC-UV.
Caption: Workflow for Identity Confirmation by LC-MS.
Comparative Performance Analysis
The choice between HPLC-UV and LC-MS depends entirely on the analytical goal. The following table summarizes the key performance attributes of each technique for the analysis of this compound.
| Performance Metric | HPLC-UV | LC-MS | Commentary |
| Specificity | Good | Excellent | UV detection is not specific; different compounds can have similar retention times and absorbance. MS provides mass information, which is a highly specific molecular property. |
| Sensitivity (LOD/LOQ) | µg/mL range | ng/mL to pg/mL range | LC-MS is several orders of magnitude more sensitive, making it ideal for trace impurity analysis and metabolite studies. |
| Quantitative Capability | Excellent | Good to Excellent | HPLC-UV is the gold standard for robust quantification due to its wide linear range and low variability. MS quantification can be affected by matrix effects and ionization efficiency. |
| Information Provided | Retention Time, Purity (%) | Retention Time, Molecular Weight, Structural Fragments | LC-MS provides unambiguous identity confirmation, which HPLC-UV cannot. |
| Application | Routine QC, Purity Assays, Stability Studies | Identity Confirmation, Impurity Identification, Reaction Monitoring, Metabolite ID | Use HPLC-UV for routine release testing and LC-MS for characterization and investigation.[9] |
| Complexity & Cost | Low | High | HPLC-UV systems are relatively simple to operate and maintain. LC-MS systems are significantly more expensive and require specialized expertise. |
Conclusion and Integrated Strategy
Neither HPLC-UV nor LC-MS is inherently "better"; they are complementary tools that answer different analytical questions.
-
HPLC-UV is the optimal choice for routine, high-throughput quality control applications where the identity of the analyte is known. Its robustness, precision, and cost-effectiveness make it ideal for assessing purity against a specification and performing release testing on batches of this compound.
-
LC-MS is indispensable during process development, for structural characterization, and for troubleshooting. It should be used to definitively confirm the identity of the synthesized intermediate, to identify unknown impurities observed in the HPLC-UV chromatogram, and to conduct forced degradation studies. The characteristic loss of the Boc group in the mass spectrometer serves as a diagnostic marker for this class of compounds.[14][16]
A truly robust analytical strategy for a pharmaceutical intermediate like this compound involves an integrated approach. HPLC-UV should be used for routine quality assessment, with the method validated according to ICH or USP guidelines.[12][17][18][19] LC-MS should be employed to support the initial characterization and to investigate any out-of-specification results or unexpected peaks that arise during stability testing or process changes. This dual approach ensures both efficiency in routine operations and certainty in molecular identity.
References
- 1. onyxipca.com [onyxipca.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. chromtech.com [chromtech.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. hawach.com [hawach.com]
- 12. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 13. Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. uspbpep.com [uspbpep.com]
- 19. usp.org [usp.org]
A Senior Application Scientist's Guide to Piperidine Building Blocks: A Comparative Analysis of Benzyl 1-Boc-piperidine-3-carboxylate
Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[3] This guide provides an in-depth comparison of Benzyl 1-Boc-piperidine-3-carboxylate, a versatile building block, with other key piperidine synthons. We will explore the strategic advantages conferred by its unique combination of protecting groups and substitution patterns, supported by experimental data and detailed protocols to inform rational choices in drug design and synthesis.
Structural and Reactivity Analysis: A Head-to-Head Comparison
The utility of a piperidine building block is dictated by the interplay of its N-protecting group, the nature of the ester, and the position of the carboxylate substituent. Here, we dissect these features to understand the distinct advantages of this compound.
The N-Protecting Group: Boc vs. Cbz
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a broad range of reaction conditions, including basic and nucleophilic environments, yet it is readily cleaved under acidic conditions.[4] This allows for selective deprotection without affecting other sensitive functional groups.
An alternative is the benzyloxycarbonyl (Cbz) group. While also common, its removal typically requires hydrogenolysis, which may not be compatible with other functionalities in the molecule, such as alkenes or alkynes.[5] The Boc group's acid-lability offers a more versatile deprotection strategy in many synthetic routes.
The Ester Functionality: Benzyl vs. Methyl Esters
The choice of ester protecting group for the carboxylate is a critical consideration. While simple alkyl esters like methyl or ethyl are common, the benzyl ester in this compound offers a significant strategic advantage: it can be removed under neutral conditions via catalytic hydrogenolysis.[6] This provides an orthogonal deprotection strategy to the acid-labile Boc group, allowing for selective manipulation of either the amine or the carboxylic acid functionality.
| Feature | Benzyl Ester | Methyl/Ethyl Ester |
| Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Saponification (e.g., LiOH, NaOH) or Acid Hydrolysis |
| Conditions | Mild, neutral | Basic or acidic, can be harsh |
| Orthogonality to N-Boc | High | Moderate (potential for Boc cleavage under harsh acidic hydrolysis) |
| Side Reactions | Minimal | Epimerization at α-carbon possible under basic conditions |
Table 1. Comparison of Benzyl and Methyl/Ethyl Esters as Carboxylate Protecting Groups.
Regiochemistry: 3-Carboxylate vs. 4-Carboxylate
The substitution pattern on the piperidine ring significantly influences the molecule's conformation and reactivity. The 3-carboxylate isomer, as in our topic molecule, is generally less sterically hindered than the 4-carboxylate isomer. This can lead to faster reaction rates in transformations involving the carboxylate group, such as amide bond formation. However, the 4-substituted piperidines can offer a different vector for substituent placement in drug design, which may be advantageous for targeting specific binding pockets.
Experimental Protocols and Performance Data
To provide a practical context for the above comparisons, we present detailed experimental protocols for key transformations.
Protocol 1: N-Boc Deprotection
This protocol describes the removal of the Boc group to liberate the secondary amine, which is then available for subsequent reactions such as N-alkylation or N-arylation.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.
-
To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration, wash with diethyl ether, and dry under vacuum. Alternatively, concentrate the reaction mixture under reduced pressure to obtain the crude salt.
| Substrate | Conditions | Time (h) | Yield (%) | Reference |
| N-Boc-piperazine derivative | 4M HCl in Dioxane, RT | 1-4 | >95 | [General Protocol] |
| N-Boc protected amine | TFA in DCM, RT | 0.5-2 | >95 | [General Protocol] |
Table 2. Representative N-Boc Deprotection Conditions and Yields.
Protocol 2: Benzyl Ester Deprotection via Catalytic Transfer Hydrogenation
This method offers a mild and selective cleavage of the benzyl ester to the corresponding carboxylic acid, leaving the N-Boc group intact.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (10 mol%) and ammonium formate (5.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 1-2 hours), cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid.
| Substrate | Conditions | Time | Yield (%) | Reference |
| Various Benzyl Esters | 10% Pd/C, HCOOH, MeOH | minutes | 85-95 | [6] |
| Benzyl Ester | Nickel Boride, MeOH, RT | 5-60 min | up to 95 | [7][8] |
Table 3. Conditions for Chemoselective Benzyl Ester Deprotection.
Protocol 3: Amide Coupling
Following the selective deprotection of the benzyl ester, the resulting carboxylic acid is a key intermediate for the synthesis of a diverse range of amides.
Step-by-Step Methodology:
-
Dissolve 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
A study on the synthesis of novel sulfonyl piperidine carboxamide derivatives from N-Boc-piperidine-3-carboxylic acid demonstrated the successful application of amide coupling reactions with this building block.[9]
Application in Drug Synthesis: A Case Study Perspective
While direct examples of blockbuster drugs synthesized from this compound are not readily found in the public domain, its utility can be inferred from the synthesis of complex molecules like Tofacitinib. The synthesis of Tofacitinib involves the construction of a chiral 3,4-disubstituted piperidine core.[2][10][11] The strategic use of orthogonal protecting groups, such as those present in this compound, is crucial for the successful stereoselective synthesis of such complex piperidine intermediates. The ability to selectively deprotect either the nitrogen or the carboxylic acid allows for the sequential introduction of substituents with precise control over the stereochemistry.
Conclusion
This compound is a highly versatile and strategically valuable building block for drug discovery and development. Its key advantages lie in the orthogonal nature of the N-Boc and benzyl ester protecting groups, enabling selective and mild deprotection at either the nitrogen or the carboxylate functionality. This, combined with the favorable steric profile of the 3-substitution pattern, makes it an excellent choice for the synthesis of complex, highly functionalized piperidine scaffolds. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new therapeutics.
References
- 1. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 8. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. research.unl.pt [research.unl.pt]
- 11. researchgate.net [researchgate.net]
The Strategic Advantage of Benzyl 1-Boc-piperidine-3-carboxylate in Complex Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and medicinal chemistry, the piperidine scaffold stands as a cornerstone motif, integral to the structure of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2] The synthesis of highly functionalized and stereochemically defined piperidine derivatives is, therefore, a critical endeavor in drug discovery. This guide provides an in-depth technical comparison of Benzyl 1-Boc-piperidine-3-carboxylate, a chiral building block, against alternative synthetic strategies, supported by experimental insights to inform rational molecular design and process development.
The Intrinsic Value of a Doubly Protected Synthon
This compound offers a distinct advantage in multi-step synthesis through its orthogonal protecting group strategy. The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen and the benzyl ester at the 3-position carboxylate allow for selective chemical manipulation at other sites of the molecule. The Boc group provides robust protection under a wide range of reaction conditions and can be readily removed under mild acidic conditions.[3][4] Simultaneously, the benzyl ester offers a stable protecting group for the carboxylic acid that can be selectively cleaved, most commonly via catalytic hydrogenation, without affecting the Boc group.[5] This dual protection scheme is paramount for the controlled, stepwise construction of complex molecular architectures.
Comparative Analysis of Synthetic Routes
The utility of this compound is best understood when compared with alternative approaches for the synthesis of 3-substituted piperidines.
Alternative 1: Synthesis from Precursors without Pre-installed Protecting Groups
One common alternative involves the synthesis of 3-substituted piperidines from more basic starting materials, such as pyridine derivatives. A recently developed and highly effective method is the rhodium-catalyzed asymmetric reductive Heck reaction of pyridine derivatives to yield enantioenriched 3-substituted piperidines.[6][7]
Figure 1: Rh-catalyzed asymmetric synthesis of 3-substituted piperidines.
While this method is powerful for creating stereocenters at the 3-position, it may require more extensive optimization for specific substrates and can involve multiple steps to introduce the desired functionality at the 3-position if it is not an aryl or vinyl group.[6] In contrast, using a pre-functionalized building block like this compound can streamline the synthesis of derivatives where the 3-carboxy group is a key handle for further elaboration.
Alternative 2: Use of Other Ester Derivatives of 1-Boc-piperidine-3-carboxylic acid
A more direct comparison can be made with other ester derivatives, such as the methyl or ethyl esters of 1-Boc-piperidine-3-carboxylic acid. The primary advantage of the benzyl ester lies in its deprotection conditions.
| Feature | Benzyl Ester | Methyl/Ethyl Ester |
| Deprotection Method | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Saponification (e.g., LiOH, NaOH) |
| Reaction Conditions | Mild, neutral pH | Basic, may require heating |
| Substrate Compatibility | Compatible with base-sensitive functional groups | Incompatible with base-labile groups (e.g., other esters, amides) |
| Workup | Filtration of catalyst, solvent evaporation | Acid-base extraction, potential for emulsification |
Table 1: Comparison of Benzyl vs. Methyl/Ethyl Esters for Carboxylate Protection.
The mild, non-acidic, and non-basic conditions of catalytic hydrogenation for benzyl ester cleavage make this compound a superior choice in the synthesis of complex molecules bearing sensitive functional groups.[5] For instance, in the presence of a second ester functionality elsewhere in the molecule, saponification of a methyl or ethyl ester at the 3-position would likely lead to the cleavage of both esters, whereas hydrogenolysis of the benzyl ester would be selective.
Experimental Protocols and Considerations
The strategic application of this compound is exemplified in the synthesis of various pharmaceutical intermediates. A common transformation involves the alkylation at the alpha-position to the carboxylate, followed by further manipulations.
Protocol: α-Alkylation of this compound
Figure 2: General workflow for the α-alkylation of this compound.
Methodology:
-
Enolate Formation: Dissolve this compound in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.
-
Alkylation: To the resulting enolate solution, add the desired alkylating agent (e.g., an alkyl halide). Allow the reaction to proceed at -78 °C and then gradually warm to room temperature.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The choice of the benzyl ester in this protocol is advantageous as it is stable to the strongly basic conditions required for enolate formation.
Deprotection Strategies
The sequential or simultaneous removal of the Boc and benzyl protecting groups allows for versatile synthetic planning.
Selective Benzyl Ester Deprotection:
-
Reagents: H₂, Palladium on carbon (Pd/C)
-
Solvent: Methanol, Ethanol, or Ethyl Acetate
-
Conditions: Room temperature, atmospheric pressure of H₂
-
Outcome: Yields the corresponding 1-Boc-piperidine-3-carboxylic acid.
Selective Boc Group Deprotection:
-
Reagents: Trifluoroacetic acid (TFA) or HCl in an organic solvent (e.g., dioxane)
-
Solvent: Dichloromethane
-
Conditions: 0 °C to room temperature
-
Outcome: Yields the corresponding benzyl piperidine-3-carboxylate salt.[3]
Simultaneous Deprotection:
-
A two-step, one-pot procedure can be employed where the benzyl group is first removed by hydrogenolysis, followed by the addition of a strong acid to cleave the Boc group.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its key advantages lie in the orthogonal protection of the nitrogen and carboxylic acid functionalities, enabling controlled and selective transformations in the synthesis of complex piperidine-containing molecules. The mild deprotection conditions for the benzyl ester, primarily catalytic hydrogenation, offer a significant advantage over other alkyl esters, especially in the presence of base-sensitive functional groups. For researchers and drug development professionals, the strategic use of this synthon can lead to more efficient, higher-yielding, and cleaner synthetic routes, ultimately accelerating the discovery and development of new medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
A Comparative Guide to Alternatives for Benzyl 1-Boc-piperidine-3-carboxylate in Modern Synthesis
In the landscape of pharmaceutical research and drug development, the piperidine scaffold remains a cornerstone of molecular design, prized for its conformational pre-organization and versatile functionalization.[1] Benzyl 1-Boc-piperidine-3-carboxylate has long served as a reliable building block for introducing this privileged motif. However, the demands of modern synthetic campaigns—emphasizing efficiency, cost-effectiveness, and diverse downstream applications—necessitate a critical evaluation of its alternatives. This guide provides an in-depth, data-driven comparison of viable alternative reagents, empowering researchers to make informed decisions for their specific synthetic strategies.
The Incumbent: Understanding this compound
This compound offers a synthetically convenient masking of the C-3 carboxylic acid. The benzyl ester is relatively stable to a range of reaction conditions but can be readily cleaved via catalytic hydrogenation. This orthogonality with the acid-labile Boc group is a key feature. However, the requirement for a metal catalyst (typically palladium on carbon) and a hydrogen atmosphere for deprotection can be a significant drawback in the presence of other reducible functional groups (e.g., alkenes, alkynes, nitro groups) and can pose scalability challenges.
Strategic Alternatives: A Multi-faceted Comparison
The choice of an alternative to this compound is not a one-size-fits-all decision. It hinges on the intended downstream transformations, the overall synthetic route, and economic considerations. We will explore four primary categories of alternatives:
-
Alternative Ester Groups: Replacing the benzyl group with other alkyl esters.
-
The Free Carboxylic Acid: Utilizing the unmasked carboxyl group for direct functionalization.
-
Alternative N-Protecting Groups: Substituting the Boc group for other nitrogen-protecting groups.
-
Alternative C-3 Functional Groups: Employing piperidine scaffolds with different functionalities at the 3-position.
Alternative Ester Groups: Methyl and Ethyl Esters
The most direct alternatives to the benzyl ester are the corresponding methyl and ethyl esters. These are often commercially available and offer a different deprotection profile.
dot
Caption: Comparison of Alternative Ester Groups.
Performance Comparison:
| Feature | Benzyl Ester | Methyl Ester | Ethyl Ester |
| Deprotection Method | Catalytic Hydrogenation (H₂, Pd/C) | Saponification (e.g., LiOH, NaOH) | Saponification (e.g., LiOH, NaOH) |
| Orthogonality | Orthogonal to acid/base labile groups | Not orthogonal to other base-labile esters | Not orthogonal to other base-labile esters |
| Substrate Compatibility | Incompatible with reducible groups | Broad compatibility | Broad compatibility |
| Scalability of Deprotection | Can be challenging (catalyst handling, H₂) | Generally straightforward | Generally straightforward |
| Relative Cost | Moderate | Low | Low |
Experimental Insight: The primary advantage of methyl and ethyl esters lies in the avoidance of catalytic hydrogenation for deprotection. Saponification is a robust and highly scalable method. However, the use of strong base for saponification may not be suitable for substrates containing other base-labile functional groups.
The Cornerstone Alternative: N-Boc-piperidine-3-carboxylic Acid
Perhaps the most versatile alternative is the free carboxylic acid, N-Boc-piperidine-3-carboxylic acid (also known as N-Boc-nipecotic acid). This compound serves as a direct precursor to the benzyl ester and its alternatives, and more importantly, allows for direct amide bond formation.
dot
Caption: Synthetic utility of N-Boc-piperidine-3-carboxylic acid.
Performance Comparison:
| Feature | Benzyl Ester (for subsequent amidation) | N-Boc-piperidine-3-carboxylic Acid |
| Synthetic Steps to Amide | 2 (Deprotection, Amide Coupling) | 1 (Direct Amide Coupling) |
| Atom Economy | Lower | Higher |
| Reagent Cost | Generally higher due to multi-step process | Lower (avoids esterification and deprotection reagents) |
| Versatility | Limited to ester chemistry | High (amides, esters, reductions) |
Experimental Insight: The direct use of the carboxylic acid is often the most efficient route for the synthesis of amide derivatives. A plethora of amide coupling reagents are available, allowing for optimization based on the amine coupling partner.[2][3]
Alternative N-Protecting Group: The Cbz Group
For applications where the Boc group's acid lability is undesirable, the carbobenzyloxy (Cbz) group is a classic alternative. N-Cbz-piperidine-3-carboxylic acid and its esters are also commercially available.
Performance Comparison:
| Feature | N-Boc Protection | N-Cbz Protection |
| Cleavage Conditions | Acidic (e.g., TFA, HCl) | Catalytic Hydrogenation (H₂, Pd/C) |
| Stability | Labile to strong acid | Stable to acid and base |
| Orthogonality | Orthogonal to hydrogenation and base-labile groups | Orthogonal to acid and base-labile groups |
| Compatibility | Broad, except with strong acids | Incompatible with reducible groups |
Experimental Insight: The Cbz group offers excellent stability and is a valuable alternative when acidic conditions must be avoided. However, like the benzyl ester, its removal by catalytic hydrogenation limits its use in the presence of other reducible functionalities.
Alternative C-3 Functional Groups: Ketone and Amine
For the synthesis of 3-substituted piperidines beyond carboxylic acid derivatives, N-Boc-3-piperidone and N-Boc-3-aminopiperidine are powerful starting materials.
dot
Caption: Synthetic pathways from C-3 functionalized piperidines.
Synthetic Utility:
-
N-Boc-3-piperidone: A versatile intermediate for synthesizing a wide range of 3-substituted piperidines via reactions such as reductive amination, Wittig olefination, and Grignard additions.[4]
-
N-Boc-3-aminopiperidine: A key building block for introducing a 3-aminopiperidine moiety, which is present in numerous bioactive compounds, including DPP-IV inhibitors like alogliptin and linagliptin.[5][6]
Experimental Insight: These alternatives fundamentally change the synthetic strategy, moving away from the carboxylic acid handle. They offer more direct routes to amines, alcohols, and other functional groups at the C-3 position, which would otherwise require multi-step transformations from the carboxylate.
Experimental Protocols
Protocol 1: Esterification of N-Boc-piperidine-3-carboxylic Acid to Methyl Ester
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using SOCl₂):
-
To a stirred solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol at 0 °C, slowly add thionyl chloride (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Methyl 1-Boc-piperidine-3-carboxylate.[7]
Expected Yield: >80%
Protocol 2: Amide Coupling of N-Boc-piperidine-3-carboxylic Acid with Benzylamine
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.[8]
Expected Yield: 85-98%
Safety and Handling
| Reagent | Key Hazards |
| N-Boc-piperidine-3-carboxylic Acid | Skin and eye irritant. May cause respiratory irritation.[9] |
| Methyl 1-Boc-piperidine-3-carboxylate | Harmful if swallowed.[10] |
| Ethyl 1-Boc-piperidine-3-carboxylate | Skin and eye irritant.[1] |
| N-Cbz-piperidine-3-carboxylic Acid | Skin and eye irritant. May cause respiratory irritation.[11] |
| N-Boc-3-piperidone | Skin and eye irritant. |
| N-Boc-3-aminopiperidine | Causes skin irritation and serious eye damage. May cause respiratory irritation.[12] |
Always consult the Safety Data Sheet (SDS) for the specific reagent and follow appropriate laboratory safety procedures, including the use of personal protective equipment (PPE).
Cost Analysis
A comparative cost analysis reveals that for many applications, utilizing the free carboxylic acid is the most economical approach, as it eliminates the need for esterification and subsequent deprotection steps. The methyl and ethyl esters are generally less expensive than the benzyl ester. N-Boc-3-piperidone and N-Boc-3-aminopiperidine are specialty reagents and typically have a higher cost per gram, which may be justified by the synthetic efficiency they offer for specific targets.
(Note: Prices are subject to change and vary by supplier and purity. The following is an approximate relative cost based on current market listings for research quantities.)
| Reagent | Relative Cost per Mole |
| N-Boc-piperidine-3-carboxylic Acid | $ |
| Methyl 1-Boc-piperidine-3-carboxylate | $$ |
| Ethyl 1-Boc-piperidine-3-carboxylate | $$ |
| This compound | $$$ |
| N-Cbz-piperidine-3-carboxylic Acid | $$$ |
| N-Boc-3-piperidone | $$$$ |
| N-Boc-3-aminopiperidine | $$$$$ |
Conclusion and Recommendations
The selection of a building block for the introduction of a 3-substituted piperidine moiety should be a strategic decision based on a holistic analysis of the entire synthetic route.
-
For the synthesis of amide derivatives , the most direct and often most cost-effective approach is the use of N-Boc-piperidine-3-carboxylic acid with a suitable coupling reagent.
-
When an ester is required as a handle for further transformations and the molecule is sensitive to catalytic hydrogenation, methyl or ethyl 1-Boc-piperidine-3-carboxylate are excellent alternatives to the benzyl ester, provided the substrate is stable to basic saponification conditions.
-
This compound remains a viable option when its deprotection via catalytic hydrogenation is compatible with other functional groups in the molecule and offers orthogonality to acid- and base-labile groups.
-
For syntheses requiring protection that is stable to acidic conditions , N-Cbz-piperidine-3-carboxylic acid and its esters are the reagents of choice.
-
To access a diverse range of 3-substituted piperidines beyond carboxylic acid derivatives , N-Boc-3-piperidone and N-Boc-3-aminopiperidine offer more direct and efficient synthetic pathways.
By considering these alternatives and their respective performance profiles, researchers can optimize their synthetic strategies, leading to more efficient, scalable, and cost-effective drug discovery and development programs.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Methyl 1-Boc-5-oxo-piperidine-3-carboxylate AldrichCPR 1303974-96-0 [sigmaaldrich.com]
- 11. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4 | CID 234339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jubilantingrevia.com [jubilantingrevia.com]
A Comparative Guide to the Biological Activities of Benzyl 1-Boc-piperidine-3-carboxylate Derivatives
Introduction: The Versatility of the Piperidine Scaffold in Drug Discovery
The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal starting point for the design of novel therapeutic agents. This guide focuses on derivatives synthesized from Benzyl 1-Boc-piperidine-3-carboxylate, a versatile building block that allows for systematic modifications at key positions, leading to a diverse range of biological activities. We will objectively compare the performance of these derivatives in anticancer, antimicrobial, and enzyme inhibitory applications, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Strategic Synthesis of Bioactive Derivatives
The general approach to diversifying the this compound core involves leveraging the carboxylic acid functionality for amide bond formation. This strategy allows for the introduction of a wide variety of chemical moieties, each selected to probe specific interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures selective reaction at the carboxyl group and can be readily removed to allow for further derivatization at the nitrogen atom.
Below is a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.
Caption: Generalized workflow from synthesis to biological evaluation.
Comparative Analysis of Biological Activities
Anticancer Activity: A Focus on Cytotoxicity
Derivatives of the piperidine scaffold have shown significant promise as anticancer agents, often acting through mechanisms such as the induction of apoptosis and inhibition of key signaling pathways. Our comparative analysis focuses on the in vitro cytotoxic effects of various synthesized derivatives against a panel of human cancer cell lines.
**
A Senior Application Scientist's Guide to Benzyl 1-Boc-piperidine-3-carboxylate: A Cost-Benefit Analysis for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3][4] Specifically, the stereochemistry of 3-substituted piperidines is often critical for biological activity, making the selection of appropriate chiral building blocks a pivotal decision in any drug discovery campaign.[5][6][7][8] This guide provides an in-depth cost-benefit analysis of Benzyl 1-Boc-piperidine-3-carboxylate , a versatile intermediate for synthesizing these valuable motifs. We will dissect its procurement and synthesis costs, weigh them against its strategic benefits in chemical synthesis, and objectively compare its performance with viable alternatives. This analysis is grounded in experimental data and established synthetic strategies to provide actionable insights for laboratory-scale research and large-scale process development.
Introduction: The Strategic Value of the Piperidine Core
The prevalence of the piperidine ring in pharmaceuticals is a testament to its remarkable utility.[1][9] Its saturated, six-membered structure offers a three-dimensional geometry that can effectively probe the binding pockets of biological targets.[10] The introduction of a substituent at the 3-position, particularly with defined stereochemistry, can significantly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[7][8]
This compound emerges as a highly strategic building block for several reasons. It provides:
-
A Pre-installed Piperidine Scaffold: Circumventing the need for de novo ring construction.
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on the nitrogen and the benzyl (Bn) ester at the C3-carboxylate offer two distinct modes of deprotection. This allows for selective chemical manipulation at either site, a crucial feature in complex, multi-step syntheses.[11][12]
-
A Handle for Derivatization: The carboxylate group is a versatile functional handle for elaboration into amides, alcohols, and other functionalities.
This guide will explore the practical implications of these features, balancing the chemical advantages against the economic realities of its use.
Section 1: Technical Profile of this compound
A foundational understanding of a reagent's properties is essential before its incorporation into a synthetic workflow.
| Property | Value | Source |
| CAS Number | 139985-95-8 | [13] |
| Molecular Formula | C₁₈H₂₅NO₄ | N/A |
| Molecular Weight | 319.40 g/mol | N/A |
| Appearance | Typically an oil or low-melting solid | N/A |
| Key Functional Groups | N-Boc carbamate, Benzyl ester | [11][12] |
Synthetic Accessibility
The synthesis of this compound is typically achieved from commercially available piperidine-3-carboxylic acid (nipecotic acid) or its esters. The process involves two key transformations: N-protection and esterification. The order of these steps can be varied, but a common workflow is outlined below.
Caption: A common synthetic route to the target compound.
This two-step process is generally high-yielding and scalable. The primary considerations are the purification of the final product, which often requires column chromatography at the lab scale, and the cost of the starting materials and reagents.
Section 2: A Practical Cost Analysis
The decision to "buy or synthesize" is a constant dilemma in research. Here, we break down the associated costs.
| Item | Cost Consideration | Rationale |
| Direct Procurement | $150 - $300 per gram (Varies by supplier and purity) | Purchasing from a chemical vendor offers immediate access to a quality-controlled reagent, saving time and internal resources. This is often the preferred route for small-scale, early-stage discovery work. |
| In-House Synthesis | Lower Reagent Cost, Higher Labor Cost | The raw materials (Piperidine-3-carboxylic acid, (Boc)₂O, Benzyl Bromide) are significantly cheaper. However, this route incurs costs related to: - Labor: Scientist's time for reaction setup, workup, and purification. - Consumables: Solvents, silica gel for chromatography, analytical costs (NMR, LC-MS). - Time: The synthesis and purification can take 2-3 days, delaying subsequent steps. |
Verdict: For rapid synthesis of a small library of compounds (milligram to low-gram scale), direct procurement is more cost-effective. For process development and large-scale synthesis (multi-gram to kilogram scale), in-house synthesis becomes economically advantageous.
Section 3: The Strategic Benefits in Synthetic Chemistry
The true value of this compound lies in its synthetic versatility, enabled by its orthogonal protecting groups.
Causality of Orthogonal Protection
The term "orthogonal" implies that one protecting group can be removed under conditions that leave the other intact.
-
N-Boc Group: Labile to strong acid (e.g., Trifluoroacetic Acid (TFA), HCl in Dioxane).[11][12]
-
Benzyl Ester: Labile to hydrogenolysis (e.g., H₂, Pd/C). It can also be cleaved by strong acid or base, but hydrogenolysis is the mildest and most selective method.
This orthogonality allows for a branching synthetic strategy from a single intermediate, as illustrated below.
Caption: Orthogonal deprotection strategy enabling divergent synthesis.
Experimental Protocol: Amide Coupling via Path B
This protocol details the synthesis of a representative amide, a common transformation in drug discovery.
Objective: To synthesize 1-Boc-N-benzylpiperidine-3-carboxamide from this compound.
Step 1: Selective Debenzylation (Hydrogenolysis)
-
Setup: To a solution of this compound (1.0 g, 3.13 mmol) in methanol (20 mL), add Palladium on carbon (10% w/w, ~100 mg).
-
Reaction: Purge the flask with hydrogen gas (using a balloon) and stir the suspension vigorously at room temperature for 4-6 hours.
-
Expert Insight: The reaction progress should be monitored by TLC or LC-MS to ensure complete consumption of the starting material. Incomplete reactions can complicate purification.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield 1-Boc-piperidine-3-carboxylic acid as a white solid, which is often used in the next step without further purification.
Step 2: Amide Bond Formation
-
Setup: Dissolve the crude 1-Boc-piperidine-3-carboxylic acid (assuming 3.13 mmol) in dichloromethane (DCM, 20 mL). Add benzylamine (0.34 mL, 3.13 mmol), HATU (1.31 g, 3.44 mmol), and DIPEA (1.1 mL, 6.26 mmol).
-
Expert Insight: HATU is a preferred coupling reagent for its high efficiency and low rate of epimerization if the chiral version of the starting material is used. DIPEA is used as a non-nucleophilic base to neutralize the acid formed.
-
-
Reaction: Stir the mixture at room temperature overnight (12-16 hours).
-
Workup: Dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired amide product.
Section 4: Comparative Analysis with Key Alternatives
While effective, this compound is not the only option. A thorough analysis requires comparing it to other synthetic strategies.
Alternative 1: Different Ester Protecting Groups (e.g., Methyl/Ethyl Esters)
-
Methyl/Ethyl 1-Boc-piperidine-3-carboxylate: These are common alternatives.[14][15]
-
Cost: Generally less expensive than the benzyl ester counterpart.
-
Benefit: Higher atom economy.
-
Drawback: Deprotection requires saponification (e.g., LiOH, NaOH), which are harsher basic conditions that may not be compatible with other functional groups in the molecule. The benzyl group's removal via mild hydrogenolysis is a significant advantage for sensitive substrates.
Alternative 2: De Novo Enantioselective Synthesis from Pyridine
A powerful modern alternative involves the asymmetric functionalization of pyridine.[6][16][17] A recently developed three-step process is particularly noteworthy.[5][18]
-
Partial Reduction of Pyridine: Pyridine is activated and reduced to a dihydropyridine intermediate.[5]
-
Rh-Catalyzed Asymmetric Carbometalation: A rhodium catalyst facilitates an asymmetric reductive Heck reaction with an arylboronic acid to install the C3 substituent with high enantioselectivity.[5][6]
-
Reduction and Deprotection: The resulting tetrahydropyridine is fully reduced to the piperidine.[6]
This method was used in the formal synthesis of bioactive molecules like Preclamol and Niraparib.[5][6][17]
Comparative Summary
| Approach | Key Advantages | Key Disadvantages | Best Suited For... |
| This compound | Orthogonal protection, versatile, commercially available. | Higher cost for small scale, requires an extra deprotection step. | Rapid analog synthesis, projects requiring selective N- vs. C- functionalization. |
| Methyl/Ethyl 1-Boc-piperidine-3-carboxylate | Lower cost, simpler structure. | Requires harsher (basic) deprotection conditions. | Cost-sensitive projects where downstream chemistry is robust to basic conditions. |
| Asymmetric Synthesis from Pyridine | High enantioselectivity, builds complexity efficiently. | Requires expensive Rhodium catalysts, multi-step process, may have limited substrate scope. | Projects where high enantiopurity is critical from the start; process chemistry development. |
| Synthesis from Chiral Pool (e.g., L-glutamic acid) | Starts from an inexpensive, enantiopure natural product. | Often requires a longer, multi-step synthetic sequence. | Academic research or when a specific stereoisomer corresponding to the chiral pool is desired. |
Section 5: Safety and Handling
Based on available Safety Data Sheets (SDS), compounds related to this compound are typically classified as irritants.[19][20][21]
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[19][20][21]
-
Precautions: Handle in a well-ventilated area or fume hood.[19][22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][23] Avoid breathing dust/fumes.[22]
Conclusion: A Decision-Making Framework
This compound is a powerful, albeit premium, building block for drug discovery. Its primary benefit—orthogonality—provides significant strategic flexibility that can accelerate the synthesis of diverse analogs.
The choice of whether to use this reagent, one of its simpler ester analogs, or a completely different synthetic strategy depends on the specific goals of the project.
Caption: Decision framework for selecting a synthetic strategy.
Ultimately, for medicinal chemistry programs where speed and the ability to rapidly explore structure-activity relationships around both the piperidine nitrogen and the C3-substituent are paramount, the higher initial cost of this compound is justified by its strategic advantages.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. 139985-95-8|this compound|BLD Pharm [bldpharm.com]
- 14. Methyl N-Boc-piperidine-3-carboxylate(148763-41-1) 1H NMR spectrum [chemicalbook.com]
- 15. fuaij.com [fuaij.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 19. fishersci.es [fishersci.es]
- 20. tcichemicals.com [tcichemicals.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. fishersci.com [fishersci.com]
A Comparative Guide to Stereochemical Purity Assessment of Benzyl 1-Boc-piperidine-3-carboxylate
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks like Benzyl 1-Boc-piperidine-3-carboxylate is paramount. The spatial arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. Consequently, the accurate and robust assessment of enantiomeric purity is a critical, non-negotiable step in the pharmaceutical development pipeline. This guide provides an in-depth, objective comparison of the primary analytical methodologies for this purpose, supported by illustrative experimental data and detailed protocols to inform your selection of the most suitable technique.
The Imperative of Stereochemical Purity
In drug development, one enantiomer of a chiral molecule often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects. Therefore, regulatory bodies worldwide mandate rigorous control and quantification of the stereoisomeric composition of any chiral drug substance. For a key intermediate such as this compound, ensuring high enantiomeric excess (% ee) early in the synthesis process prevents the propagation of impurities and ensures the quality of the final active pharmaceutical ingredient (API).
Comparative Analysis of Key Analytical Techniques
The principal methods for determining the enantiomeric purity of chiral molecules like this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. The optimal choice depends on a balance of factors including speed, sensitivity, solvent consumption, and the specific physicochemical properties of the analyte.[1]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a solid chiral stationary phase (CSP) in a liquid mobile phase.[2] | Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a CSP.[3] | Use of a chiral solvating agent (CSA) to induce diastereomeric interactions, resulting in distinct chemical shifts for each enantiomer.[4] |
| Speed | Generally slower analysis times due to higher mobile phase viscosity.[3] | Faster separations due to the low viscosity and high diffusivity of supercritical fluids, allowing for higher flow rates.[3][5] | Rapid, as it does not require a chromatographic separation. Sample preparation is a simple mixing step.[4] |
| Resolution | Can achieve high resolution, but method development can be time-consuming. | Often provides unique selectivity and high efficiency, leading to excellent resolution.[6][7] | Dependent on the choice of CSA and the analyte; may not achieve baseline separation of signals. |
| Solvent Consumption | Higher consumption of organic solvents, which has cost and environmental implications.[3] | Significantly lower consumption of organic solvents, aligning with green chemistry principles.[3][7] | Uses small amounts of deuterated NMR solvents. |
| Sensitivity | High sensitivity, especially with UV or MS detectors. | High sensitivity, compatible with a range of detectors including MS. | Generally less sensitive than chromatographic methods.[8] |
| Cost | Lower initial instrument cost compared to SFC.[3] | Higher initial instrument cost, but can be offset by lower solvent costs and increased throughput.[3] | High instrument cost, but widely available in research settings. |
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step methodologies for each of the key analytical techniques. These protocols are designed to be a robust starting point for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric purity analysis due to its versatility and the wide availability of chiral stationary phases (CSPs).[2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a broad range of chiral compounds, including piperidine derivatives.[9]
Illustrative Experimental Protocol:
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).[9][10]
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The amine additive helps to improve the peak shape of basic compounds like piperidines.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Detection Wavelength: 220 nm (due to the benzyl and Boc chromophores).[9]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare the test sample at the same concentration in the mobile phase.
-
-
Analysis and Data Interpretation:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to establish system suitability (e.g., resolution > 2.0).
-
Inject the test sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|Area(S) – Area(R)| / (Area(S) + Area(R))] x 100
-
Workflow for Chiral HPLC Analysis:
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced solvent consumption.[7][11] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster separations at lower pressures.[5]
Illustrative Experimental Protocol:
-
Instrumentation and Conditions:
-
SFC System: A standard SFC system with a UV detector and back pressure regulator (BPR).
-
Chiral Column: Chiralpak® AS-H, 5 µm, 250 x 4.6 mm (or a similar polysaccharide-based CSP validated for SFC).
-
Mobile Phase: Supercritical CO2 with 20% Methanol as a co-solvent.
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 40 °C.[7]
-
Back Pressure: 150 bar.[7]
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1 mg/mL in Methanol.
-
Prepare the test sample at the same concentration in Methanol.
-
-
Analysis and Data Interpretation:
-
Follow the same procedure as for HPLC to identify enantiomer peaks and calculate the % ee.
-
Workflow for Chiral SFC Analysis:
Chiral NMR Spectroscopy
Chiral NMR spectroscopy offers a non-separative method for determining enantiomeric excess. This is achieved by adding a chiral solvating agent (CSA) to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of the analyte.[4] These complexes have slightly different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer.
Illustrative Experimental Protocol:
-
Instrumentation and Reagents:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a common CSA for chiral carboxylic acids and their derivatives.
-
NMR Solvent: Deuterated chloroform (CDCl3).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of CDCl3.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add 1.0 to 1.5 equivalents of the CSA (TFAE) to the NMR tube.
-
Gently mix the sample to ensure homogeneity.
-
-
Analysis and Data Interpretation:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a proton signal that is well-resolved and shows clear separation for the two enantiomers (e.g., the proton at the C3 position of the piperidine ring).
-
Integrate the separated signals corresponding to the two enantiomers.
-
Calculate the % ee based on the integration values: % ee = [|Integral(S) – Integral(R)| / (Integral(S) + Integral(R))] x 100
-
Workflow for Chiral NMR Analysis:
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose.[4] Method validation is a core requirement of Good Manufacturing Practices (GMP) and is scrutinized by regulatory agencies. Key validation parameters, as outlined in the ICH Q2(R1) guideline, include:[11]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as the opposite enantiomer and any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
The stereochemical purity assessment of this compound can be reliably achieved using Chiral HPLC, Chiral SFC, and Chiral NMR.
-
Chiral HPLC remains the "gold standard" due to its robustness and widespread availability. It is an excellent choice for routine quality control.[2]
-
Chiral SFC is a superior alternative when speed, throughput, and "green" chemistry are priorities. Its lower solvent consumption and faster run times make it particularly attractive for high-throughput screening and preparative separations.[3][6]
-
Chiral NMR is a valuable, non-separative technique for rapid determination of enantiomeric excess, especially when a chromatographic method has not yet been developed. However, it is generally less sensitive and may not be suitable for detecting trace enantiomeric impurities.
For drug development professionals, a dual approach is often beneficial. Chiral SFC or HPLC should be developed and validated as the primary release method for quality control due to their high sensitivity and resolving power. Chiral NMR can serve as a complementary, rapid screening tool during synthesis and process development. The ultimate choice of method will be guided by the specific requirements of the analysis, available instrumentation, and the stage of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. researchgate.net [researchgate.net]
- 7. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Reactivity of N-Boc vs. N-Cbz Piperidine-3-Carboxylates
Introduction: The Central Role of Piperidines and Protecting Groups in Drug Discovery
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting complex biological systems. However, the nucleophilic secondary amine of the piperidine core necessitates the use of protecting groups during multi-step synthesis to prevent unwanted side reactions and ensure regioselectivity.[2]
Among the most ubiquitous amine protecting groups are the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups.[3][4] Both effectively shield the nitrogen lone pair, but their distinct chemical properties impart dramatically different reactivity profiles to the molecule. This guide provides an in-depth comparison of N-Boc- and N-Cbz-protected piperidine-3-carboxylates, offering field-proven insights and experimental data to help researchers make strategic decisions in their synthetic campaigns.[5]
Fundamental Physicochemical and Structural Properties
The choice between Boc and Cbz protection begins with understanding their intrinsic electronic and steric differences. These properties govern their stability, removal conditions, and influence on the reactivity of the overall molecule.
The N-Boc group, installed from di-tert-butyl dicarbonate (Boc-anhydride), is an electron-donating carbamate that is sterically demanding due to the bulky tert-butyl group. In contrast, the Cbz group, typically installed using benzyl chloroformate, features a benzyl group whose aromatic ring can participate in π-stacking interactions and is removed under reductive conditions.[3]
Diagram 1: Core Chemical Structures
Conformational Influence
The N-acyl functionality of both Boc and Cbz groups introduces a partial double bond character between the nitrogen and the carbonyl carbon. This restricts rotation and influences the piperidine ring's conformation.[6] This "pseudoallylic strain" generally favors conformers where adjacent substituents occupy axial positions to minimize steric clash.[7][8] While both groups are bulky, the conformational preferences they induce are often subtle but can become significant in stereoselective reactions or when designing molecules to fit into specific protein binding pockets.[9]
Comparative Reactivity: Orthogonality in Action
The primary advantage of using different protecting groups is orthogonality : the ability to remove one group selectively in the presence of another.[10][11][12] Boc and Cbz are a classic orthogonal pair, as one is removed with acid while the other is cleaved by catalytic hydrogenation.[3][13]
N-Deprotection: The Defining Difference
The conditions required for deprotection represent the most critical distinction between N-Boc and N-Cbz and are the primary factor in strategic synthetic design.
-
N-Boc Deprotection: The Boc group is highly sensitive to acid. The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[14] This cation can cause side reactions, such as alkylating sensitive residues (e.g., tryptophan or methionine), necessitating the use of "scavengers" like triisopropylsilane (TIS) or water to trap it.[15] Common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane.[15][16] Thermal deprotection is also possible but often requires high temperatures (>100 °C).[17]
-
N-Cbz Deprotection: The Cbz group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[18] This reaction uses a palladium catalyst (typically Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) to reduce the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[18][19] This method is exceptionally clean. However, it is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some sulfur-containing groups, which can poison the catalyst.[3] Alternative, non-reductive methods using strong acids like HBr in acetic acid exist but are harsher and less common.[18][20]
Table 1: Summary of Deprotection Conditions and Orthogonality
| Feature | N-Boc (tert-Butoxycarbonyl) | N-Cbz (Carboxybenzyl) | Orthogonality |
| Primary Deprotection | Strong Acid (TFA, HCl)[14][15] | Catalytic Hydrogenolysis (H₂/Pd-C)[18] | High. Boc is stable to hydrogenolysis; Cbz is stable to most acidic conditions used for Boc removal.[13] |
| Key Mechanism | Formation of a stable tert-butyl cation.[14] | Reductive cleavage of the benzylic C-O bond.[18] | N/A |
| Common Reagents | 20-50% TFA in DCM; 4M HCl in Dioxane.[15] | 5-10% Pd/C, H₂ (balloon or Parr shaker).[18] | N/A |
| Potential Side Reactions | t-Butylation of nucleophilic side chains.[15] | Catalyst poisoning by sulfur; reduction of other functional groups (alkenes, etc.).[3] | N/A |
| Compatibility Issues | Unsuitable for acid-sensitive substrates.[16] | Unsuitable for molecules with reducible groups or catalyst poisons. | N/A |
Diagram 2: Orthogonal Deprotection Workflow
Reactivity at the Piperidine Nitrogen (Post-Deprotection)
Once deprotected, the resulting secondary amine is a key handle for diversification, most commonly via N-alkylation or N-arylation. The choice of protecting group has no direct impact on the intrinsic reactivity of the final deprotected nitrogen. However, the workup conditions of the deprotection step are critical.
-
From N-Boc: Acidic deprotection yields the piperidine as an ammonium salt (e.g., trifluoroacetate or hydrochloride).[15] A subsequent basic workup (e.g., with NaHCO₃ or a mild base) is required to neutralize the salt and liberate the free amine before it can be used as a nucleophile in an alkylation reaction.[21]
-
From N-Cbz: Hydrogenolysis is a neutral process. After filtering off the catalyst, the free amine is typically obtained directly, ready for the next step without requiring a separate neutralization step.[18] This can simplify workflows and is advantageous for base-sensitive substrates.
Reactivity at the C3-Carboxylate: Amide Coupling
The piperidine-3-carboxylate moiety is frequently used to introduce diversity via amide bond formation.[1][] In this context, the N-protecting group acts primarily as a spectator, but its steric bulk can subtly influence reaction rates.
Both N-Boc and N-Cbz protected piperidine-3-carboxylic acids (after saponification of the ester) are amenable to standard amide coupling conditions (e.g., using HATU, HBTU, or EDC/HOBt).[1][23] The electronic effect of the carbamate group is minimal at the distant C3 position. Therefore, the choice between Boc and Cbz for a planned amide coupling is typically dictated not by the coupling step itself, but by the compatibility of the protecting group with the overall synthetic route. For instance, if the coupling partner contains a benzyl ether, N-Boc protection would be mandatory to avoid cleaving the benzyl ether during a Cbz deprotection step.
Practical Guide: Which Protecting Group to Choose?
The optimal choice between N-Boc and N-Cbz is context-dependent and guided by the functional groups present in the rest of the molecule and the planned synthetic sequence.
Diagram 3: Decision Framework for Protecting Group Selection
Choose N-Boc when:
-
Your synthesis involves catalytic hydrogenation to reduce other functional groups (e.g., nitro groups, alkenes).
-
Your molecule contains functional groups sensitive to hydrogenolysis, such as benzyl or benzyloxymethyl (BOM) ethers.
-
The final deprotection must be performed under metal-free conditions.
Choose N-Cbz when:
-
Your molecule is sensitive to strong acid.
-
Your synthesis requires the presence of other acid-labile groups, such as t-butyl esters or other Boc-protected amines.[13]
-
A clean, neutral deprotection is desired to avoid a basic workup before the subsequent step.
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always monitor reactions by TLC or LC-MS to determine completion.
Protocol 1: Standard N-Boc Deprotection with TFA[15]
-
Preparation: Dissolve the N-Boc-piperidine-3-carboxylate substrate (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M). If the substrate contains sensitive functionalities like tryptophan, add scavengers such as triisopropylsilane (TIS, 0.5 equiv) and water (0.5 equiv).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a pre-mixed solution of 25-50% trifluoroacetic acid (TFA) in DCM (e.g., a 1:1 v/v mixture) dropwise.
-
Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction for 1-4 hours until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is typically obtained as the TFA salt and can be used directly or neutralized by dissolving in a suitable solvent and washing with a saturated aqueous NaHCO₃ solution.[13]
Protocol 2: Standard N-Cbz Deprotection via Hydrogenolysis[18]
-
Preparation: Dissolve the N-Cbz-piperidine-3-carboxylate substrate (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (approx. 0.05 M).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (approx. 10% by weight of the substrate) under an inert atmosphere (N₂ or Argon).
-
Reaction: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask under vacuum and backfill with H₂ three times to ensure an inert atmosphere is replaced by hydrogen.
-
Monitoring: Stir the reaction vigorously at room temperature under the H₂ atmosphere. The reaction is typically complete within 2-16 hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. The combined filtrate contains the deprotected product and can be concentrated under reduced pressure.
Protocol 3: Representative Amide Coupling with HATU[1]
-
Preparation: To a solution of N-protected piperidine-3-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M), add the desired amine (1.1 equiv).
-
Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv) to the mixture.
-
Reaction: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 equiv). Stir the reaction mixture at room temperature for 2-12 hours until completion.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Conclusion
Both N-Boc and N-Cbz piperidine-3-carboxylates are indispensable tools in synthetic and medicinal chemistry. They are not interchangeable; rather, they are complementary reagents whose strategic deployment is dictated by the principles of orthogonal protection. The acid-lability of the Boc group contrasts sharply with the hydrogenolytic cleavage of the Cbz group, providing chemists with the flexibility to construct complex molecular architectures with precision and control. A thorough understanding of their comparative reactivity, stability, and deprotection mechanisms is fundamental to designing robust and efficient synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. total-synthesis.com [total-synthesis.com]
- 19. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. tdcommons.org [tdcommons.org]
- 21. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Benzyl 1-Boc-piperidine-3-carboxylate
For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it extends to the responsible management of all laboratory materials, a practice that underpins the very integrity and safety of our scientific endeavors. This guide provides an in-depth, procedural framework for the proper disposal of Benzyl 1-Boc-piperidine-3-carboxylate, ensuring that this final step is conducted with the same rigor and precision as the research it concludes. Our focus is not merely on the "how," but on the "why," providing the causal logic behind each procedural choice to empower you with a deep, actionable understanding of safe laboratory practices.
Hazard Profile and Core Safety Principles
Likely Hazards:
-
Skin and Eye Irritation: Piperidine derivatives are frequently cited as causing skin and eye irritation.[1][2] Direct contact should be meticulously avoided.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3]
-
Harmful if Swallowed: Oral ingestion is likely to be harmful.[2]
-
Thermal Decomposition: In the event of a fire, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4][5][6]
These potential hazards dictate a disposal strategy rooted in the principles of containment, caution, and compliance with established regulatory frameworks such as those set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Pre-Disposal Operations: The Foundation of Safety
Proper disposal begins long before the waste container is sealed. The following steps are critical to ensuring a safe and compliant process.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable. The following table outlines the minimum required PPE when handling this compound for disposal.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][4][7] | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[7] | Prevents direct skin contact, which can cause irritation. |
| Body Protection | A standard laboratory coat.[7] | Protects clothing and underlying skin from contamination. |
| Respiratory | A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if there is a risk of aerosol generation.[5] | Mitigates the risk of inhaling airborne particles that could cause respiratory tract irritation. |
Waste Segregation and Container Selection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should be collected in a dedicated, clearly labeled hazardous waste container.
Container Specifications:
-
Material: Use a high-density polyethylene (HDPE) or glass container. Polyethylene offers good resistance to a wide range of chemicals, including many organic compounds.[8][9][10] Glass is also a suitable option.
-
Lid: The container must have a secure, leak-proof screw-top cap.
-
Labeling: The label must be unambiguous and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation
-
The name of the principal investigator and laboratory location
-
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound in solid form and as a solution.
For Solid Waste:
-
Work Area Preparation: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Transfer: Carefully transfer the solid waste into the designated hazardous waste container using a chemically resistant spatula or scoop. Avoid creating dust.
-
Decontamination of Tools: Thoroughly decontaminate any tools used for the transfer with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous waste.
-
Container Sealing: Securely cap the waste container.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[4][5]
For Liquid Waste (Solutions):
-
Incompatible Solvents: Be aware of the solvent used to dissolve the compound. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Transfer: Carefully pour the liquid waste into the designated hazardous waste container within a chemical fume hood. Use a funnel to prevent spills.
-
Container Sealing and Storage: Securely cap the waste container and store it in the satellite accumulation area with appropriate secondary containment to mitigate the impact of any potential leaks.
The Logic of Disposal: A Decision-Making Framework
The choice of disposal pathway is not arbitrary. It is a decision guided by the chemical's properties and regulatory mandates. The following diagram illustrates the logical flow for determining the correct disposal procedure.
Caption: Decision tree for the proper disposal of this compound.
Prohibited Disposal Methods: A Word of Caution
Under no circumstances should this compound or its solutions be disposed of via the following methods:
-
Sink Disposal: This compound's potential environmental impact is not fully characterized, and it is not advisable to introduce it into the wastewater system.
-
Regular Trash: As a laboratory chemical with potential irritant properties, it does not qualify for disposal in the regular solid waste stream.
In Case of a Spill
Accidents can happen, and preparedness is key. In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and institutional safety officer.
-
Control: If it is safe to do so, control the source of the spill.
-
Contain: Use a spill kit with appropriate absorbent materials to contain the spill.
-
Clean-up: Wearing appropriate PPE, clean the affected area. All materials used for clean-up must be collected as hazardous waste.
This guide provides a comprehensive framework for the responsible disposal of this compound. By adhering to these procedures, you not only ensure your personal safety and that of your colleagues but also uphold the ethical and regulatory standards that are the bedrock of scientific research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.es [fishersci.es]
- 8. cipax.com [cipax.com]
- 9. braskem.com.br [braskem.com.br]
- 10. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
